molecular formula C₄₁H₄₄N₂O₁₄S₄ B560562 Cy5.5 CAS No. 210892-23-2

Cy5.5

Cat. No.: B560562
CAS No.: 210892-23-2
M. Wt: 917.05
InChI Key: LIZDKDDCWIEQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cy5.5 is a near-infrared fluorescent dye used to label biological molecules, such as peptides, proteins, and oligonucleotides.

Properties

CAS No.

210892-23-2

Molecular Formula

C₄₁H₄₄N₂O₁₄S₄

Molecular Weight

917.05

IUPAC Name

(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate

InChI

InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57)

InChI Key

LIZDKDDCWIEQIN-UHFFFAOYSA-N

SMILES

CCN1C2=C(C3=CC(=CC(=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC(=CC(=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Origin of Product

United States

Foundational & Exploratory

Cy5.5 Fluorophore: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides core spectral and application information for the Cy5.5 fluorophore, tailored for researchers, scientists, and professionals in drug development.

Core Spectral Properties

Cyanine5.5 (this compound) is a far-red/near-infrared (NIR) fluorescent dye known for its high molar extinction coefficient and good quantum yield, making it a popular choice for a variety of applications, particularly in vivo imaging.[1][2] Its emission in the NIR window minimizes interference from tissue autofluorescence, allowing for deeper tissue penetration and improved signal-to-noise ratios.[1]

The spectral properties of this compound can vary slightly depending on the supplier and the conjugation state. Below is a summary of key quantitative data from various sources.

Spectral PropertyValueSource
Excitation Maximum (λex) 675 nmCell Signaling Technology[3]
678 nmFluoroFinder[4]
~675 nmMCE[2]
Emission Maximum (λem) 694 nmCell Signaling Technology[3]
695 nmFluoroFinder[4]
~693 nmAPExBIO[5]
Molar Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹Eurofins Genomics[6]
Quantum Yield (Φ) 0.23Cell Signaling Technology[3]
0.22MICAD[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for common experimental procedures involving this fluorophore.

Antibody Labeling with this compound NHS Ester

This protocol outlines the steps for conjugating this compound N-hydroxysuccinimide (NHS) ester to an antibody.[8] The NHS ester reacts with primary amines on the antibody to form a stable amide bond.[8]

Materials:

  • Purified antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.5)

  • Quenching Reagent (1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Microcentrifuge tubes

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.

  • Dye Preparation: Dissolve the this compound NHS ester in DMSO or DMF to create a stock solution (e.g., 10 mg/mL). This should be done immediately before use.[5]

  • Reaction Setup:

    • Adjust the pH of the antibody solution to 8.0-9.0 by adding 1/10th volume of the reaction buffer.[8]

    • Calculate the required volume of the this compound stock solution to achieve a desired molar ratio of dye to antibody (a common starting point is 10:1 to 20:1).[8]

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the pH-adjusted antibody solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching reagent to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Separate the labeled antibody from the unreacted dye using a desalting column according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of this compound (around 675 nm). An optimal DOL is typically between 2 and 7.[8]

In Vivo Imaging with this compound-Labeled Probes in a Mouse Model

This protocol provides a general workflow for in vivo fluorescence imaging in a mouse model using a this compound-labeled targeting agent (e.g., antibody or peptide).[9][10]

Materials:

  • Mice (specific strain and disease model as required)

  • This compound-labeled probe

  • Sterile PBS or other appropriate vehicle

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate filters for this compound (e.g., excitation ~640 nm, emission ~680 nm)[9]

  • Surgical and dissection tools (for ex vivo analysis)

Procedure:

  • Animal Preparation:

    • To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[9]

    • Anesthetize the mouse using an induction chamber with 2-3% isoflurane and maintain anesthesia with 1-2% isoflurane via a nose cone in the imaging chamber.[9]

  • Probe Administration:

    • Dilute the this compound-labeled probe to the desired concentration in a sterile vehicle.

    • Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[9]

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess autofluorescence.[9]

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.[9]

  • Ex Vivo Organ Analysis (Optional):

    • At the final time point, euthanize the mouse.

    • Perfuse the animal with saline to remove blood from the organs.[9]

    • Dissect the major organs and the tumor (if applicable).

    • Arrange the organs in the imaging chamber and acquire a fluorescence image to quantify the biodistribution of the probe.[9]

  • Data Quantification:

    • Draw regions of interest (ROIs) around the target tissue (e.g., tumor) and other organs in both the in vivo and ex vivo images.

    • Measure the average fluorescence intensity within each ROI.

    • Calculate metrics such as the tumor-to-background ratio to assess targeting specificity.

Visualizations

The following diagrams illustrate a typical experimental workflow and a signaling application of the this compound fluorophore.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Antibody Purified Antibody Mix Mix Antibody and Buffer Antibody->Mix Cy55_NHS This compound NHS Ester Add_Dye Add this compound Solution Cy55_NHS->Add_Dye DMSO DMSO/DMF DMSO->Add_Dye Buffer_Prep Reaction Buffer (pH 8.5-9.5) Buffer_Prep->Mix Mix->Add_Dye Incubate Incubate (1-2h, RT, dark) Add_Dye->Incubate Quench Quench Reaction Incubate->Quench Purify Purify (Desalting Column) Quench->Purify Analyze Analyze (DOL) Purify->Analyze

Workflow for labeling an antibody with this compound NHS ester.

FRET_Signaling cluster_inactive Inactive State (No FRET) cluster_active Active State (FRET) ProteinA_inactive Protein A Cy3 Cy3 ProteinA_inactive->Cy3 Signaling_Event Signaling Event (e.g., Ligand Binding) Emission1 Emission (570 nm) Cy3->Emission1 ProteinB_inactive Protein B Cy55_inactive This compound ProteinB_inactive->Cy55_inactive Excitation1 Excitation (550 nm) Excitation1->Cy3 ProteinA_active Protein A Cy3_active Cy3 ProteinA_active->Cy3_active ProteinB_active Protein B ProteinA_active->ProteinB_active FRET FRET Cy3_active->FRET Cy55_active This compound ProteinB_active->Cy55_active Emission2 Emission (694 nm) Cy55_active->Emission2 Excitation2 Excitation (550 nm) Excitation2->Cy3_active FRET->Cy55_active Signaling_Event->ProteinA_active Protein Interaction

FRET-based detection of protein-protein interaction using a Cy3-Cy5.5 pair.

References

Cy5.5: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye Cyanine5.5 (Cy5.5), a valuable tool in a wide range of biomedical research and drug development applications. This document details its core spectral properties, provides established experimental protocols, and illustrates its use in visualizing key biological pathways.

Core Spectroscopic Properties of this compound

This compound is a near-infrared (NIR) fluorescent dye known for its deep-red emission, which allows for minimal autofluorescence from biological tissues and deeper tissue penetration, making it particularly well-suited for in vivo imaging. The key spectral characteristics of this compound are summarized in the table below, compiled from various sources to provide a comparative overview.

Spectral PropertyReported Value(s)Source(s)
Peak Excitation Wavelength (nm) 673 - 685[1]
Peak Emission Wavelength (nm) 693 - 707[1]
Molar Extinction Coefficient (M⁻¹cm⁻¹) 190,000 - 250,000[2]
Quantum Yield 0.20 - 0.28[1]

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below, offering a foundation for experimental design and execution.

In Vivo Imaging with this compound-Labeled Probes

This protocol describes a general workflow for in vivo imaging in a murine model using a this compound-conjugated targeting agent (e.g., antibody, peptide, or small molecule).

Materials:

  • This compound-labeled probe of interest

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate excitation and emission filters for this compound

  • Sterile phosphate-buffered saline (PBS) or other suitable vehicle

  • Animal model (e.g., tumor-bearing mouse)

Procedure:

  • Probe Preparation: Reconstitute or dilute the this compound-labeled probe in a sterile vehicle to the desired concentration. The optimal dose will depend on the specific probe and target.

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols.

  • Probe Administration: Administer the prepared probe, typically via intravenous (tail vein) injection.

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window for target accumulation and clearance. Use excitation and emission filters appropriate for this compound (e.g., excitation ~675 nm, emission ~700 nm).

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and compare it to background tissues over time.

Immunofluorescence Staining of Paraffin-Embedded Tissues

This protocol outlines the steps for staining paraffin-embedded tissue sections with a this compound-conjugated secondary antibody.[3][4]

Materials:

  • Deparaffinization and rehydration reagents (xylene, ethanol series)

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Wash buffer (e.g., PBS with 0.1% Tween 20)

  • Blocking solution (e.g., 5% normal serum in PBS)

  • Primary antibody

  • This compound-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for this compound and the counterstain

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.[3][4]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer to unmask the target antigen.

  • Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution for at least 1 hour at room temperature.[3]

  • Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the sections three times with wash buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the sections with the this compound-conjugated secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature, protected from light.[3]

  • Counterstaining: If desired, incubate with a nuclear counterstain like DAPI.

  • Washing: Wash the sections three times with wash buffer.

  • Mounting: Mount the coverslip using an appropriate mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope equipped with the necessary filters.

Flow Cytometry Staining for Cell Surface Markers

This protocol provides a general procedure for staining cell suspensions for flow cytometric analysis using a this compound-conjugated antibody.

Materials:

  • Cell suspension

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • This compound-conjugated primary antibody or isotype control

  • Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in cold flow cytometry staining buffer.

  • Blocking (Optional): To block Fc receptors, incubate cells with an Fc-blocking reagent according to the manufacturer's instructions.

  • Antibody Staining: Add the predetermined optimal concentration of the this compound-conjugated antibody or isotype control to the cell suspension.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1-2 mL of cold flow cytometry staining buffer by centrifugation (e.g., 300-400 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer for analysis.

  • Data Acquisition: Acquire data on a flow cytometer using the appropriate laser and detector settings for this compound.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological processes and experimental workflows where this compound is a valuable tool.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF_this compound EGF-Cy5.5 EGFR EGFR EGF_this compound->EGFR Binding EGFR_Dimer EGFR Dimerization EGFR->EGFR_Dimer Ligand Binding Induces Autophosphorylation Autophosphorylation EGFR_Dimer->Autophosphorylation Leads to Signaling_Cascade Downstream Signaling Cascade Autophosphorylation->Signaling_Cascade Initiates

EGFR Signaling Pathway Visualization with EGF-Cy5.5

The diagram above illustrates how this compound-labeled Epidermal Growth Factor (EGF-Cy5.5) can be used to visualize the initial steps of EGFR signaling.[5][6] Binding of EGF-Cy5.5 to the EGFR on the cell surface induces receptor dimerization and subsequent autophosphorylation, initiating downstream signaling cascades. The fluorescence from this compound allows for the tracking of EGF binding and receptor localization.

VEGF_Signaling_and_Angiogenesis_Imaging scVEGF_this compound scVEGF-Cy5.5 VEGFR VEGF Receptor (VEGFR) scVEGF_this compound->VEGFR Binds to Endothelial_Cell Tumor Endothelial Cell VEGFR->Endothelial_Cell Internalization Receptor-Mediated Endocytosis VEGFR->Internalization Triggers Angiogenesis Angiogenesis Internalization->Angiogenesis Promotes Tumor_Growth Tumor Growth and Metastasis Angiogenesis->Tumor_Growth Supports

Imaging Angiogenesis with scVEGF-Cy5.5

This diagram shows the application of this compound-labeled single-chain Vascular Endothelial Growth Factor (scVEGF-Cy5.5) in imaging tumor angiogenesis.[2][7] By binding to VEGF receptors on tumor endothelial cells, the fluorescent probe allows for the visualization of areas with active blood vessel formation, a critical process in tumor development.

Apoptosis_Detection_Workflow cluster_cell_state Cell States cluster_reagents Reagents cluster_detection Detection Healthy_Cell Healthy Cell Apoptotic_Cell Apoptotic Cell Healthy_Cell->Apoptotic_Cell Apoptotic Stimulus PS Phosphatidylserine (PS) (exposed) Apoptotic_Cell->PS Exposes AnnexinV_this compound Annexin V-Cy5.5 AnnexinV_this compound->PS Binds to Flow_Cytometry Flow Cytometry Analysis PS->Flow_Cytometry Detected by

Workflow for Apoptosis Detection using Annexin V-Cy5.5

The workflow above illustrates the use of Annexin V-Cy5.5 for the detection of apoptotic cells.[8] During apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS, and when conjugated to this compound, it serves as a specific probe to identify apoptotic cells via methods like flow cytometry.[9]

References

An In-depth Technical Guide to Cy5.5 Dye: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in biomedical research and drug development. Belonging to the cyanine family of dyes, this compound exhibits a chemical structure characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain.[][2] This versatile fluorophore's strong absorbance and emission in the NIR spectrum (typically around 675 nm and 694 nm, respectively) make it exceptionally well-suited for a variety of applications where minimizing background autofluorescence from biological tissues is critical. This guide provides a comprehensive overview of the chemical structure, key properties, and detailed experimental protocols for the conjugation and application of this compound dye.

Chemical Structure

The core structure of this compound is based on the indocyanine scaffold, featuring two indolenine rings connected by a pentamethine chain. One of the nitrogen atoms in the heterocyclic rings is quaternized, resulting in a positively charged molecule.[] The extended conjugated system of the polymethine chain is responsible for the dye's characteristic absorption and emission in the near-infrared region.

Various reactive forms of this compound are commercially available to facilitate covalent labeling of biomolecules. The most common derivatives include:

  • This compound NHS Ester (N-hydroxysuccinimidyl ester): This is the most prevalent form for labeling proteins and antibodies. The NHS ester group reacts with primary amines (-NH2) on lysine residues and the N-terminus of proteins to form stable amide bonds.

  • This compound Carboxylic Acid: This form can be used for conjugation to amines after activation (e.g., using EDC/NHS chemistry) or for other custom conjugation strategies.[3][4]

  • This compound Maleimide: This derivative is specifically designed for labeling molecules containing free sulfhydryl groups (-SH), such as cysteine residues in proteins.

  • This compound Azide and Alkyne: These forms are employed in "click chemistry" reactions (copper-catalyzed or strain-promoted azide-alkyne cycloaddition) for highly specific and efficient bioconjugation.[5][6]

Below is a generalized chemical structure of a sulfo-Cy5.5 dye, a sulfonated version that enhances water solubility.

Physicochemical and Spectral Properties

The photophysical properties of this compound make it a robust fluorophore for sensitive detection. Key quantitative data are summarized in the table below for easy comparison.

PropertyValueNotes
Excitation Maximum (λex) ~675 - 678 nmVaries slightly depending on the solvent and conjugation state.
Emission Maximum (λem) ~694 - 707 nmVaries slightly depending on the solvent and conjugation state.
Molar Extinction Coefficient (ε) ~209,000 - 250,000 M⁻¹cm⁻¹Inversely related to the concentration of the dye.
Quantum Yield (Φ) ~0.20 - 0.28Represents the efficiency of converting absorbed photons into emitted photons.
Molecular Weight Varies by derivativeTypically in the range of 900 - 1200 g/mol for reactive forms.
Solubility Good in organic solvents (DMSO, DMF)Water solubility is enhanced in sulfonated (sulfo) versions.

Experimental Protocols

Conjugation of this compound NHS Ester to Antibodies

This protocol outlines a general procedure for labeling antibodies with this compound NHS ester.

Materials:

  • Antibody (1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25 spin column)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains Tris or glycine, dialyze the antibody against PBS.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Dye Preparation:

    • Shortly before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of the reaction buffer.

    • Add the dissolved this compound NHS ester to the antibody solution while gently vortexing. A typical molar ratio of dye to antibody is 10:1 to 20:1, but this may need optimization.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification:

    • Separate the this compound-labeled antibody from the unreacted dye using a desalting spin column according to the manufacturer's instructions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 675 nm (for this compound). The DOL is calculated as: DOL = (A_max of conjugate × Molar extinction coefficient of protein) / ([A_280 of conjugate - (A_max of conjugate × CF_280)] × Molar extinction coefficient of dye) Where CF_280 is the correction factor for the dye's absorbance at 280 nm.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.3-8.5) Antibody->Mix Dye This compound NHS Ester in DMSO Dye->Mix Incubate Incubate 1-2h (Room Temp, Dark) Mix->Incubate Purify Purify via Spin Column Incubate->Purify Characterize Characterize (DOL) Purify->Characterize

Caption: Workflow for this compound NHS Ester Antibody Conjugation.

Applications of this compound-Conjugated Biomolecules

The favorable spectral properties of this compound make it a powerful tool for various in vitro and in vivo applications.

In Vivo Imaging

The NIR emission of this compound allows for deep tissue penetration and minimal autofluorescence, making it ideal for non-invasive in vivo imaging of biological processes in small animals.

Experimental Protocol Outline:

  • Animal Model: Prepare the animal model of interest (e.g., tumor xenograft).

  • Probe Administration: Administer the this compound-conjugated targeting molecule (e.g., antibody, peptide) via an appropriate route (e.g., intravenous injection).

  • Imaging: At various time points post-injection, anesthetize the animal and acquire fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters for this compound.

  • Data Analysis: Quantify the fluorescence signal in the region of interest (e.g., tumor) and other organs to assess the biodistribution and targeting efficacy of the probe.

Fluorescence Microscopy

This compound is widely used in immunofluorescence microscopy for the detection of specific proteins in fixed or live cells.

Experimental Protocol Outline:

  • Sample Preparation: Prepare cells or tissue sections on a microscope slide. Fix and permeabilize the samples as required for the specific antibody and target.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or serum).

  • Primary Antibody Incubation: Incubate the sample with the primary antibody targeting the protein of interest.

  • Secondary Antibody Incubation: If the primary antibody is not directly conjugated, incubate with a this compound-labeled secondary antibody.

  • Mounting and Imaging: Mount the sample with an appropriate mounting medium and acquire images using a fluorescence microscope with a laser line and emission filter set suitable for this compound.

Flow Cytometry

In flow cytometry, this compound-conjugated antibodies are used to identify and quantify specific cell populations within a heterogeneous sample.

Experimental Protocol Outline:

  • Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

  • Staining: Incubate the cells with the this compound-conjugated antibody on ice, protected from light.

  • Washing: Wash the cells to remove unbound antibodies.

  • Data Acquisition: Analyze the stained cells using a flow cytometer equipped with a laser that can excite this compound (e.g., a 633 nm or 640 nm laser) and the appropriate emission detector.

  • Data Analysis: Gate on the cell population of interest and quantify the percentage of this compound-positive cells and the mean fluorescence intensity.

Applications_Logical_Diagram cluster_applications Core Applications cluster_outcomes Experimental Readouts Cy55_Conjugate This compound-Conjugated Biomolecule InVivo In Vivo Imaging Cy55_Conjugate->InVivo Microscopy Fluorescence Microscopy Cy55_Conjugate->Microscopy FlowCyto Flow Cytometry Cy55_Conjugate->FlowCyto Biodistribution Biodistribution & Targeting InVivo->Biodistribution Localization Protein Localization Microscopy->Localization Quantification Cell Population Quantification FlowCyto->Quantification

Caption: Logical Diagram of Core Applications for this compound Conjugates.

Conclusion

This compound is a powerful and versatile near-infrared fluorescent dye with broad applications in biomedical research. Its favorable spectral properties, coupled with the availability of various reactive forms, enable the sensitive and specific labeling of a wide range of biomolecules. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental workflows, from basic research to preclinical studies. As imaging technologies continue to advance, the utility of NIR fluorophores like this compound is expected to further expand, solidifying their role in advancing our understanding of biology and disease.

References

The Advantages of Cy5.5 in In Vivo Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of preclinical and clinical research has been revolutionized by the advent of in vivo imaging, a powerful tool that allows for the non-invasive visualization of biological processes in living organisms. Among the plethora of fluorescent probes available, the cyanine dye Cy5.5 has emerged as a workhorse for a wide range of in vivo applications, from fundamental cancer research to the development of novel therapeutics. Its unique photophysical properties and versatility make it an invaluable asset for researchers seeking to gain deeper insights into complex biological systems.

This technical guide provides a comprehensive overview of the advantages of using this compound for in vivo imaging. It delves into the core principles that make this near-infrared (NIR) fluorophore particularly well-suited for deep-tissue imaging, presents its key photophysical characteristics in a comparative context, and offers detailed experimental protocols for its application. Furthermore, this guide illustrates common signaling pathways and experimental workflows where this compound is instrumental, providing a practical resource for both seasoned researchers and newcomers to the field.

Core Advantages of this compound in the Near-Infrared Window

The primary advantage of this compound lies in its spectral properties, which fall within the near-infrared (NIR) window (approximately 650-900 nm).[1][2] This region of the electromagnetic spectrum is optimal for in vivo imaging due to the reduced absorption and scattering of light by endogenous biological components such as hemoglobin and water.[] This translates to several key benefits:

  • Deep Tissue Penetration: Light in the NIR region can penetrate several centimeters into tissue, enabling the visualization of deep-seated structures and processes that would be inaccessible with fluorophores emitting in the visible range.[1][4]

  • High Sensitivity and Signal-to-Background Ratio: Biological tissues exhibit minimal autofluorescence in the NIR window.[5][6] This low background noise results in a significantly higher signal-to-background ratio, allowing for the detection of even weak fluorescent signals with high sensitivity.[2]

  • Reduced Phototoxicity and Photobleaching: While all fluorophores are susceptible to photobleaching, the lower energy of NIR light can reduce phototoxic effects on living tissues compared to higher-energy visible light.[1] Although photobleaching should be a consideration in long-term studies, this compound is relatively stable for many in vivo applications.[1][7]

  • Versatility in Conjugation: this compound is readily available with a variety of reactive groups, most commonly N-hydroxysuccinimide (NHS) esters, which facilitate covalent conjugation to a wide range of biomolecules, including antibodies, peptides, small molecules, and nanoparticles.[1][8][9] This versatility allows for the development of highly specific probes for targeted imaging of diverse biological targets.[]

Photophysical Properties: A Quantitative Comparison

The selection of a fluorophore for in vivo imaging is critically dependent on its photophysical properties. The following table summarizes the key characteristics of this compound and provides a comparison with other commonly used NIR fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Reference(s)
This compound ~675-678~694-703~250,000~0.23[6][11][12][13]
Alexa Fluor 680 ~679~702~184,000~0.36[14][15]
IRDye 800CW ~774~789~240,000~0.12[16][17]

Note: Molar extinction coefficient and quantum yield can vary depending on the solvent and conjugation state. The values presented here are representative.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound NHS Ester

This protocol describes the labeling of an antibody with an amine-reactive this compound NHS ester.

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching reagent: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against 1X PBS (pH 7.2-7.4) to remove any amine-containing buffers (e.g., Tris).

    • Determine the antibody concentration by measuring the absorbance at 280 nm.

  • Dye Preparation:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

    • Add the dissolved this compound NHS ester to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1 to 20:1.[18]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add the quenching reagent to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Separate the this compound-conjugated antibody from unreacted dye using a desalting column equilibrated with PBS.

    • Collect the colored fractions corresponding to the labeled antibody.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~675 nm (for this compound).

    • Calculate the DOL using the following formula: DOL = (A_max of dye × ε_protein) / ((A_280 - A_max of dye × CF_280) × ε_dye) where A is the absorbance, ε is the molar extinction coefficient, and CF_280 is the correction factor for the dye's absorbance at 280 nm. An optimal DOL is typically between 2 and 7.[18]

Protocol 2: In Vivo Fluorescence Imaging in a Murine Tumor Model

This protocol outlines a typical workflow for in vivo imaging of a tumor-bearing mouse using a this compound-labeled antibody.

Materials:

  • Tumor-bearing mouse model

  • This compound-labeled antibody probe

  • Sterile PBS or other appropriate vehicle

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)[18]

  • Surgical tools for dissection (for ex vivo analysis)

Procedure:

  • Animal and Probe Preparation:

    • Anesthetize the mouse using isoflurane.

    • Acquire a baseline (pre-injection) image to assess autofluorescence levels.

    • Dilute the this compound-labeled antibody to the desired concentration in a sterile vehicle. A typical dose is 1-2 nmol per mouse.[11]

  • Probe Administration:

    • Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[11]

  • In Vivo Image Acquisition:

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[11]

    • Use appropriate filter sets for this compound (e.g., Excitation: 640 nm, Emission: 680 nm).[11]

    • Set imaging parameters such as exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without detector saturation.[11]

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle).[11]

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[11]

  • Ex Vivo Organ Analysis (Optional but Recommended):

    • At the final time point, euthanize the mouse.

    • Perfuse the animal with saline to remove blood from the organs.[11]

    • Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).[11]

    • Arrange the organs in the imaging chamber and acquire a fluorescence image to confirm the in vivo findings and assess biodistribution.[11]

Visualizing Biological Processes with this compound

Signaling Pathways

This compound-conjugated probes are frequently used to visualize and quantify the expression of key receptors involved in signaling pathways crucial to disease progression, particularly in cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling:

The EGFR pathway plays a central role in cell proliferation, survival, and differentiation.[19] Its dysregulation is a hallmark of many cancers. This compound-labeled ligands (e.g., EGF) or antibodies targeting EGFR can be used to non-invasively monitor receptor expression and pathway activation.[17]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Differentiation Akt->Proliferation Transcription->Proliferation

Simplified EGFR signaling pathway.

Vascular Endothelial Growth Factor (VEGF) Signaling:

The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Probes targeting VEGF or its receptors (VEGFRs) can be labeled with this compound to visualize tumor vasculature and monitor the efficacy of anti-angiogenic therapies.

VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding VEGFR_dimer VEGFR Dimer (Activated) VEGFR->VEGFR_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR_dimer->PLCg PI3K PI3K VEGFR_dimer->PI3K Permeability Vascular Permeability VEGFR_dimer->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration Akt->Migration

Simplified VEGF signaling pathway in endothelial cells.
Experimental Workflow

The following diagram illustrates a typical experimental workflow for a biodistribution study using a this compound-labeled antibody.

Biodistribution_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A Synthesize & Purify This compound-Antibody Conjugate B Characterize Conjugate (DOL, Purity) A->B D Administer Probe (e.g., i.v. injection) B->D C Prepare Animal Model (e.g., Tumor Xenograft) C->D E In Vivo Imaging at Multiple Time Points D->E F Quantify Fluorescence (Tumor & Background ROIs) E->F G Euthanize Animal F->G K Data Interpretation & Reporting F->K H Dissect Organs & Tumor G->H I Ex Vivo Imaging of Tissues H->I J Quantify Organ Distribution (%ID/g) I->J J->K

References

The Versatility of Cy5.5: A Technical Guide for Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology research and drug development, the sensitive and precise detection of biomolecules is paramount. Among the arsenal of fluorescent probes, the cyanine dye Cy5.5 has emerged as a powerful tool, particularly for applications requiring deep tissue penetration and minimal background fluorescence. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to facilitate its integration into your research.

Core Properties of this compound

This compound is a far-red to near-infrared (NIR) fluorescent dye known for its high extinction coefficient and good quantum yield.[1] Its spectral characteristics make it ideal for a range of applications where minimizing autofluorescence from biological samples is critical.[2]

PropertyValueReference(s)
Maximum Excitation Wavelength (λex) ~675 - 678 nm[3]
Maximum Emission Wavelength (λem) ~693 - 707 nm[3][4]
Molar Extinction Coefficient (ε) ~209,000 - 250,000 M⁻¹cm⁻¹[4][5]
Quantum Yield (Φ) ~0.23[2]
Alternative Dyes Alexa Fluor 680, DyLight 680[4]

Correction Factors for Quantifying this compound-Labeled Proteins:

When determining the concentration of a this compound-labeled protein, it is crucial to correct for the dye's absorbance at 280 nm.

WavelengthCorrection FactorReference(s)
260 nm 0.05[5]
280 nm 0.101[5]

Key Applications and Experimental Protocols

This compound's versatility allows for its use in a multitude of molecular biology techniques, from cellular imaging to in vivo studies.

Labeling of Biomolecules: Antibodies and Oligonucleotides

This compound is commonly used to label proteins, peptides, and nucleic acids.[6][7] The most frequent method for labeling proteins is through the use of this compound NHS ester, which reacts with primary amines on the target molecule.[8]

This protocol provides a general guideline for labeling an antibody with a this compound NHS ester. Optimization may be required for specific antibodies and applications.

Materials:

  • Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)

  • This compound NHS ester

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

    • Add the this compound stock solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1 to 20:1.[8]

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): Add the quenching solution to stop the reaction and incubate for 15-30 minutes.

  • Purification: Separate the labeled antibody from unreacted dye using a desalting column (e.g., Sephadex G-25).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~675 nm (for this compound). An optimal DOL is typically between 2 and 7.[8]

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Purified Antibody (amine-free buffer) Reaction Mix Antibody and this compound (pH 8.3-8.5) Antibody->Reaction Cy55_NHS This compound NHS Ester (dissolved in DMSO) Cy55_NHS->Reaction Incubation Incubate 1-2h at RT (in dark) Reaction->Incubation Quench Quench Reaction (e.g., Tris-HCl) Incubation->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Characterize DOL (Spectrophotometry) Purify->Analyze

Workflow for Antibody Conjugation with this compound NHS Ester.
In Vivo Imaging

The near-infrared emission of this compound allows for deep tissue penetration, making it an excellent choice for in vivo imaging in small animals. This enables the tracking of labeled cells, antibodies, or nanoparticles to study disease progression, drug distribution, and therapeutic efficacy.[9]

This protocol outlines a general procedure for in vivo fluorescence imaging in a mouse model.

Materials:

  • This compound-labeled probe (e.g., antibody, nanoparticle) in a sterile vehicle (e.g., PBS)

  • Anesthetized mice (e.g., with isoflurane)

  • In vivo imaging system with appropriate filters for this compound (Excitation: ~640 nm, Emission: ~680 nm)[10]

Procedure:

  • Animal Preparation: Anesthetize the mouse and acquire a baseline image to determine autofluorescence levels.

  • Probe Administration: Inject the this compound-labeled probe via the desired route (e.g., intravenously).[10]

  • Image Acquisition: Acquire whole-body images at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h) to monitor the biodistribution of the probe.[10]

  • Ex Vivo Analysis (Optional):

    • At the end of the experiment, euthanize the mouse and dissect the organs of interest.

    • Image the dissected organs to confirm the in vivo findings and quantify the probe accumulation.[10]

  • Data Analysis:

    • Draw regions of interest (ROIs) around the target tissue and background areas.

    • Calculate the signal-to-background ratio to quantify the specific targeting of the probe.

InVivo_Imaging_Workflow Start Start Prep Anesthetize Animal & Acquire Baseline Image Start->Prep Inject Administer this compound-Labeled Probe Prep->Inject Image Acquire Whole-Body Images (Multiple Time Points) Inject->Image ExVivo Euthanize Animal & Dissect Organs (Optional) Image->ExVivo Analyze Data Analysis (ROI, Signal-to-Background) Image->Analyze ImageOrgans Image Dissected Organs (Optional) ExVivo->ImageOrgans ImageOrgans->Analyze End End Analyze->End

General Workflow for In Vivo Imaging with a this compound Probe.
Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions, conformational changes, and signaling events.[10] this compound can serve as an acceptor fluorophore in FRET pairs with donors such as Cy3.[10] The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, providing a sensitive readout of molecular proximity.

A key application of FRET is in the development of biosensors to monitor signaling pathways in living cells. For example, FRET-based biosensors have been developed to study the activity of Extracellular signal-regulated kinase (ERK), a critical component of the MAPK signaling pathway.[4][11]

In a typical ERK FRET biosensor, a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP, though the principle applies to this compound as an acceptor) are linked by a peptide containing an ERK substrate sequence and a phospho-amino acid binding domain.[11] Upon activation of the ERK pathway, ERK phosphorylates the substrate, leading to a conformational change in the biosensor that brings the donor and acceptor into close proximity, resulting in an increase in FRET.

ERK_Signaling_FRET cluster_pathway MAPK/ERK Signaling Pathway cluster_biosensor FRET Biosensor GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Biosensor_inactive Inactive Biosensor (Low FRET) ERK->Biosensor_inactive Phosphorylates Substrate Biosensor_active Active Biosensor (High FRET) Biosensor_inactive->Biosensor_active Conformational Change

ERK Signaling Pathway and FRET Biosensor Activation.
Other Notable Applications

Beyond the applications detailed above, this compound is also utilized in:

  • Flow Cytometry: For multicolor analysis of cell populations, often in tandem with other fluorophores like PerCP.[12][13]

  • Western Blotting and ELISA: For the sensitive detection of proteins.[14][15]

  • Immunofluorescence and Immunohistochemistry: For visualizing the localization of target antigens in cells and tissues.[2][16]

  • Fluorescence In Situ Hybridization (FISH): For the detection of specific nucleic acid sequences.[17]

  • Drug Delivery: To track the delivery and release of therapeutic agents from nanoparticles.

Conclusion

This compound is a robust and versatile near-infrared dye with a broad range of applications in molecular biology. Its favorable spectral properties, particularly its emission in a region of low biological autofluorescence, make it an invaluable tool for sensitive and high-contrast imaging and detection. By understanding its core properties and leveraging the detailed protocols provided, researchers can effectively incorporate this compound into their experimental workflows to advance their studies in cellular analysis, disease modeling, and drug discovery.

References

Understanding Near-Infrared Fluorescence with Cy5.5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cyanine5.5 (Cy5.5), a near-infrared (NIR) fluorescent dye widely utilized in biomedical research and drug development. Its favorable photophysical properties and versatile conjugation chemistry make it an invaluable tool for in vivo imaging, targeted drug delivery studies, and various bioanalytical assays. This document details its core characteristics, provides comprehensive experimental protocols, and illustrates key workflows.

Core Properties of this compound

This compound is a heptamethine cyanine dye that operates within the NIR window (650-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and photon absorption. This "optical window" allows for deeper tissue penetration and a significantly higher signal-to-noise ratio compared to dyes in the visible spectrum, making it exceptionally well-suited for in vivo imaging applications.

Key advantages of this compound include its high molar extinction coefficient, good quantum yield, and excellent water solubility. Furthermore, its fluorescence is largely insensitive to changes in pH over a broad physiological range. It is commonly available as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds.

Photophysical and Chemical Properties

The quantitative photophysical and chemical properties of this compound are summarized below. These values are crucial for designing imaging experiments and selecting appropriate optical filter sets.

PropertyValueReference
Peak Excitation (λex)~675 nm
Peak Emission (λem)~694 nm
Molar Extinction Coeff.~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.28 (in PBS)
Molecular Weight (NHS Ester)~1100 g/mol (varies by salt/counter-ion)
SolubilityHigh in water, DMSO, DMF
Optimal pH Range4 - 10

Key Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research. The following sections provide step-by-step protocols for common experimental procedures.

Protocol 1: Conjugation of this compound NHS Ester to an Antibody

This protocol describes the labeling of a monoclonal antibody (mAb) with this compound NHS ester. The primary target for conjugation is the epsilon-amino group of lysine residues.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound NHS ester.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification column (e.g., Sephadex G-25 or similar size-exclusion chromatography column).

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.

  • Quenching solution: 1.0 M Tris-HCl, pH 8.0.

Methodology:

  • Antibody Preparation:

    • Dissolve or buffer-exchange the antibody into the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete for reaction with the NHS ester.

  • Dye Preparation:

    • Just before use, dissolve the this compound NHS ester in a small volume of anhydrous DMSO to create a 10 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution. A molar dye-to-protein ratio between 5:1 and 15:1 is a common starting point.

    • Add the calculated amount of dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • (Optional but recommended) Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification:

    • Separate the this compound-antibody conjugate from unreacted dye and byproducts.

    • Equilibrate a size-exclusion chromatography column (e.g., G-25) with PBS.

    • Apply the reaction mixture to the column.

    • The first colored band to elute is the labeled antibody. The second, slower-moving band is the free, hydrolyzed dye. Collect the first band.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 675 nm (for this compound).

The workflow for bioconjugation and subsequent purification is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification mAb Antibody in Amine-Free Buffer mix Combine & Incubate (1-2h, RT, Dark) mAb->mix dye This compound NHS Ester in DMSO dye->mix sec Size Exclusion Chromatography (G-25) mix->sec collect Collect First Colored Fraction sec->collect final Purified this compound-Ab Conjugate collect->final Characterize (DOL)

Caption: Workflow for this compound antibody conjugation and purification.

Protocol 2: In Vivo Near-Infrared Fluorescence Imaging

This protocol provides a general framework for imaging tumor-bearing mice intravenously injected with a this compound-labeled targeting agent (e.g., an antibody).

Materials:

  • Tumor-bearing mouse model.

  • Purified this compound-labeled targeting agent.

  • Sterile PBS for injection.

  • Anesthesia (e.g., isoflurane).

  • In vivo imaging system equipped with appropriate excitation light source (e.g., ~675 nm laser or filtered white light) and emission filter (~700 nm long-pass or band-pass).

Methodology:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the mouse on the imaging stage of the instrument. Maintain body temperature using a warming pad.

  • Pre-Injection (Baseline) Imaging:

    • Acquire a baseline fluorescence image before injecting the probe. This is critical for assessing background autofluorescence.

    • Set the excitation and emission filters for this compound (e.g., Ex: 675 nm, Em: 720 nm).

    • Adjust the exposure time to achieve a good signal without saturating the detector.

  • Probe Administration:

    • Inject the this compound-labeled agent (typically 50-100 µL volume containing 1-10 nmol of dye) via the tail vein.

  • Post-Injection Imaging:

    • Acquire fluorescence images at multiple time points post-injection (e.g., 1h, 4h, 24h, 48h). The optimal time window depends on the pharmacokinetics of the specific targeting agent.

    • For each time point, acquire both a white-light (photographic) image and a fluorescence image.

  • Data Analysis:

    • Co-register the fluorescence and photographic images.

    • Draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor area (e.g., muscle) to quantify the fluorescence signal.

    • Calculate the tumor-to-background ratio (TBR) at each time point to assess targeting specificity.

  • Ex Vivo Analysis (Optional):

    • After the final imaging session, euthanize the animal and excise the tumor and major organs (liver, spleen, kidneys, etc.).

    • Image the excised tissues to confirm the in vivo signal distribution and quantify biodistribution.

Visualizing Molecular Imaging Concepts

Graphviz diagrams can effectively illustrate the workflows and conceptual underpinnings of experiments using this compound.

In Vivo Targeted Imaging Workflow

The following diagram outlines the logical flow of a typical in vivo targeted imaging experiment, from probe injection to data analysis.

G cluster_imaging Longitudinal Imaging start Anesthetized Mouse Model baseline Acquire Baseline Autofluorescence Image start->baseline inject Administer this compound-Probe (e.g., IV Injection) baseline->inject img_t1 Image at T1 inject->img_t1 Circulation & Accumulation img_t2 Image at T2 img_t1->img_t2 img_tn Image at Tn img_t2->img_tn analysis ROI Analysis: Tumor vs. Background img_tn->analysis result Quantify Signal & TBR analysis->result

Caption: Logical workflow for in vivo targeted fluorescence imaging.

Mechanism of Targeted Imaging

This diagram illustrates the principle of how a this compound-labeled antibody targets a specific receptor on a cancer cell surface, leading to localized signal accumulation.

G cluster_cell Target Cell (e.g., Tumor) probe This compound-Antibody Conjugate receptor Overexpressed Surface Receptor probe->receptor Specific Binding (Recognition) cell_body Cell Membrane signal Localized NIR Fluorescence Signal at Target Site receptor->signal Leads to

Cy5.5 Dye for Deep Tissue Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the near-infrared (NIR) fluorescent dye, Cyanine5.5 (Cy5.5), and its application in deep tissue imaging. This compound is a versatile and highly sensitive dye ideal for in vivo studies, enabling researchers to visualize and quantify biological processes non-invasively.[1] Its emission in the NIR spectrum minimizes background fluorescence from biological tissues, allowing for greater penetration depth compared to dyes that emit in the visible range.[1] This guide will cover the core properties of this compound, detailed experimental protocols for its use, and an example of its application in studying a key signaling pathway in cancer research.

Core Properties of this compound Dye

The photophysical properties of this compound make it a powerful tool for deep tissue imaging. Its high molar extinction coefficient and good quantum yield contribute to its bright fluorescence signal. The excitation and emission maxima of this compound are in the near-infrared window (700-900 nm), where light absorption and scattering by biological tissues are significantly reduced.[2]

PropertyValueReference
Maximum Excitation Wavelength (λex) ~675 - 684 nm[3]
Maximum Emission Wavelength (λem) ~694 - 710 nm[3]
Molar Extinction Coefficient (ε) ~190,000 - 250,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ) ~0.2 - 0.28[3]
Reactive Group (for conjugation) N-hydroxysuccinimide (NHS) ester[][5]
Reactivity Primary amines[][5]

Experimental Protocols

Conjugation of this compound NHS Ester to Antibodies

This protocol outlines the steps for covalently labeling an antibody with this compound NHS ester. The NHS ester reacts with primary amines (e.g., on lysine residues) on the antibody to form a stable amide bond.[][5]

Materials:

  • Purified antibody (in an amine-free buffer like PBS)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)[2]

  • Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[2]

    • Ensure the antibody solution is at a pH of 8.0-9.0 for optimal labeling.[]

  • Prepare the this compound Stock Solution:

    • Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[]

  • Conjugation Reaction:

    • Slowly add the this compound stock solution to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1 to 20:1.[]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[]

  • Quench the Reaction (Optional):

    • Add the quenching reagent to stop the reaction.

  • Purification:

    • Separate the this compound-conjugated antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[2]

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance at 280 nm (for the antibody) and ~675 nm (for this compound). An optimal DOL is typically between 2 and 7.

G Workflow for this compound-Antibody Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Antibody_Solution Prepare Antibody Solution (2-10 mg/mL in pH 8.3-8.5 buffer) Mix Mix Antibody and Dye Solutions (10:1 to 20:1 molar ratio) Antibody_Solution->Mix Dye_Solution Prepare this compound NHS Ester Solution (10 mg/mL in DMSO) Dye_Solution->Mix Incubate Incubate for 1-2 hours (Room Temperature, Dark) Mix->Incubate Purify Purify using Size-Exclusion Chromatography Incubate->Purify Characterize Determine Degree of Labeling (DOL) Purify->Characterize

Workflow for conjugating this compound dye to an antibody.
In Vivo Deep Tissue Imaging of Tumor-Bearing Mice

This protocol describes a general workflow for in vivo imaging of tumor-bearing mice using a this compound-labeled antibody.

Materials:

  • Tumor-bearing mice (e.g., xenograft models)

  • This compound-labeled antibody in sterile PBS

  • In vivo imaging system (e.g., IVIS) with appropriate filters for this compound (Excitation: ~640 nm, Emission: ~680 nm)[2]

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal and Probe Preparation:

    • Anesthetize the mice using isoflurane.

    • Acquire a baseline image before injecting the probe to assess autofluorescence.[2]

  • Probe Administration:

    • Inject the this compound-labeled antibody intravenously (i.v.) via the tail vein. A typical dose is 1-2 nmol per mouse in a volume of 100-200 µL.[2]

  • In Vivo Imaging:

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor visualization.[2]

    • Use the appropriate excitation and emission filters for this compound.

  • Data Quantification:

    • Use imaging software (e.g., ImageJ) to draw regions of interest (ROIs) around the tumor and a background area.[6]

    • Measure the mean fluorescence intensity in the ROIs.

    • Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.[2]

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the mice.

    • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).[2]

    • Image the dissected organs to confirm the in vivo findings and assess the biodistribution of the probe.[2][7]

G In Vivo Deep Tissue Imaging Workflow Start Anesthetize Mouse & Acquire Baseline Image Inject_Probe Inject this compound-Labeled Antibody (i.v.) Start->Inject_Probe Image_Mouse Image Mouse at Multiple Time Points Inject_Probe->Image_Mouse Quantify Quantify Tumor Fluorescence (ROI Analysis) Image_Mouse->Quantify Euthanize Euthanize Mouse Quantify->Euthanize Dissect Dissect Tumor and Organs Euthanize->Dissect Image_Organs Ex Vivo Imaging of Organs Dissect->Image_Organs Analyze_Biodistribution Analyze Biodistribution Data Image_Organs->Analyze_Biodistribution End End Analyze_Biodistribution->End

A typical workflow for in vivo deep tissue imaging.

Application Example: Imaging the VEGF/VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[8] The VEGF receptor 2 (VEGFR2) is often overexpressed on the surface of tumor endothelial cells, making it an attractive target for cancer diagnosis and therapy.[8] this compound can be conjugated to antibodies that specifically target VEGFR2, such as bevacizumab, to visualize and quantify the expression of this receptor in deep-seated tumors.[9]

The binding of VEGF-A to VEGFR2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[10] By using a this compound-labeled anti-VEGFR2 antibody, researchers can non-invasively monitor the expression of VEGFR2 and potentially the response to anti-angiogenic therapies.

G VEGF/VEGFR2 Signaling Pathway in Angiogenesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates This compound-Ab This compound-Antibody This compound-Ab->VEGFR2 Binds for Imaging PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Targeting VEGFR2 with a this compound-labeled antibody.

Conclusion

This compound is a powerful and versatile near-infrared dye that is well-suited for a wide range of deep tissue imaging applications. Its favorable photophysical properties, including high sensitivity and deep tissue penetration, make it an invaluable tool for researchers in various fields, from basic science to drug development. By following established protocols for conjugation and in vivo imaging, researchers can effectively utilize this compound to visualize and quantify biological processes in living organisms, providing critical insights into disease mechanisms and therapeutic responses.

References

The Enduring Legacy of Cyanine Dyes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, chemical properties, and diverse applications of cyanine dyes in modern research and drug development.

From their serendipitous discovery in the 19th century to their indispensable role in modern biomedical imaging and diagnostics, cyanine dyes have carved a unique and enduring niche in the world of chemical science. This technical guide provides a comprehensive overview of the history, development, photophysical properties, and key applications of these versatile fluorophores, with a focus on providing practical information for researchers, scientists, and professionals in drug development.

A Journey Through Time: The History and Development of Cyanine Dyes

The story of cyanine dyes begins in 1856, when chemist C.H. Greville Williams, while studying the constituents of coal tar, synthesized the first member of this class, a vibrant blue dye he named "cyanine"[1]. Initially, these dyes found limited use in the textile industry due to their poor lightfastness[1]. However, their unique ability to sensitize silver halide crystals to a broader spectrum of light was discovered in 1873, revolutionizing the field of photography and marking a pivotal moment in their development[1]. This application spurred further research into the synthesis of various cyanine derivatives, leading to the development of dyes that could capture the entire visible spectrum and even extend into the infrared region.

The 20th century witnessed a significant expansion in the applications of cyanine dyes, driven by a deeper understanding of their chemical structure and photophysical properties. The core structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain[1][2]. The length of this conjugated chain is a key determinant of the dye's absorption and emission wavelengths; a longer chain results in a shift towards longer wavelengths[1]. This tunability allows for the creation of a wide array of dyes spanning the electromagnetic spectrum, from the visible to the near-infrared (NIR) regions.

The latter half of the 20th century saw the emergence of cyanine dyes as powerful tools in the life sciences. Their high molar extinction coefficients, good quantum yields, and the ability to be chemically modified for conjugation to biomolecules made them ideal fluorescent probes[2][3]. The development of the popular "Cy" series of dyes, such as Cy3 and Cy5, further solidified their importance in techniques like fluorescence microscopy, flow cytometry, and DNA sequencing. Today, cyanine dyes are integral to a vast range of applications, from basic biological research to advanced clinical diagnostics and drug discovery.

Understanding the Palette: Classes and Properties of Cyanine Dyes

Cyanine dyes are broadly classified based on the length of the polymethine chain connecting the two heterocyclic nuclei. This structural feature dictates their primary spectral properties.

  • Monomethine Dyes: With a single carbon atom in the methine bridge, these dyes typically absorb and emit in the blue to green region of the spectrum.

  • Trimethine Dyes (e.g., Cy3): Containing a three-carbon bridge, these dyes, like the widely used Cy3, exhibit fluorescence in the green-yellow to orange-red range[2][4].

  • Pentamethine Dyes (e.g., Cy5): With a five-carbon chain, these dyes, such as Cy5, are shifted further into the red and far-red regions of the spectrum[2][4].

  • Heptamethine Dyes (e.g., Cy7): Possessing a seven-carbon bridge, these dyes absorb and emit in the near-infrared (NIR) region, making them particularly valuable for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light[4].

The photophysical properties of cyanine dyes are crucial for their application as fluorescent probes. Key parameters include the absorption maximum (λ_abs), emission maximum (λ_em), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The molar extinction coefficient reflects the dye's ability to absorb light, while the quantum yield indicates the efficiency of converting absorbed light into emitted fluorescence.

Photophysical Properties of Common Cyanine Dyes
DyeAbsorption Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Cy2~492~510~150,000~0.12
Cy3~550~570~150,000~0.15
Cy3.5~581~594~150,000~0.20
Cy5~650~670~250,000~0.20
Cy5.5~675~694~250,000~0.28
Cy7~750~776~250,000~0.28
Cy7.5~788~808~250,000~0.12

Note: These values are approximate and can vary depending on the solvent, conjugation to biomolecules, and other environmental factors.

The Chemist's Toolkit: Synthesis of Cyanine Dyes

The synthesis of cyanine dyes typically involves the condensation of two heterocyclic quaternary salts with a polymethine bridge-forming reagent. The specific heterocyclic precursors and the length of the polymethine chain can be varied to achieve the desired spectral properties. For researchers requiring custom-synthesized dyes or a deeper understanding of their preparation, a general synthetic approach is outlined below.

General Synthesis of a Symmetric Heptamethine Cyanine Dye

A common method for synthesizing symmetric heptamethine cyanine dyes involves the reaction of two equivalents of a quaternary indolenium salt with a suitable three-carbon bridging agent.

Step 1: Quaternization of the Heterocycle The synthesis often begins with the N-alkylation of a heterocyclic precursor, such as 2,3,3-trimethylindolenine, using an alkyl halide to form the quaternary ammonium salt.

Step 2: Condensation with a Polymethine Bridge Precursor Two equivalents of the quaternized heterocycle are then reacted with a reagent that provides the central portion of the polymethine chain. For heptamethine dyes, a common precursor is N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride. The reaction is typically carried out in a suitable solvent system, such as a mixture of pyridine and acetic anhydride, under reflux conditions.

Step 3: Purification The crude dye is then purified to remove starting materials and byproducts. Purification methods often involve precipitation, recrystallization, and chromatography techniques such as column chromatography or high-performance liquid chromatography (HPLC)[5].

It is important to note that the synthesis of cyanine dyes, particularly those with reactive functionalities for bioconjugation, can be complex and requires expertise in organic synthesis. For many applications, commercially available cyanine dyes with a wide range of reactive groups are readily accessible.

Illuminating Biology: Key Applications and Experimental Protocols

The versatility of cyanine dyes has led to their widespread adoption in numerous biological and biomedical applications. Their bright fluorescence, photostability, and tunable spectral properties make them invaluable tools for visualizing and quantifying biological processes.

Fluorescence Microscopy

In fluorescence microscopy, cyanine dyes are used to label specific cellular components, allowing for their visualization with high sensitivity and specificity.

Experimental Protocol: Immunofluorescence Staining of Cellular Proteins

  • Cell Preparation: Grow cells on coverslips or in imaging dishes. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent (e.g., 0.1% Triton X-100) to allow antibody access to intracellular targets.

  • Blocking: Incubate the cells with a blocking buffer (e.g., phosphate-buffered saline (PBS) containing bovine serum albumin (BSA) or normal serum) to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes the protein of interest.

  • Secondary Antibody Incubation: After washing to remove unbound primary antibody, incubate the cells with a secondary antibody conjugated to a cyanine dye (e.g., Cy3-conjugated anti-mouse IgG). This secondary antibody will bind to the primary antibody.

  • Washing and Mounting: Wash the cells to remove unbound secondary antibody. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope equipped with the appropriate filter sets for the chosen cyanine dye.

Flow Cytometry

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. Cyanine dye-conjugated antibodies are used to label specific cell surface or intracellular markers, enabling the identification and quantification of different cell types.

Experimental Protocol: Cell Surface Staining for Flow Cytometry

  • Cell Preparation: Prepare a single-cell suspension from the sample of interest (e.g., blood, tissue).

  • Fc Receptor Blocking (Optional): To prevent non-specific binding of antibodies to Fc receptors on cells like macrophages and B cells, pre-incubate the cells with an Fc blocking reagent.

  • Antibody Staining: Incubate the cells with a cyanine dye-conjugated primary antibody that targets a specific cell surface protein. The incubation is typically performed on ice to prevent antibody internalization.

  • Washing: Wash the cells with a suitable buffer (e.g., PBS with BSA and sodium azide) to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in the wash buffer and analyze them on a flow cytometer. The instrument will detect the fluorescence intensity of each cell, allowing for the identification and quantification of the labeled cell population.

In Vivo Imaging

Near-infrared (NIR) cyanine dyes, such as Cy7 and its derivatives, are particularly well-suited for in vivo imaging in small animals[6]. The longer wavelengths of NIR light can penetrate deeper into tissues with less scattering and absorption by endogenous molecules like hemoglobin and water, resulting in higher signal-to-background ratios.

Experimental Protocol: In Vivo Imaging of a Labeled Probe in a Mouse Model

  • Probe Preparation: Conjugate a targeting molecule (e.g., an antibody, peptide, or small molecule) to a NIR cyanine dye.

  • Animal Preparation: Anesthetize the animal (e.g., a mouse) following approved animal care and use protocols.

  • Probe Administration: Administer the labeled probe to the animal, typically via intravenous injection.

  • Imaging: Place the animal in an in vivo imaging system equipped with a laser for excitation and a sensitive camera for detecting the NIR fluorescence. Acquire images at various time points to monitor the biodistribution and target accumulation of the probe.

  • Data Analysis: Analyze the images to quantify the fluorescence intensity in different organs or tissues of interest.

Visualizing the unseen: Signaling Pathways and Workflows

The ability to visualize molecular interactions and experimental processes is crucial for understanding complex biological systems. The following diagrams, created using the DOT language, illustrate key concepts and workflows involving cyanine dyes.

Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. It relies on the distance-dependent transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The Cy3 and Cy5 pair is a classic example of a FRET pair used in many biological studies[7][8].

FRET_Signaling_Pathway cluster_donor Donor (Cy3) cluster_acceptor Acceptor (Cy5) D Cy3 D_excited Excited Cy3* D->D_excited A Cy5 D_excited->A Energy Transfer (FRET) Donor_Emission Donor Emission (~570 nm) D_excited->Donor_Emission Fluorescence A_excited Excited Cy5* A->A_excited Acceptor_Emission Acceptor Emission (~670 nm) A_excited->Acceptor_Emission Fluorescence Excitation Excitation Light (e.g., 550 nm) Excitation->D Absorption No_FRET No FRET (>10 nm apart) FRET FRET Occurs (<10 nm apart)

Caption: A diagram illustrating the principle of Fluorescence Resonance Energy Transfer (FRET) between a Cy3 donor and a Cy5 acceptor.

Experimental Workflow for Protein Labeling

The covalent labeling of proteins with cyanine dyes is a fundamental technique for a wide range of applications. The following workflow outlines the key steps involved in this process.

Protein_Labeling_Workflow start Start protein_prep Protein Preparation (Purification, Buffer Exchange) start->protein_prep dye_prep Cyanine Dye Preparation (Dissolve in DMSO/DMF) start->dye_prep conjugation Conjugation Reaction (Protein + Dye) protein_prep->conjugation dye_prep->conjugation purification Purification of Conjugate (e.g., Size Exclusion Chromatography) conjugation->purification characterization Characterization (Spectroscopy, Degree of Labeling) purification->characterization end Labeled Protein Ready for Use characterization->end

Caption: A flowchart outlining the general experimental workflow for labeling proteins with cyanine dyes.

In Vivo Imaging Workflow

The use of near-infrared cyanine dyes for in vivo imaging allows for the non-invasive visualization of biological processes in living animals. This workflow details the typical experimental procedure.

InVivo_Imaging_Workflow start Start probe_prep NIR Cyanine Probe Preparation (Dye Conjugation & Purification) start->probe_prep animal_prep Animal Preparation (Anesthesia) probe_prep->animal_prep injection Probe Administration (e.g., Intravenous Injection) animal_prep->injection imaging In Vivo Imaging (Acquire Images over Time) injection->imaging analysis Image Analysis (Quantify Signal in Regions of Interest) imaging->analysis end Biodistribution & Targeting Data analysis->end

Caption: A diagram illustrating the key steps in a typical in vivo imaging experiment using a near-infrared cyanine dye probe.

The Future is Bright: Concluding Remarks

From their humble beginnings as photographic sensitizers, cyanine dyes have evolved into indispensable tools in modern scientific research and drug development. Their remarkable versatility, characterized by tunable photophysical properties and the ease of chemical modification, ensures their continued relevance in an ever-expanding range of applications. As imaging technologies and our understanding of complex biological systems continue to advance, the demand for brighter, more photostable, and functionally diverse cyanine dyes will undoubtedly grow. The ongoing efforts in dye synthesis and engineering promise an even more vibrant future for this remarkable class of molecules, illuminating the path to new discoveries and innovations in science and medicine.

References

Methodological & Application

Application Notes and Protocols for Cy5.5 NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of monoclonal and polyclonal antibodies with fluorescent dyes is a cornerstone of modern biological research and drug development, enabling a wide array of applications from immunoassays to in vivo imaging. Cy5.5, a bright, far-red fluorescent dye, is particularly well-suited for these applications due to its high extinction coefficient and emission maximum in a spectral region where biological autofluorescence is minimal. The N-hydroxysuccinimide (NHS) ester functional group of this compound readily reacts with primary amines, such as the lysine residues on an antibody, to form a stable amide bond.[1] This document provides a detailed protocol for the efficient and reproducible conjugation of this compound NHS ester to antibodies.

Core Principles of this compound NHS Ester Labeling

The labeling reaction is a nucleophilic acyl substitution where the primary amine group of a lysine residue on the antibody attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group and forming a stable amide linkage. The efficiency of this reaction is highly dependent on pH; a slightly alkaline environment (pH 8.0-9.5) is required to deprotonate the amine groups, thereby increasing their nucleophilicity.[1][2][3] The reaction is typically quenched by adding an excess of a primary amine-containing compound, such as Tris or hydroxylamine.[1][2] Unconjugated dye is then removed, most commonly via size-exclusion chromatography.

Experimental Protocols

Part 1: Antibody and Dye Preparation

1.1. Antibody Buffer Exchange

To ensure efficient labeling, it is critical to remove any substances containing primary amines (e.g., Tris, glycine, sodium azide) or stabilizing proteins (e.g., BSA) from the antibody solution, as these will compete with the antibody for reaction with the this compound NHS ester.[1]

  • Method: Buffer exchange can be performed using spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or by dialysis.

  • Protocol for Spin Column:

    • Equilibrate the spin column by washing it with an amine-free buffer, such as 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

    • Add the antibody solution to the column.

    • Centrifuge according to the manufacturer's instructions to collect the antibody in the amine-free buffer.

    • Repeat the process if a high degree of buffer exchange is required.[4]

  • Recommended Antibody Concentration: For optimal labeling, the antibody concentration should be between 1-10 mg/mL.[3][5]

1.2. Preparation of this compound NHS Ester Stock Solution

This compound NHS ester is moisture-sensitive and should be dissolved immediately prior to use.[6]

  • Protocol:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution by dissolving the this compound NHS ester in high-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). A typical stock solution concentration is 10 mg/mL.[1][7]

    • Vortex briefly to ensure the dye is fully dissolved.

Part 2: Antibody Conjugation

2.1. Reaction Buffer Preparation

A slightly alkaline pH is necessary for an efficient labeling reaction.

  • Protocol: Add 1/10th the volume of a 1 M sodium bicarbonate solution (pH 8.5-9.5) to the antibody solution. For example, add 10 µL of 1 M sodium bicarbonate to 90 µL of the antibody solution to achieve a final concentration of 0.1 M.[3][7]

2.2. Molar Ratio Calculation

The molar ratio of this compound NHS ester to antibody is a critical parameter that influences the degree of labeling. A common starting point is a 10:1 to 20:1 molar ratio.[7][8]

  • Calculation:

    • Moles of Antibody: (Antibody concentration in mg/mL) / (Antibody molecular weight in mg/mol)

      • Note: The molecular weight of a typical IgG antibody is approximately 150,000 g/mol (or 150,000,000 mg/mol).

    • Moles of Dye Needed: (Moles of Antibody) x (Desired Molar Ratio)

    • Volume of Dye Stock to Add: (Moles of Dye Needed) / (Molar concentration of Dye Stock)

2.3. Labeling Reaction

  • Protocol:

    • Add the calculated volume of the this compound NHS ester stock solution to the pH-adjusted antibody solution.

    • Gently mix by pipetting or brief vortexing. The final concentration of DMSO in the reaction should not exceed 10%.[7]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

Part 3: Purification and Storage

3.1. Quenching the Reaction (Optional but Recommended)

To stop the labeling reaction, a quenching reagent can be added.

  • Protocol: Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1][2] Incubate for 15-30 minutes at room temperature.

3.2. Purification of the Labeled Antibody

It is essential to remove any unconjugated this compound NHS ester.

  • Method: Size-exclusion chromatography using a spin desalting column is a rapid and effective method.[5][9]

  • Protocol for Spin Column:

    • Equilibrate the spin column with 1X PBS, pH 7.4.

    • Apply the quenched reaction mixture to the center of the resin bed.

    • Centrifuge according to the manufacturer's instructions to collect the purified this compound-labeled antibody. The larger antibody conjugate will pass through the column, while the smaller, unconjugated dye molecules will be retained in the resin.

3.3. Storage of the Labeled Antibody

  • Protocol: Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a carrier protein like BSA (to a final concentration of 0.1%) and store at -20°C in single-use aliquots.

Data Presentation

Table 1: Key Parameters for this compound NHS Ester Antibody Labeling

ParameterRecommended Range/ValueNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[5]
Reaction Buffer pH 8.0 - 9.5Essential for deprotonating primary amines.[1][2][3]
Dye:Antibody Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically for each antibody.[7][8]
Reaction Time 1 hourAt room temperature.
Reaction Temperature Room Temperature
Quenching Reagent 1 M Tris-HCl or 1.5 M HydroxylamineFinal concentration of 50-100 mM.[1][2]
Optimal Degree of Labeling (DOL) 2 - 7A higher DOL can lead to signal quenching.[7][10]

Characterization of Labeled Antibody

Calculating the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically.

  • Protocol:

    • Measure the absorbance of the purified antibody conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~680 nm, A_max).

    • Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl).

  • Formula for DOL:

    DOL = (A_max × ε_Ab) / [(A₂₈₀ - (A_max × CF)) × ε_dye]

    • A_max: Absorbance of the conjugate at the this compound maximum wavelength.

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • ε_Ab: Molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).[11]

    • ε_dye: Molar extinction coefficient of this compound at its A_max (typically ~209,000 M⁻¹cm⁻¹).[12][13]

    • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at A_max (for this compound, this is approximately 0.07).[12][14]

Visualization of Experimental Workflow

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Initial Initial Antibody (in storage buffer) Buffer_Exchange Buffer Exchange (Spin Column/Dialysis) Ab_Initial->Buffer_Exchange Ab_Ready Purified Antibody (Amine-free buffer, pH 7.4) Buffer_Exchange->Ab_Ready pH_Adjust Adjust pH to 8.5-9.5 (Add Bicarbonate Buffer) Ab_Ready->pH_Adjust Dye_Prep Prepare this compound NHS Ester (Dissolve in DMSO) Conjugation Conjugation Reaction (1 hr, RT, dark) Dye_Prep->Conjugation pH_Adjust->Conjugation Quench Quench Reaction (Add Tris-HCl) Conjugation->Quench Purification Purification (Spin Desalting Column) Quench->Purification Final_Product Purified this compound-Ab Conjugate Purification->Final_Product Analysis Spectrophotometry (A280 & Amax) Final_Product->Analysis DOL_Calc Calculate DOL Analysis->DOL_Calc

Caption: Workflow for labeling antibodies with this compound NHS ester.

References

Application Note and Protocols for Conjugating Cy5.5 to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent dyes have become indispensable tools in biomedical research and drug development, enabling sensitive and specific visualization of biological processes in vitro and in vivo.[1] Among these, Cyanine5.5 (Cy5.5) has emerged as a popular choice due to its emission in the NIR spectrum, which allows for deep tissue penetration with minimal background autofluorescence.[1] This characteristic makes this compound-labeled peptides ideal for a range of applications, including in vivo imaging, targeted drug delivery, and diagnostic assays.[1][] This document provides detailed protocols for the conjugation of this compound to peptides, focusing on the widely used amine-reactive N-hydroxysuccinimide (NHS) ester chemistry.

Chemical Principle of Conjugation

The most common method for labeling peptides with this compound involves the use of a this compound NHS ester. This form of the dye readily reacts with primary amino groups (-NH2) present on the peptide.[3][4] These amino groups are typically found at the N-terminus of the peptide and on the side chain of lysine (Lys) residues. The reaction, which is highly dependent on pH, results in the formation of a stable amide bond between the dye and the peptide.[5] It is crucial to perform the reaction in an amine-free buffer at a slightly basic pH (typically 8.3-8.5) to ensure the primary amines are deprotonated and thus reactive.[5][6]

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for conjugating this compound NHS ester to a peptide, followed by purification and characterization of the conjugate.

Materials and Reagents
Reagent/MaterialSpecifications
Peptide of InterestLyophilized, with at least one primary amine
This compound NHS EsterStored at -20°C, desiccated and protected from light
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)For dissolving this compound NHS ester
Conjugation Buffer0.1 M Sodium bicarbonate buffer, pH 8.3-8.5 (or 0.1 M phosphate buffer, pH 8.3-8.5)
Quenching Solution (Optional)1 M Tris-HCl or Glycine, pH 7.4
Purification ColumnsSize-exclusion chromatography (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
SpectrophotometerCapable of measuring absorbance at 280 nm and ~675 nm

Experimental Workflow Diagram

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Peptide_Prep Dissolve Peptide in Conjugation Buffer Mixing Mix Peptide and Dye Solutions Peptide_Prep->Mixing Dye_Prep Dissolve this compound NHS Ester in Anhydrous DMSO/DMF Dye_Prep->Mixing Incubation Incubate at Room Temp (1-4 hours) or Overnight at 4°C Mixing->Incubation Quenching Quench Reaction (Optional) Incubation->Quenching Purification Purify Conjugate (HPLC or Gel Filtration) Quenching->Purification Characterization Characterize Conjugate (Spectrophotometry) Purification->Characterization DOL_Calc Calculate Degree of Labeling (DOL) Characterization->DOL_Calc

Caption: General workflow for the conjugation of this compound to peptides.

Step-by-Step Conjugation Protocol
  • Prepare the Peptide Solution:

    • Dissolve the lyophilized peptide in the conjugation buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[5][6] Higher concentrations are generally optimal for efficient labeling.[5]

  • Prepare the this compound NHS Ester Solution:

    • Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[3] The volume of the organic solvent should be minimal, typically no more than 10% of the final reaction volume.[5]

  • Calculate the Required Amount of this compound NHS Ester:

    • The molar ratio of this compound NHS ester to peptide is a critical parameter that needs to be optimized. A molar excess of the dye is required to drive the reaction. For monolabeling, a molar excess of 8-10 fold is often a good starting point.[5]

    • Formula: Weight of NHS ester (mg) = Molar Excess × Peptide Weight (mg) × (Molar Weight of NHS ester / Molar Weight of Peptide)[5]

  • Perform the Conjugation Reaction:

    • Add the calculated volume of the this compound NHS ester solution to the peptide solution while gently vortexing.

    • Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[5]

  • Quench the Reaction (Optional):

    • To stop the reaction, a quenching buffer such as Tris-HCl or glycine (50-100 mM final concentration) can be added. This is particularly important if there are concerns about over-labeling. Incubate for 10-15 minutes at room temperature.

Purification of the this compound-Peptide Conjugate

Purification is essential to remove unreacted dye and any byproducts. The choice of method depends on the properties of the peptide and the desired purity.

  • Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a common and effective method for separating the larger peptide-dye conjugate from the smaller, unconjugated dye molecules.[7][8]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique provides high-purity conjugates and is particularly useful for purifying labeled peptides.[8][9]

Characterization of the Conjugate: Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per peptide, must be determined to ensure the quality and consistency of the conjugate. An optimal DOL for this compound is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[8]

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for the peptide) and at the maximum absorbance wavelength for this compound (approximately 675 nm).[8]

  • Calculate the Concentrations:

    • Concentration of this compound (M) = A_max / ε_dye

      • Where A_max is the absorbance at ~675 nm and ε_dye is the molar extinction coefficient of this compound at that wavelength (~250,000 M⁻¹cm⁻¹).

    • Corrected Peptide Absorbance (A_280_corr) = A_280 - (A_max × CF)

      • A correction factor (CF) is needed because this compound also absorbs light at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength.

    • Concentration of Peptide (M) = A_280_corr / ε_peptide

      • Where ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

  • Calculate the DOL:

    • DOL = Concentration of this compound / Concentration of Peptide

ParameterSymbolTypical Value/Formula
Molar Extinction Coefficient of this compoundε_dye~250,000 M⁻¹cm⁻¹ at ~675 nm
Correction Factor for this compound at 280 nmCF~0.05
Degree of LabelingDOL[this compound] / [Peptide]

Applications in Drug Development and Research

This compound-labeled peptides are powerful tools for various research and development applications.

Signaling Pathway Visualization in Targeted Drug Delivery

In targeted drug delivery, a this compound-labeled peptide designed to bind to a specific cell surface receptor can be used to visualize the downstream signaling cascade initiated upon binding.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor Kinase1 Kinase 1 Activation Receptor->Kinase1 Peptide This compound-Peptide Binding Binding Peptide->Binding Binding->Receptor Kinase2 Kinase 2 Activation Kinase1->Kinase2 Transcription_Factor Transcription Factor Activation Kinase2->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Example signaling pathway initiated by a this compound-peptide.

The ability to track the peptide allows researchers to confirm target engagement and study the downstream effects, which is crucial for evaluating the efficacy of peptide-based therapeutics.[] For instance, this compound-conjugated peptides have been used to image tumor vasculature and monitor the response to anti-angiogenic therapies.[10]

Troubleshooting and Considerations

  • Low Labeling Efficiency: This can be due to a low pH of the conjugation buffer, the presence of amine-containing substances in the peptide solution, or inactive NHS ester. Ensure the pH is correct and use fresh, high-quality reagents.

  • Peptide Precipitation: Some peptides may have poor solubility in the conjugation buffer. A small amount of organic co-solvent (like DMSO) can sometimes help, but it should be used with caution as it can affect the reaction.

  • Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching.[1] Protect the dye and the conjugate from light as much as possible during the experiment and storage.

  • Storage: Store the this compound-peptide conjugate at -20°C or -80°C, protected from light. Aliquoting the sample can help to avoid repeated freeze-thaw cycles.[9]

Conclusion

The conjugation of this compound to peptides is a robust and versatile technique that has significantly advanced research in various fields, particularly in drug development and molecular imaging. By following the detailed protocols and considering the key parameters outlined in this application note, researchers can successfully generate high-quality this compound-peptide conjugates for their specific applications. The ability to visualize and track peptides in complex biological systems provides invaluable insights into their mechanism of action, biodistribution, and therapeutic potential.

References

Application Notes and Protocols for Thiol Labeling Using Cy5.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practices of labeling thiol-containing molecules, such as proteins and peptides, with the near-infrared fluorescent dye, Cy5.5 maleimide. Detailed protocols, data presentation, and workflow visualizations are included to ensure successful conjugation and application in various research and drug development contexts.

Introduction to Thiol-Reactive Labeling with this compound Maleimide

This compound maleimide is a thiol-reactive fluorescent dye that selectively forms a stable thioether bond with sulfhydryl groups (-SH) found in cysteine residues of proteins and other thiol-containing biomolecules.[1][2][3] This specific reactivity allows for targeted labeling under mild conditions, typically at a pH range of 6.5-7.5.[3][4] this compound is a near-infrared dye with excitation and emission maxima around 675 nm and 694 nm, respectively, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[5][6]

The maleimide group reacts specifically and efficiently with reduced thiols.[3] Since cysteine residues in proteins can exist as oxidized disulfide bridges, which are unreactive with maleimides, a reduction step is often necessary prior to labeling to ensure the availability of free sulfhydryl groups.[7][8]

Key Applications

The covalent attachment of this compound to biomolecules enables a wide array of applications in research and drug development, including:

  • In vivo imaging: The near-infrared fluorescence of this compound allows for deep tissue imaging with minimal background interference.[6]

  • Fluorescence Resonance Energy Transfer (FRET): this compound can serve as an acceptor dye in FRET-based assays to study molecular interactions and conformational changes.[6]

  • ELISA, Western Blotting, and Immunohistochemistry: Labeled proteins can be used as detection reagents in various immunoassays.[9]

  • Flow Cytometry (FACS): this compound-labeled molecules can be used to identify and sort cells based on the presence of specific target molecules.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound maleimide and the labeling process.

Table 1: Spectral and Physicochemical Properties of this compound Maleimide

PropertyValueReference
Maximum Excitation Wavelength (λex)~675 nm[3][5]
Maximum Emission Wavelength (λem)~694 nm[3][5]
Molar Extinction Coefficient~190,000 cm⁻¹M⁻¹[3]
Molecular Weight~1039.17 g/mol [3]
SolubilityWater, DMSO, DMF[3]
ReactivityThiol (Cysteine)[3]

Table 2: Recommended Reaction Parameters for Thiol Labeling

ParameterRecommended RangeReference
pH7.0–7.5[8]
Molar Ratio (Dye:Protein)10:1 to 20:1 (starting point)[2]
Protein Concentration1–10 mg/mL[8]
Reaction Time2 hours at room temperature or overnight at 2–8°C
Reducing Agent (optional)10–100x molar excess of TCEP[2]

Experimental Protocols

Protocol 1: General Thiol Labeling of Proteins with this compound Maleimide

This protocol outlines the fundamental steps for conjugating this compound maleimide to a protein.

Materials:

  • Protein of interest containing free cysteine residues

  • This compound maleimide

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[2]

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., spin desalting column, size-exclusion chromatography)[7][10]

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[8]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100x molar excess of TCEP to the protein solution.[2] Incubate for 20-30 minutes at room temperature. Note: If using dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide dye, as DTT itself contains a thiol group. TCEP does not need to be removed.[8]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound maleimide in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution can be stored at -20°C for up to a month, protected from light.

  • Conjugation Reaction:

    • Add the this compound maleimide stock solution to the protein solution to achieve a molar ratio of 10:1 to 20:1 (dye:protein).[2] It is recommended to perform pilot experiments with varying ratios to determine the optimal labeling efficiency for your specific protein.

    • Gently mix the reaction solution.

    • Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.[2]

    • Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.

  • Purification:

    • Remove the unreacted this compound maleimide from the labeled protein using a spin desalting column, size-exclusion chromatography, or dialysis.[4][7][10] The choice of method will depend on the protein size and the required purity.

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Dilute the purified protein-dye conjugate in a suitable buffer (e.g., PBS).

  • Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance of this compound (~675 nm, A_max).

  • Calculate the corrected absorbance at 280 nm (A₂₈₀c) to account for the dye's absorbance at this wavelength:

    • A₂₈₀c = A₂₈₀ - (A_max × CF)

    • The correction factor (CF) for this compound is specific to the dye manufacturer and should be obtained from their technical documentation.

  • Calculate the molar concentration of the protein:

    • Protein Concentration (M) = A₂₈₀c / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the molar concentration of the dye:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of this compound at its A_max (~190,000 cm⁻¹M⁻¹).[3]

  • Calculate the Degree of Labeling:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (1-10 mg/mL in pH 7.0-7.5 buffer) reduction Optional: Reduction of Disulfides (10-100x TCEP, 20-30 min RT) protein_prep->reduction If necessary conjugation Conjugation (10-20:1 dye:protein ratio, 2h RT or O/N 4°C, dark) reduction->conjugation dye_prep Dye Preparation (10 mM this compound Maleimide in DMSO/DMF) dye_prep->conjugation purification Purification (Spin Column, SEC, or Dialysis) conjugation->purification dol_calc Degree of Labeling (DOL) Calculation purification->dol_calc

Caption: Experimental workflow for this compound maleimide thiol labeling.

reaction_pathway protein Protein with Cysteine (-SH) labeled_protein This compound Labeled Protein (Stable Thioether Bond) protein->labeled_protein pH 6.5-7.5 cy5_5 This compound Maleimide cy5_5->labeled_protein

Caption: Reaction of this compound maleimide with a protein thiol group.

References

Harnessing the Power of Click Chemistry: Application Notes and Protocols for Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Cy5.5 Dibenzocyclooctyne (DBCO), a near-infrared (NIR) fluorescent probe, in copper-free click chemistry. This powerful and bioorthogonal conjugation method offers a robust platform for the precise labeling of biomolecules in a variety of applications, from in vitro studies to in vivo imaging.

Introduction to this compound DBCO and Copper-Free Click Chemistry

This compound DBCO is a bright and photostable cyanine dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2] This DBCO moiety enables reaction with azide-containing molecules through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly under mild, physiological conditions without interfering with native biological processes.[3][4] A key advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it ideal for applications involving live cells and in vivo systems.[3][4]

The this compound fluorophore exhibits excitation and emission maxima in the near-infrared (NIR) spectrum, a region where biological tissues have minimal autofluorescence.[1][2] This property allows for deep tissue penetration and a high signal-to-noise ratio, making it an excellent choice for in vivo imaging.[1]

Key Features of this compound DBCO:

  • Bright and Photostable: Provides strong and long-lasting fluorescence signals.[1][2]

  • Near-Infrared (NIR) Emission: Minimizes background autofluorescence for enhanced sensitivity in biological samples.[1]

  • Water-Soluble and pH-Insensitive: Maintains fluorescence over a wide pH range (pH 4-10).[2][5]

  • Copper-Free Click Chemistry: Enables biocompatible labeling of live cells and whole organisms.[3][4]

  • High Reactivity and Specificity: The DBCO group reacts specifically and efficiently with azides.[3][4]

Applications of this compound DBCO in Research and Drug Development

The versatility of this compound DBCO makes it a valuable tool across various scientific disciplines:

  • Bioconjugation: Covalent labeling of proteins, antibodies, peptides, nucleic acids, and other biomolecules for detection and tracking.

  • Live Cell Imaging: Real-time visualization of cellular processes by labeling specific cellular components.

  • In Vivo Imaging: Non-invasive tracking of labeled molecules in small animal models for biodistribution studies, tumor targeting, and monitoring therapeutic efficacy.[1][6]

  • Drug Development: Conjugation to drug candidates to study their pharmacokinetics and pharmacodynamics.

  • Glycan Analysis: Labeling of metabolically incorporated azide-containing sugars to visualize glycans on the cell surface.

Quantitative Data Summary

The following tables summarize key quantitative parameters for working with this compound DBCO.

Table 1: Spectroscopic and Physicochemical Properties of this compound DBCO

PropertyValueReference(s)
Excitation Maximum (λex)~675-678 nm[2]
Emission Maximum (λem)~694-707 nm[2][7]
Molar Extinction Coefficient~209,000 - 250,000 M⁻¹cm⁻¹[7][8]
Quantum Yield~0.2[2]
Molecular WeightVaries by manufacturer[2]
SolubilityWater, DMSO, DMF[2][5]

Table 2: Recommended Reaction Parameters for this compound DBCO Labeling

ApplicationBiomoleculeRecommended Molar Excess of this compound DBCOTypical Reaction TimeTypical Reaction TemperatureReference(s)
Antibody LabelingAntibody (1 mg/mL)20-30 fold1-2 hoursRoom Temperature[3]
Protein LabelingAzide-modified protein10-20 fold1-2 hoursRoom Temperature[9]
Cell Surface LabelingAzide-labeled cells10-50 µM30-60 minutes37°C[9][10]
Oligonucleotide LabelingAzide-modified oligonucleotide2-4 fold2-4 hoursRoom Temperature[3]

Experimental Protocols

Here we provide detailed protocols for common applications of this compound DBCO.

Protocol for Labeling Antibodies with this compound DBCO

This protocol describes the labeling of an azide-modified antibody with this compound DBCO. For labeling a standard antibody, it first needs to be functionalized with an azide group using a suitable crosslinker (e.g., an NHS-azide).

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS)

  • This compound DBCO

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns (e.g., 7K MWCO)

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound DBCO Stock Solution: Dissolve this compound DBCO in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Antibody Solution: Adjust the concentration of the azide-modified antibody to 1-10 mg/mL in PBS.

  • Labeling Reaction:

    • Add a 20-30 fold molar excess of the 10 mM this compound DBCO stock solution to the antibody solution.[3]

    • Ensure the final DMSO concentration in the reaction mixture is below 20%.[3]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.[9]

  • Purification of the Labeled Antibody:

    • Equilibrate a spin desalting column with PBS according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Centrifuge to collect the purified, labeled antibody.[11]

  • Quantification (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~675 nm (for this compound).

    • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:

      • A_max is the absorbance at the this compound maximum (~675 nm)

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm

      • A_280 is the absorbance at 280 nm

      • CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer)

      • ε_dye is the molar extinction coefficient of this compound at its maximum absorbance

Protocol for Labeling Live Cells with this compound DBCO

This protocol is for labeling cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

  • Cells metabolically labeled with an azide-containing sugar (e.g., Ac4ManNAz)

  • This compound DBCO

  • Anhydrous DMSO

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Prepare this compound DBCO Working Solution: Prepare a 10 mM stock solution of this compound DBCO in DMSO. Dilute the stock solution in cell culture medium to a final working concentration of 10-50 µM.[9]

  • Cell Preparation: Harvest the azide-labeled cells and wash them twice with PBS.

  • Labeling:

    • Resuspend the cells in the this compound DBCO working solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.[9][10]

  • Washing: Wash the cells three times with PBS to remove any unreacted this compound DBCO.

  • Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Protocol for In Vivo Imaging with this compound DBCO-Labeled Molecules

This protocol provides a general guideline for in vivo imaging in a mouse model. Specific parameters will need to be optimized for the particular labeled molecule and animal model.

Materials:

  • This compound DBCO-labeled targeting molecule (e.g., antibody, peptide)

  • Sterile, pyrogen-free PBS

  • Small animal in vivo imaging system with appropriate NIR filters

  • Anesthetized mice

Procedure:

  • Prepare Injection Solution: Dilute the this compound DBCO-labeled molecule in sterile PBS to the desired concentration. The optimal dose will need to be determined empirically.

  • Animal Preparation: Anesthetize the mouse according to approved institutional protocols.

  • Injection: Administer the injection solution, typically via tail vein injection.

  • Imaging:

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) using the in vivo imaging system.[1]

    • Use appropriate excitation and emission filters for this compound (e.g., excitation ~640 nm, emission ~700 nm).

  • Data Analysis: Quantify the fluorescence signal in regions of interest (e.g., tumor, organs) to assess the biodistribution and targeting of the labeled molecule.

Visualizations

The following diagrams illustrate the key processes involved in using this compound DBCO for click chemistry.

G cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide Azide-modified Biomolecule Product This compound-labeled Biomolecule Azide->Product + DBCO This compound DBCO DBCO->Product

Caption: Reaction mechanism of copper-free click chemistry with this compound DBCO.

G cluster_1 Antibody Labeling Workflow Start Start: Azide-modified Antibody Step1 Add this compound DBCO Start->Step1 Step2 Incubate (1-2 hours, RT) Step1->Step2 Step3 Purify (Spin Desalting Column) Step2->Step3 End End: Purified this compound-labeled Antibody Step3->End

Caption: Experimental workflow for labeling an antibody with this compound DBCO.

G cluster_2 In Vivo Imaging Logical Flow Prep Prepare this compound-labeled Targeting Molecule Inject Inject into Animal Model Prep->Inject Image Acquire Images (Multiple Time Points) Inject->Image Analyze Analyze Biodistribution and Targeting Image->Analyze Result Pharmacokinetic/ Pharmacodynamic Data Analyze->Result

Caption: Logical workflow for an in vivo imaging experiment.

References

Application Notes and Protocols for In Vivo Imaging in Mice Using Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the near-infrared (NIR) fluorescent dye, Cyanine5.5 (Cy5.5), for in vivo imaging applications in murine models. This document includes detailed protocols for probe preparation, animal handling, imaging procedures, and data analysis, designed to assist researchers in obtaining high-quality, reproducible results.

Introduction to this compound for In Vivo Imaging

This compound is a carbocyanine-based fluorescent dye that has gained significant traction in preclinical research for non-invasive imaging. Its fluorescence emission in the near-infrared spectrum (approximately 700 nm) offers several advantages for in vivo applications.[1][2] Light in this region of the electromagnetic spectrum can penetrate biological tissues more deeply with reduced absorption and scattering by endogenous chromophores like hemoglobin and melanin.[2] This results in a higher signal-to-background ratio and improved sensitivity for detecting fluorescent probes within a living animal.[1][2]

The versatility of this compound allows for its conjugation to a wide array of molecules, including antibodies, peptides, nanoparticles, and small-molecule drugs, enabling the visualization and tracking of these entities in vivo.[1][3] This makes it an invaluable tool for a variety of research applications, such as cancer biology, drug delivery, and monitoring therapeutic responses.[1][2]

Key Properties of this compound Dye

A thorough understanding of the photophysical properties of this compound is crucial for designing and executing successful in vivo imaging experiments. The key spectral characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~675-684 nm[4]
Emission Maximum (λem)~694-710 nm[4]
Molar Extinction Coefficient (ε)~190,000 - 250,000 M⁻¹cm⁻¹[5]
Quantum Yield (Φ)~0.2 - 0.28[4]
Reactive Group (Common)N-hydroxysuccinimide (NHS) ester[3][4][6]

Experimental Protocols

I. Protocol for Labeling Antibodies with this compound NHS Ester

This protocol outlines the procedure for conjugating this compound N-hydroxysuccinimide (NHS) ester to an antibody. NHS esters react with primary amines on proteins, such as the side chain of lysine residues, to form stable amide bonds.[7]

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

  • Stir plate and micro-stir bars

Procedure:

  • Prepare the Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently stirring, add the desired molar excess of the this compound stock solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a purification column (e.g., size-exclusion chromatography).

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance at 280 nm (for the protein) and ~675 nm (for this compound). An optimal DOL is typically between 2 and 7.[7]

G cluster_prep Probe Preparation antibody Antibody in Amine-Free Buffer reaction Conjugation Reaction (pH 8.3-8.5, RT, 1-2h) antibody->reaction cy55_nhs This compound NHS Ester in DMSO cy55_nhs->reaction purification Purification (e.g., Size Exclusion) reaction->purification labeled_ab This compound-Labeled Antibody purification->labeled_ab

Caption: Workflow for labeling an antibody with this compound NHS ester.

II. Protocol for In Vivo Imaging in a Murine Tumor Model

This protocol describes a typical workflow for imaging the biodistribution of a this compound-labeled antibody in a mouse bearing a subcutaneous tumor xenograft.

Materials:

  • Tumor-bearing mice

  • This compound-labeled antibody

  • Sterile PBS or other appropriate vehicle

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS) equipped with appropriate filters for this compound (Excitation: ~640 nm, Emission: ~680 nm)[2]

  • Surgical tools for dissection (for ex vivo analysis)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (or other approved anesthetic).

    • Acquire a baseline image before injection to assess autofluorescence.

  • Probe Administration:

    • Inject the this compound-labeled antibody intravenously (i.v.) via the tail vein. A typical dose is 1-2 nmol per mouse in a volume of 100-200 µL.[2]

  • Image Acquisition:

    • Acquire whole-body images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[2]

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mouse.

    • Perfuse the animal with saline to remove blood from the organs.

    • Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.

    • Arrange the organs in the imaging chamber and acquire a fluorescence image.

  • Data Quantification:

    • Draw regions of interest (ROIs) around the tumor and other organs in both the in vivo and ex vivo images.

    • Measure the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor by that of a background tissue (e.g., muscle).

G cluster_workflow In Vivo Imaging Workflow animal_prep Animal Preparation (Anesthesia, Baseline Image) injection Probe Injection (i.v. tail vein) animal_prep->injection imaging In Vivo Imaging (Multiple Time Points) injection->imaging ex_vivo Ex Vivo Analysis (Organ Dissection & Imaging) imaging->ex_vivo data_analysis Data Analysis (ROI, TBR) ex_vivo->data_analysis

Caption: General experimental workflow for in vivo imaging with this compound.

Data Presentation: Quantitative Biodistribution and Tumor Targeting

The biodistribution of a this compound-labeled probe is highly dependent on the properties of the conjugated molecule (e.g., size, charge, and targeting moiety). Below are tables summarizing representative quantitative data for the biodistribution of free this compound and a targeted this compound-labeled peptide.

Table 1: Relative Fluorescence Intensity of Free this compound in Different Organs of ICR Mice Over Time

Organ0.5 h1 h6 h24 h
Liver+++++++++
Lungs++++++/-
Kidneys+++++++++
Spleen++++/-
Stomach++++++/-

(Data qualitatively summarized from a study by Kim et al.[6] where '+++' indicates high intensity, '++' moderate, '+' low, and '+/-' very low intensity.)

Table 2: Tumor-to-Muscle Ratio of a this compound-Labeled Peptide (GX1) in a U87MG Glioblastoma Xenograft Model

Time PointTumor-to-Muscle Ratio (Non-blocked)Tumor-to-Muscle Ratio (Blocked)
4 hHigh Contrast-
24 h15.21 ± 0.846.95 ± 0.75

(Data from a study by Chen et al.[8])

Signaling Pathway Example: Targeting Tumor Vasculature

A common application of this compound-labeled probes is in cancer imaging, where they can be conjugated to ligands that target specific receptors overexpressed on tumor cells or the tumor vasculature. The diagram below illustrates the general principle of a this compound-labeled peptide targeting a receptor on tumor-associated endothelial cells.

G cluster_targeting Targeted Probe Interaction with Tumor Vasculature probe This compound-Labeled Targeting Peptide receptor Tumor Vasculature Receptor probe->receptor Binding signal Fluorescence Signal (Detectable by Imaging System) probe->signal Emits NIR Light endothelial_cell Tumor-Associated Endothelial Cell receptor->endothelial_cell

Caption: Targeted delivery of a this compound probe to tumor vasculature.

Conclusion

This compound is a robust and versatile near-infrared fluorescent dye that is well-suited for a wide range of in vivo imaging applications in mice. Its favorable photophysical properties allow for sensitive detection of labeled molecules with deep tissue penetration. By following the detailed protocols and considering the data presented in these application notes, researchers can effectively employ this compound to advance their studies in drug development, cancer biology, and other biomedical fields.

References

Application Notes and Protocols for Cy5.5 Filter Sets in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy5.5 filter sets in fluorescence microscopy. This document outlines the spectral characteristics of this compound, recommended filter configurations, and detailed protocols for common applications, including immunofluorescence and in vivo imaging.

Introduction to this compound

Cyanine5.5 (this compound) is a far-red to near-infrared (NIR) fluorescent dye valued in biological imaging for its deep tissue penetration and minimal background autofluorescence.[1][2] Its emission in the NIR window (700-900 nm) allows for enhanced sensitivity in complex biological samples, making it an ideal choice for a range of applications from cellular imaging to in vivo studies.[1][3] this compound can be conjugated to various biomolecules, such as antibodies, peptides, and nucleic acids, for targeted imaging.[1]

This compound Fluorophore and Filter Set Specifications

Optimal imaging with this compound requires a microscope equipped with a filter set specifically designed to match its excitation and emission spectra. The high transmission of bandpass filters ensures the brightest possible images, while deep blocking eliminates unwanted light, leading to a high signal-to-noise ratio.

Table 1: this compound Fluorophore Properties

PropertyValueReference
Excitation Maximum~675-683 nm[4]
Emission Maximum~694-707 nm[4]
Extinction Coefficient~190,000 - 250,000 M⁻¹cm⁻¹[5]
Quantum Yield~0.2-0.28[5]
Spectrally Similar DyesAlexa Fluor 680, DyLight 680, IRDye 680[5]

Table 2: Recommended this compound Filter Set Specifications

ComponentWavelength RangePurpose
Excitation Filter 620-675 nmSelects the optimal wavelengths to excite the this compound fluorophore.
Dichroic Mirror ~685 nm (cut-on)Reflects excitation light towards the sample and transmits emitted fluorescence to the detector.
Emission Filter 695-770 nmIsolates the this compound fluorescence signal, blocking unwanted excitation light and background noise.

Note: Specific wavelength ranges may vary slightly between manufacturers. Always refer to the manufacturer's specifications for your particular filter set.

Applications and Protocols

Immunofluorescence Staining of Adherent Cells

This protocol outlines the steps for staining adherent cells grown on coverslips using a this compound-conjugated secondary antibody.

Experimental Workflow: Immunofluorescence Staining

G cluster_prep Cell Preparation cluster_stain Antibody Staining cluster_final Mounting and Imaging cell_culture Culture cells on coverslips wash1 Wash with PBS cell_culture->wash1 fix Fix with 4% Paraformaldehyde wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilize with 0.1% Triton X-100 wash2->perm wash3 Wash with PBS perm->wash3 block Block with 1% BSA wash3->block primary_ab Incubate with Primary Antibody block->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Incubate with this compound-conjugated Secondary Antibody wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 mount Mount coverslip with antifade medium wash5->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for immunofluorescence staining of adherent cells.

Materials:

  • Adherent cells cultured on sterile coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody specific to the target antigen

  • This compound-conjugated secondary antibody

  • Antifade mounting medium

  • Microscope slides

Protocol:

  • Cell Culture and Fixation:

    • Culture cells on sterile coverslips in a petri dish until they reach the desired confluency.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[6]

    • Wash the cells three times with PBS for 5 minutes each.[6]

  • Permeabilization and Blocking:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.[6]

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7]

    • Wash the cells three times with PBS for 5 minutes each.[7]

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer, protecting it from light.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.[8]

    • Wash the cells three times with PBS for 5 minutes each in the dark.[8]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Image the slides using a fluorescence microscope equipped with a this compound filter set.

In Vivo Imaging in a Mouse Tumor Model

This protocol describes a general procedure for in vivo imaging of a tumor in a mouse model using a this compound-labeled targeting agent (e.g., an antibody or peptide).

Experimental Workflow: In Vivo Tumor Imaging

G cluster_prep Preparation cluster_imaging Imaging Procedure cluster_exvivo Ex Vivo Analysis (Optional) animal_model Establish Tumor Xenograft in Mouse baseline Acquire Baseline Image animal_model->baseline probe_prep Prepare this compound-labeled Targeting Agent injection Inject Probe via Tail Vein probe_prep->injection baseline->injection time_points Image at Multiple Time Points injection->time_points analysis Analyze Tumor-to-Background Ratio time_points->analysis euthanize Euthanize Mouse time_points->euthanize dissect Dissect Tumor and Organs euthanize->dissect image_organs Image Organs dissect->image_organs G Tumor_Cell Tumor Cell VEGF VEGF Tumor_Cell->VEGF secretes Endothelial_Cell Vascular Endothelial Cell VEGF->Endothelial_Cell stimulates TF Tissue Factor (TF) Endothelial_Cell->TF expresses PAR2 PAR-2 TF->PAR2 activates Cy55_fVIIa This compound-fVIIa Cy55_fVIIa->TF binds Imaging Fluorescence Imaging Cy55_fVIIa->Imaging Angiogenesis Angiogenesis & Tumor Growth PAR2->Angiogenesis

References

Optimal Laser for Cy5.5 Excitation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) is a far-red fluorescent dye renowned for its utility in a wide range of biomedical research applications, particularly in in vivo imaging, flow cytometry, and microscopy. Its emission spectrum falls within the near-infrared (NIR) window, a region where biological tissues exhibit minimal autofluorescence and light absorption, thereby enabling deep tissue imaging with a high signal-to-noise ratio.[1] This document provides a comprehensive guide to selecting the optimal laser for this compound excitation, along with detailed protocols for its use in key applications.

Spectral Properties and Optimal Laser Selection

This compound has a maximal excitation peak in the range of 675-683 nm and an emission maximum between 694-710 nm.[2][3] The selection of an appropriate excitation source is paramount for achieving maximal fluorescence emission and sensitivity.

Quantitative Data on Laser Excitation

While direct, side-by-side quantitative comparisons of laser efficiency for this compound are not extensively published, the optimal laser can be inferred from the dye's excitation spectrum. The closer the laser wavelength is to the excitation maximum of this compound (≈678 nm), the more efficient the excitation will be. The following table summarizes the spectral characteristics of this compound and provides a qualitative assessment of common laser lines for its excitation.

Laser Line (nm)Proximity to this compound Excitation Peak (≈678 nm)Relative Excitation Efficiency (Qualitative)Common Applications
660 nm GoodHighFlow Cytometry, Microscopy
647 nm ModerateGoodConfocal Microscopy, Flow Cytometry
633 nm / 635 nm FairModerateFlow Cytometry, Microscopy

Based on the spectral data, a 660 nm laser line provides a highly efficient excitation source for this compound , closely matching its excitation peak. While 633 nm and 647 nm lasers can also be used effectively, the 660 nm laser is theoretically optimal for maximizing the fluorescence signal.[2][4]

Key Applications and Experimental Protocols

This compound is a versatile dye employed in numerous applications. Below are detailed protocols for some of the most common uses.

Application 1: In Vivo Imaging of Small Animals

This compound is extensively used for non-invasive imaging in small animal models to track cells, monitor disease progression, and assess the biodistribution of therapeutic agents.

  • Probe Preparation: Conjugate this compound NHS ester to the molecule of interest (e.g., antibody, peptide, or nanoparticle) following standard amine-reactive labeling protocols. Purify the conjugate to remove free dye.

  • Animal Handling: Anesthetize the animal (e.g., mouse or rat) using a suitable anesthetic agent (e.g., isoflurane).

  • Probe Administration: Inject the this compound-conjugated probe intravenously (i.v.) via the tail vein. The injection volume and probe concentration should be optimized for the specific application.

  • Image Acquisition:

    • Place the animal in an in vivo imaging system equipped with a far-red fluorescence imaging module.

    • Set the excitation filter to a bandpass around 640-670 nm and the emission filter to a bandpass around 690-720 nm.

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the biodistribution and target accumulation of the probe.

  • Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) to determine the accumulation of the probe in specific organs or tissues.

Application 2: Immunofluorescence Staining of Cells and Tissues

This compound-conjugated secondary antibodies are widely used in immunofluorescence (IF) to detect the presence and localization of specific proteins in fixed cells and tissue sections.

  • Sample Preparation:

    • Cells: Grow cells on coverslips, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Tissues: Use formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections. Perform antigen retrieval if necessary.

  • Blocking: Block non-specific binding sites by incubating the sample in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sample with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the sample with the this compound-conjugated secondary antibody (typically at a 1:500 to 1:2000 dilution) in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the sample three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging: Mount the coverslip with an anti-fade mounting medium. Image using a fluorescence microscope equipped with a 660 nm laser and appropriate emission filters.

Application 3: Western Blotting

This compound-conjugated secondary antibodies enable fluorescent detection of proteins on western blots, offering a quantitative alternative to chemiluminescent methods.

  • Protein Separation and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the this compound-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation, protected from light.

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each, protected from light.

  • Imaging: Scan the membrane using a fluorescence imaging system with an excitation source near 660 nm and an emission filter appropriate for this compound.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate common experimental workflows and a signaling pathway where this compound is frequently utilized.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cy5_5_Ab This compound-Antibody (anti-EGFR) Cy5_5_Ab->EGFR Visualizes

Diagram 1: EGFR Signaling Pathway Visualization with this compound

Immune_Cell_Tracking_Workflow Isolate_Cells Isolate Immune Cells (e.g., T-cells) Label_Cells Label with this compound Isolate_Cells->Label_Cells Inject_Cells Inject into Animal Model Label_Cells->Inject_Cells InVivo_Imaging In Vivo Imaging (Time-course) Inject_Cells->InVivo_Imaging Data_Analysis Analyze Cell Migration & Accumulation InVivo_Imaging->Data_Analysis

Diagram 2: Experimental Workflow for In Vivo Immune Cell Tracking

Conclusion

This compound is a powerful far-red fluorophore with broad applications in biomedical research. For optimal excitation and to achieve the highest fluorescence signal, a laser line close to its excitation maximum of ≈678 nm is recommended, with the 660 nm laser being an excellent choice . The detailed protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental workflows, from cellular imaging to preclinical in vivo studies. Careful optimization of experimental conditions, including antibody dilutions and imaging parameters, will ensure high-quality, reproducible results.

References

Cy5.5 in Flow Cytometry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of Cyanine5.5 (Cy5.5) and its tandem dye derivatives in flow cytometry. Detailed protocols for cell staining and data analysis are provided to facilitate the integration of this versatile fluorophore into your research and development workflows.

Introduction to this compound in Flow Cytometry

Cyanine5.5 (this compound) is a far-red fluorescent dye that has become a valuable tool in multicolor flow cytometry. Its emission maximum in the far-red spectrum (approximately 695 nm) offers a significant advantage by minimizing spectral overlap with many commonly used fluorophores, thereby reducing the complexity of compensation in multicolor panels.[1] Furthermore, the far-red emission of this compound is beneficial for reducing the impact of cellular autofluorescence, which is typically higher in the shorter wavelength regions of the spectrum.[2]

This compound is frequently used in the form of tandem dyes, such as Peridinin-Chlorophyll-Protein (PerCP)-Cy5.5 and R-Phycoerythrin (PE)-Cy5.5. In these conjugates, the donor fluorophore (PerCP or PE) is excited by a common laser line (e.g., 488 nm), and the energy is transferred to the acceptor fluorophore (this compound) via Förster Resonance Energy Transfer (FRET).[3] This results in a large Stokes shift, allowing for the detection of a far-red signal from a blue or yellow-green laser, expanding the options for multicolor panel design.[3]

Key Applications of this compound in Flow Cytometry

The unique spectral properties of this compound make it suitable for a variety of flow cytometry applications, including:

  • Immunophenotyping: this compound-conjugated antibodies are widely used to identify and quantify diverse cell populations based on the expression of specific cell surface and intracellular markers.

  • Intracellular Signaling Analysis (Phospho-flow): The brightness and far-red emission of this compound and its tandem derivatives are advantageous for detecting the phosphorylation status of key signaling proteins within cells, providing insights into cellular activation and function.

  • Cell Cycle Analysis: this compound can be used to label DNA, allowing for the analysis of cell cycle distribution within a cell population.[4]

  • Apoptosis Assays: this compound-conjugated Annexin V can be used to detect apoptotic cells.[4]

Quantitative Data: Fluorophore Performance

The choice of fluorophore is critical for the successful resolution of cell populations. The "stain index" is a useful metric for quantifying the brightness of a fluorophore, taking into account both the signal intensity of the positive population and the background noise of the negative population. A higher stain index indicates better separation between positive and negative populations.

Below is a summary of the spectral properties and relative performance of this compound and its common tandem derivatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Relative BrightnessStain Index
This compound ~678~695BrightVaries by conjugate
PerCP-Cy5.5 ~482~690Bright75.66[5]
PE-Cy5.5 ~565~695Very BrightModerate-Bright

Note: Relative brightness and stain index can vary depending on the instrument, antibody conjugate, and experimental conditions.[6][7]

Experimental Protocols

Protocol 1: Cell Surface Staining with a this compound-Conjugated Antibody

This protocol outlines the steps for staining cell surface markers using a directly conjugated this compound antibody.

Materials:

  • Cells of interest (in single-cell suspension)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • This compound-conjugated primary antibody

  • Fc block (optional, recommended for cells expressing Fc receptors)

  • FACS tubes (5 mL round-bottom polystyrene tubes)

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells once with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.

  • Fc Receptor Blocking (Optional):

    • If your cells of interest (e.g., B cells, macrophages) express Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a FACS tube.

    • Add the predetermined optimal amount of the this compound-conjugated antibody to the cell suspension.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step.

  • Resuspension and Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Keep the samples on ice and protected from light until acquisition on the flow cytometer.

Protocol 2: Intracellular Phospho-Protein Staining (Phospho-flow)

This protocol is designed for the detection of intracellular phosphorylated proteins using a this compound-conjugated antibody.

Materials:

  • Cells of interest

  • Stimulation reagents (e.g., cytokines, growth factors)

  • Fixation Buffer (e.g., 1.5-4% formaldehyde or paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold methanol or a detergent-based buffer like saponin or Triton X-100)

  • Flow Cytometry Staining Buffer

  • This compound-conjugated phospho-specific antibody

  • FACS tubes

  • Centrifuge

Procedure:

  • Cell Stimulation:

    • Culture and treat cells with the desired stimuli for the appropriate time to induce protein phosphorylation. Include an unstimulated control.

  • Fixation:

    • Immediately after stimulation, fix the cells by adding Fixation Buffer. A common method is to add formaldehyde to a final concentration of 1.5-4% and incubate for 10-15 minutes at room temperature.[8] This step crosslinks proteins and preserves the phosphorylation state.

  • Permeabilization:

    • Wash the fixed cells with Flow Cytometry Staining Buffer.

    • Permeabilize the cells to allow the antibody to access intracellular targets. A common method is to resuspend the cell pellet in ice-cold 90% methanol and incubate for at least 30 minutes on ice.[9] Alternatively, detergent-based permeabilization buffers can be used.

  • Antibody Staining:

    • Wash the permeabilized cells thoroughly with Flow Cytometry Staining Buffer to remove the permeabilization reagent.

    • Resuspend the cells in the staining buffer.

    • Add the this compound-conjugated phospho-specific antibody and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Acquisition:

    • Wash the cells twice with Flow Cytometry Staining Buffer as described in Protocol 1.

    • Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometric analysis.

Protocol 3: Compensation for this compound in a Multicolor Panel

Accurate compensation is crucial for correcting spectral overlap in multicolor flow cytometry.

Materials:

  • Unstained cells

  • Single-stained compensation controls for each fluorophore in your panel (including a this compound single-stained control)

  • Your multicolor-stained sample

  • Compensation beads can also be used, especially for tandem dyes.

Procedure:

  • Instrument Setup:

    • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages to appropriately visualize your cell population of interest.

    • Adjust the fluorescence detector voltages so that the unstained cell population is on scale, typically within the first log decade.

  • Running Compensation Controls:

    • Run each single-stained compensation control individually.

    • For the this compound single-stained control, ensure the positive signal is on scale and well-separated from the negative population.

  • Calculating the Compensation Matrix:

    • Use the flow cytometer's software to automatically calculate the compensation matrix. The software will measure the amount of signal from the this compound fluorophore that is detected in other channels (spillover) and vice versa.

    • Alternatively, manual compensation can be performed by adjusting the compensation values until the median fluorescence intensity (MFI) of the positive population in the spillover channel is the same as the MFI of the negative population in that channel.

  • Applying Compensation:

    • Apply the calculated compensation matrix to your multicolor-stained sample.

    • Visually inspect the compensated data to ensure that there are no "double-positive" populations that are artifacts of under-compensation.

Visualizations

Experimental Workflow: Cell Surface Staining

G A Prepare Single-Cell Suspension B Fc Receptor Block (Optional) A->B C Incubate with This compound-conjugated Antibody B->C D Wash Cells (2x) C->D E Resuspend for Acquisition D->E F Acquire on Flow Cytometer E->F

Caption: Workflow for cell surface staining with a this compound-conjugated antibody.

Experimental Workflow: Intracellular Phospho-flow Staining

G A Cell Stimulation B Fixation (e.g., Formaldehyde) A->B C Permeabilization (e.g., Methanol) B->C D Incubate with this compound-conjugated Phospho-specific Antibody C->D E Wash Cells (2x) D->E F Acquire on Flow Cytometer E->F

Caption: Workflow for intracellular phospho-protein staining (Phospho-flow).

Signaling Pathway Example: ERK Signaling Pathway Analysis

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its activation can be readily assessed by flow cytometry using phospho-specific antibodies.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK p-ERK (Detected by this compound Ab) ERK->p-ERK Phosphorylation Transcription Factors Transcription Factors p-ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival)

Caption: Simplified ERK signaling pathway highlighting the detection of phosphorylated ERK (p-ERK) by a this compound-conjugated antibody in flow cytometry.

References

Application Notes and Protocols for Cy5.5 Labeled Oligonucleotide Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyanine 5.5 (Cy5.5) is a far-red, near-infrared (NIR) fluorescent dye widely used for labeling oligonucleotides. Its emission spectrum falls within the NIR window (700-900 nm), a region where light absorption and scattering by biological tissues are minimized.[1] This key property allows for deeper tissue penetration and a higher signal-to-background ratio, making this compound-labeled probes exceptionally valuable for a range of applications, including in vivo imaging, fluorescence in situ hybridization (FISH), and molecular beacon-based assays.[1][2] This document provides detailed protocols and guidelines for the effective use of this compound labeled oligonucleotide probes in research and drug development.

Spectroscopic and Physicochemical Properties of this compound

Proper experimental design requires a clear understanding of the spectral characteristics of the this compound fluorophore. The following table summarizes its key properties.

PropertyValueReference
Excitation Maximum (λex) 673 - 678 nm[3][4][5]
Emission Maximum (λem) 694 - 707 nm[3][4][5]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹ (for Cy5)[6]
Recommended Laser Line 660 nm[3]
Common Filter Set 695/40 nm[3]
Solubility Water-soluble[2][6]
Primary Applications In Vivo Imaging, FISH, Real-Time PCR, Molecular Beacons[1][2]

Oligonucleotide Probe Design and Handling

Probe Design Considerations:

  • Specificity: Ensure the probe sequence has high complementarity to the target DNA or RNA sequence to minimize off-target binding.

  • Length: Oligonucleotide probes are typically 18-30 nucleotides in length for applications like FISH and molecular beacons.[7]

  • GC Content: Aim for a GC content between 20% and 80% to ensure stable hybridization.[8]

  • Labeling Position: this compound can be incorporated at the 5' or 3' end, or internally within the oligonucleotide.[2][5] Post-synthetic conjugation via an amine-modified oligonucleotide is a common method.[5]

  • Purification: Dual HPLC purification is highly recommended for conjugated probes to ensure high purity and remove unconjugated dye.[5]

General Handling and Storage:

  • Light Protection: this compound is susceptible to photobleaching. Store labeled probes in the dark. Fluorescently labeled oligonucleotides should be stored protected from light.[9]

  • Storage Solution: Reconstitute lyophilized probes in a sterile, nuclease-free buffer (e.g., TE buffer, pH 7.5-8.0). Cyanine dyes can degrade in acidic conditions.[9]

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[9][10] Avoid repeated freeze-thaw cycles.

Experimental Workflows and Protocols

The following diagrams and protocols outline common applications for this compound labeled oligonucleotide probes.

This diagram illustrates the typical stages involved when using this compound labeled probes, from initial design to final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Data Acquisition & Analysis A Oligonucleotide Probe Design B Probe Synthesis & This compound Labeling A->B C Purification (HPLC) B->C D Sample Preparation (Cells/Tissues/Animal) C->D E Probe Hybridization or Administration D->E F Washing Steps (if applicable) E->F G Fluorescence Imaging (Microscopy/In Vivo System) F->G H Image Processing G->H I Quantitative Analysis H->I

Caption: General workflow for experiments using this compound labeled oligonucleotide probes.

FISH uses fluorescently labeled probes to detect specific DNA or RNA sequences within cells or tissues.[11]

Workflow for FISH Protocol

G A 1. Sample Preparation (Fixation & Permeabilization) B 2. Dehydration (Ethanol Series: 70%, 90%, 100%) A->B C 3. Denaturation (Sample & Probe) (e.g., 75-80°C) B->C D 4. Hybridization (Apply this compound Probe, Incubate Overnight at 37°C) C->D E 5. Post-Hybridization Washes (e.g., SSC buffers to remove unbound probe) D->E F 6. Counterstaining & Mounting (e.g., with DAPI) E->F G 7. Fluorescence Microscopy F->G

Caption: Step-by-step flowchart for a typical FISH experiment.

Detailed Protocol: This protocol is a general guideline and may require optimization for specific cell or tissue types.

  • Sample Preparation:

    • Fix cells or tissue sections in 4% paraformaldehyde or 10% neutral buffered formalin for 15-30 minutes at room temperature.[11][12][13]

    • Wash samples with 1x PBS.[11]

    • Permeabilize cells if necessary (e.g., with pepsin treatment) to allow probe entry.[13]

  • Dehydration:

    • Dehydrate the sample by incubating in a series of ethanol solutions (e.g., 70%, 90%, and 100%) for 3 minutes each.[11][13] Air dry the slides.

  • Hybridization:

    • Prepare the hybridization buffer (e.g., 0.7 M NaCl, 0.1 M Tris pH 8.0, 0.1% SDS, 10 mM EDTA) containing the this compound-labeled probe at a final concentration of ~2.5-5 ng/µl.[11]

    • Denature the sample DNA (e.g., by heating at 75°C for 10 minutes) and the probe separately before application.[13]

    • Apply the probe solution to the sample, cover with a coverslip, and seal to prevent evaporation.

    • Incubate in a humidified chamber at 37-55°C for 4 hours to overnight to allow hybridization.[12][14]

  • Washing:

    • Carefully remove the coverslip and wash the slides in a series of stringency buffers (e.g., 2xSSC, 0.1xSSC) at an elevated temperature (e.g., 40-55°C) to remove non-specifically bound probes.[11][13]

  • Detection:

    • Counterstain the nuclei with a dye like DAPI.[13]

    • Mount the slide with an anti-fade mounting medium.

    • Visualize the signal using a fluorescence microscope equipped with appropriate filters for this compound and DAPI.

In vivo imaging with this compound probes allows for the non-invasive tracking of biological processes in small animal models.[1]

Key Steps for In Vivo Imaging:

StepDescriptionDetails
1. Probe Preparation Prepare the this compound-labeled oligonucleotide probe in a sterile, biocompatible vehicle.The concentration will depend on the probe's affinity and target abundance.
2. Animal Model Use an appropriate animal model (e.g., mouse with xenograft tumor).House animals according to institutional guidelines.
3. Probe Administration Administer the probe via a suitable route (e.g., intravenous injection).Typically, a cohort of 3-5 mice per time point is used.[1]
4. Whole-Body Imaging Image the animals at predetermined time points (e.g., 1h, 4h, 24h, 48h).[1][15]Use an in vivo imaging system (IVIS) with filters for this compound (e.g., Excitation: 615-665 nm, Emission: 695-770 nm).[16]
5. Ex Vivo Analysis (Optional) Euthanize animals, perfuse with saline, and dissect major organs.[1]Image individual organs to confirm probe biodistribution and target accumulation.[1][15]
6. Data Analysis Quantify the fluorescence intensity in the region of interest (e.g., tumor) over time.Compare signal in target tissues to background and control groups.

Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore (this compound) on one end and a quencher on the other.[7] In the absence of a target, the hairpin structure brings the dye and quencher close, quenching fluorescence. Upon hybridization to a complementary target sequence, the hairpin opens, separating the dye from the quencher and restoring fluorescence.[8]

Mechanism of a Molecular Beacon

G cluster_0 Closed State (No Target) cluster_1 Open State (Target Hybridization) A This compound (Fluorophore) C Stem A->C 5' F This compound B Quencher G Quencher C->B 3' D Loop C->D I Probe Sequence D->C E Fluorescence OFF F->I 5' H Target Sequence I->G 3' I->H Hybridization J Fluorescence ON

Caption: Molecular beacon mechanism: closed (quenched) and open (fluorescent) states.

Design Guidelines for this compound Molecular Beacons:

  • Loop: The loop sequence (18-30 nt) should be complementary to the target nucleic acid.[7]

  • Stem: The stem is formed by complementary sequences (5-7 nt) at both ends of the probe. The melting temperature of the stem should be higher than the annealing temperature of the experiment.[7]

  • Fluorophore/Quencher Pair: For this compound, a common and efficient dark quencher is BHQ-2 or BHQ-3 due to excellent spectral overlap.[2][17]

Troubleshooting

High-quality data depends on careful experimental execution. The table below addresses common issues.

ProblemPotential Cause(s)Suggested Solution(s)
No or Weak Signal - Probe degradation (light, nucleases, pH).- Insufficient probe concentration.- Poor hybridization efficiency.- Inefficient cell/tissue permeabilization (FISH).- Store probes correctly (dark, -20°C, proper pH).[9][18]- Titrate probe concentration to find the optimal level.- Optimize hybridization temperature and time.[13]- Adjust pepsin/permeabilization treatment.[13]
High Background - Non-specific probe binding.- Insufficient washing.- Probe concentration too high.- Sample autofluorescence.- Increase stringency of post-hybridization washes (higher temperature, lower salt).[13]- Perform titration to lower probe concentration.- Include an unstained control sample to assess autofluorescence.[19]- Choose spectrally well-separated dyes for multicolor experiments.[20]
Signal Fades Quickly (Photobleaching) - Excessive exposure to excitation light.- Absence of anti-fade reagent.- Minimize light exposure during sample preparation and imaging.- Use a high-quality anti-fade mounting medium.- Reduce laser power or exposure time on the microscope.
Declining Fluorescence Curve (Real-Time PCR) - Probe degradation over PCR cycles.- Ensure probe integrity and proper storage.[18]- As long as a clear Cq value is obtained, late-cycle degradation may not affect quantification.[18]

References

Cy5.5 for Western Blot Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy5.5 in Western Blotting

Cyanine 5.5 (this compound) is a near-infrared (NIR) fluorescent dye that has become an invaluable tool for sensitive and quantitative protein detection in Western blotting.[1][2] Operating within the NIR spectrum, this compound-conjugated secondary antibodies offer significant advantages over traditional chemiluminescent and visible-range fluorescent detection methods.[3] The key benefits include a higher signal-to-noise ratio due to reduced autofluorescence from biological samples and blotting membranes, a wider linear dynamic range for more accurate protein quantification, and the ability to perform multiplex analyses by combining this compound with other spectrally distinct fluorophores.[3][4][5][6][7] Furthermore, the high stability of the fluorescent signal allows for the archiving and re-imaging of blots.[8]

This document provides detailed application notes and a comprehensive protocol for the successful implementation of this compound in your Western blotting experiments.

Key Advantages of this compound Detection

  • Enhanced Sensitivity: The near-infrared emission of this compound minimizes background fluorescence from membranes and biological molecules, leading to improved detection of low-abundance proteins.[3]

  • Quantitative Accuracy: Fluorescent detection with this compound offers a broader linear dynamic range compared to chemiluminescence, enabling more precise quantification of protein expression levels.[3][6][9]

  • Multiplexing Capabilities: The distinct spectral properties of this compound allow for the simultaneous detection of multiple target proteins on the same blot when used with other fluorophores like Cy3 or DyLight dyes, streamlining workflows and improving data consistency.[4][5]

  • Signal Stability: this compound conjugates are highly stable, permitting the archiving of blots for later re-imaging and analysis without significant signal loss.[8]

  • Simplified Workflow: Fluorescent detection protocols are often simpler and faster than chemiluminescent methods, eliminating the need for substrate incubation and film development.

Quantitative Data Summary

For optimal results in this compound-based Western blotting, careful consideration of antibody dilutions and imaging parameters is crucial. The following tables provide a summary of key quantitative data for this compound and recommended starting concentrations for antibodies.

ParameterValueReference(s)
Excitation Maximum~675-678 nm[2]
Emission Maximum~694-703 nm[2]
Recommended Laser Line680 nm
Recommended Emission Filter700/75 nm bandpass
Recommended Membrane TypeLow-fluorescence PVDF[8][10]
Nitrocellulose[10]
Antibody TypeRecommended Starting Dilution RangeReference(s)
Primary Antibody1:1000 - 1:5000[11]
This compound-conjugated Secondary Antibody1:5000 - 1:25,000[12]

Note: Optimal antibody concentrations are application-dependent and should be determined empirically for each new primary antibody and experimental setup.[8][13]

Experimental Protocol: Fluorescent Western Blotting with this compound

This protocol outlines the key steps for performing a Western blot using a this compound-conjugated secondary antibody.

I. Sample Preparation and Electrophoresis
  • Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.

  • Protein Quantification: Determine the protein concentration of your lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: Mix your protein samples with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-40 µg of total protein per lane onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine). Include a pre-stained protein ladder to monitor migration and transfer efficiency. Run the gel according to the manufacturer's instructions.

II. Protein Transfer
  • Membrane Activation (for PVDF): If using a PVDF membrane, activate it by incubating in 100% methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.

  • Transfer Setup: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a wet or semi-dry transfer apparatus. Ensure no air bubbles are trapped between the gel and the membrane.

  • Electrotransfer: Transfer the proteins from the gel to the membrane according to the transfer system manufacturer's protocol. Transfer times and voltage will vary depending on the protein size and the transfer system used.

III. Immunodetection
  • Blocking: After transfer, wash the membrane briefly in Tris-buffered saline with 0.1% Tween-20 (TBS-T). Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBS-T) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the predetermined optimal concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the membrane three times for 5-10 minutes each with TBS-T, protected from light.

IV. Imaging and Data Analysis
  • Imaging: Image the blot using a digital imaging system equipped with a laser or LED capable of exciting the this compound fluorophore (around 680 nm) and a filter to capture its emission (around 700 nm).

  • Data Analysis: Use appropriate software to quantify the band intensities. The signal from the protein of interest can be normalized to a loading control (e.g., a housekeeping protein detected with a different fluorophore or total protein staining) for accurate quantitative analysis.[14]

Signaling Pathway Example: EGFR Signaling

This compound-conjugated antibodies are frequently used to study signaling pathways involved in cancer and other diseases. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival, is a prime example.[15][16] Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[16] Western blotting with this compound-labeled antibodies can be used to detect the expression levels of total EGFR or the phosphorylation status of specific tyrosine residues, providing insights into the activation state of the pathway.[15]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Overview.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the this compound fluorescent Western blotting workflow.

Western_Blot_Workflow cluster_sample_prep Sample Preparation & Electrophoresis cluster_transfer Protein Transfer cluster_immunodetection Immunodetection cluster_imaging Imaging & Analysis a Cell Lysis & Protein Quantification b SDS-PAGE a->b c Electrotransfer to PVDF/Nitrocellulose Membrane b->c d Blocking c->d e Primary Antibody Incubation d->e f Washing e->f g This compound Secondary Antibody Incubation (Protect from light) f->g h Final Washes g->h i NIR Fluorescent Imaging (Ex: ~680nm, Em: ~700nm) h->i j Quantitative Analysis i->j

Caption: this compound Fluorescent Western Blot Workflow.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
High Background - Inadequate blocking- Secondary antibody concentration too high- Insufficient washing- Contaminated buffers or equipment- Membrane autofluorescence- Increase blocking time or try a different blocking agent.- Optimize secondary antibody dilution.- Increase the number and/or duration of wash steps.- Use fresh, filtered buffers and clean equipment.- Use a low-fluorescence PVDF membrane.[8][10]
Weak or No Signal - Inefficient protein transfer- Low primary antibody concentration or affinity- Low target protein abundance- Incorrect excitation/emission settings- Photobleaching of the fluorophore- Confirm transfer efficiency with Ponceau S staining.- Increase primary antibody concentration or incubation time.- Load more protein per lane.- Ensure correct filter and laser settings on the imager.- Minimize exposure of the blot to light.
Non-specific Bands - Primary antibody cross-reactivity- High antibody concentrations- Inadequate blocking or washing- Use a more specific primary antibody.- Optimize primary and secondary antibody dilutions.- Increase blocking time and/or the stringency of wash steps.
Saturated Signal - Protein load is too high- Secondary antibody concentration is too high- Reduce the amount of protein loaded onto the gel.- Further dilute the secondary antibody.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Cy-5.5 Photobleaching in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Cy5.5 photobleaching in their microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a significant issue for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1] This process leads to a loss of fluorescent signal, which can compromise image quality, limit the duration of imaging experiments, and affect the accuracy of quantitative measurements. This compound, like other cyanine dyes, is susceptible to photobleaching, primarily through photo-oxidation.[2] The excited fluorophore can transition into a long-lived triplet state, which then reacts with molecular oxygen to produce reactive oxygen species (ROS).[3] These ROS, in turn, can chemically degrade the this compound molecule, rendering it non-fluorescent.[2][4]

Q2: What is the primary mechanism behind this compound photobleaching?

A2: The primary pathway for this compound photobleaching involves the fluorophore's excited triplet state.[3] Upon excitation, the this compound molecule moves from its ground state (S₀) to an excited singlet state (S₁). While most molecules relax back to the ground state by emitting a photon (fluorescence), some can transition to a metastable triplet state (T₁).[3][5] This triplet state has a longer lifetime and can react with molecular oxygen to generate singlet oxygen, a highly reactive oxygen species.[3][4] Singlet oxygen can then attack the polymethine chain of the this compound molecule, leading to its irreversible degradation and loss of fluorescence.[4]

Photobleaching Signaling Pathway

cluster_prep Sample Preparation cluster_mount Mounting cluster_image Imaging Stained Sample Stained Sample Apply Antifade Apply Antifade Stained Sample->Apply Antifade Add a drop Add Coverslip Add Coverslip Apply Antifade->Add Coverslip Carefully lower Seal Edges Seal Edges Add Coverslip->Seal Edges Use nail polish Microscopy Microscopy Seal Edges->Microscopy decision decision result result start Start: this compound Photobleaching Observed q1 Are you using an antifade reagent? start->q1 a1_yes Is it optimized for this compound? q1->a1_yes Yes a1_no Incorporate an antifade mounting medium. q1->a1_no No q2 Is excitation light minimized? a1_yes->q2 end_good Problem Solved a1_no->end_good a2_yes Consider a more photostable dye if possible. q2->a2_yes Yes a2_no Reduce laser power and exposure time. q2->a2_no No end_bad Consult technical support. a2_yes->end_bad a2_no->end_good

References

Technical Support Center: Troubleshooting Cy5.5 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5.5 conjugation. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals overcome common challenges associated with low this compound conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my calculated Degree of Labeling (DOL) consistently low?

Low Degree of Labeling (DOL) is a frequent issue that can stem from several factors throughout the experimental workflow. The most common culprits are suboptimal reaction conditions, issues with the protein or antibody being labeled, or degradation of the this compound NHS ester.

A systematic approach to troubleshooting is often the most effective way to identify the problem. This involves sequentially evaluating your protein preparation, dye quality, reaction buffer, and conjugation conditions.

Below is a troubleshooting workflow to help diagnose the cause of low conjugation efficiency.

Troubleshooting_Low_DOL Troubleshooting Workflow for Low this compound Conjugation Efficiency start Low Conjugation Efficiency (Low DOL) protein_issues Protein/Antibody Issues start->protein_issues dye_issues This compound Dye Issues start->dye_issues reaction_issues Reaction Condition Issues start->reaction_issues purification_issues Purification/Analysis Issues start->purification_issues sub_protein1 Contaminating Nucleophiles (e.g., Tris, Glycine, Azide) protein_issues->sub_protein1 sub_protein2 Low Protein Concentration (< 2 mg/mL) protein_issues->sub_protein2 sub_protein3 Protein Aggregation protein_issues->sub_protein3 sub_dye1 Dye Hydrolyzed (Improper Storage/Handling) dye_issues->sub_dye1 sub_dye2 Inadequate Dissolution (Precipitate Present) dye_issues->sub_dye2 sub_reaction1 Incorrect Buffer pH (Optimal: 8.3-8.5) reaction_issues->sub_reaction1 sub_reaction2 Suboptimal Molar Ratio (Dye:Protein) reaction_issues->sub_reaction2 sub_reaction3 Short Reaction Time reaction_issues->sub_reaction3 sub_purification1 Inefficient Removal of Free Dye purification_issues->sub_purification1 sub_purification2 Incorrect DOL Calculation purification_issues->sub_purification2 sol_protein1 Solution: Buffer exchange into amine-free buffer (e.g., PBS, Bicarbonate) sub_protein1->sol_protein1 sol_protein2 Solution: Concentrate protein to > 2 mg/mL sub_protein2->sol_protein2 sol_protein3 Solution: Centrifuge to remove aggregates before labeling sub_protein3->sol_protein3 sol_dye1 Solution: Use fresh, properly stored dye. Store at < -15°C, desiccated. sub_dye1->sol_dye1 sol_dye2 Solution: Ensure complete dissolution in anhydrous DMSO/DMF before adding to reaction. sub_dye2->sol_dye2 sol_reaction1 Solution: Adjust pH of protein solution to 8.3-8.5 using 1M Sodium Bicarbonate. sub_reaction1->sol_reaction1 sol_reaction2 Solution: Optimize molar excess. Start with 10:1 to 20:1. sub_reaction2->sol_reaction2 sol_reaction3 Solution: Increase incubation time (e.g., 2-4 hours at RT or overnight at 4°C). sub_reaction3->sol_reaction3 sol_purification1 Solution: Use appropriate size exclusion/desalting column. sub_purification1->sol_purification1 sol_purification2 Solution: Verify extinction coefficients and correction factor in formula. sub_purification2->sol_purification2

Caption: A flowchart for troubleshooting low this compound conjugation efficiency.
Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?

The choice of buffer is critical because the this compound NHS ester reacts with primary amines (-NH₂).[1][2] The reaction is also highly pH-dependent.[3][4]

  • Recommended Buffers: Buffers free of primary amines should be used.[1][5] Commonly used options include Phosphate-Buffered Saline (PBS), sodium bicarbonate, sodium borate, and HEPES.[1][6]

  • Buffers to Avoid: Buffers containing primary amines will compete with the protein for the dye, significantly reducing conjugation efficiency.[1][3] Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1] Similarly, crude antibody preparations containing BSA, gelatin, or free amino acids will result in very low conjugate yield and require purification before labeling.[7]

Buffer TypeRecommendationRationale
Phosphate (PBS), Bicarbonate, Borate, HEPES Recommended These are amine-free and compatible with NHS ester chemistry.[1][6]
Tris, Glycine Avoid Contain primary amines that compete with the target protein for the dye.[1][3]
Ammonium Salts (e.g., Ammonium Sulfate) Avoid Ammonium ions contain primary amines that interfere with the reaction.[8]
Q3: What is the optimal pH for this compound conjugation?

The optimal pH for reacting NHS esters with primary amines on a protein is between 8.0 and 9.0, with many protocols recommending a pH of 8.3-8.5.[3][9][10]

  • Below pH 8.0: The reaction rate slows considerably because the primary amine groups on the protein (e.g., on lysine residues) are more likely to be protonated (-NH₃⁺), making them unreactive.[1][3]

  • Above pH 9.0: The rate of hydrolysis of the this compound NHS ester increases significantly.[3][6] This competing reaction, where the dye reacts with water instead of the protein, reduces the overall labeling efficiency.[6]

For consistent results, it is crucial to verify and adjust the pH of your protein solution before adding the dissolved this compound dye.[7]

Q4: How should I prepare and handle the this compound NHS ester dye?

Proper storage and handling of the this compound NHS ester are critical to maintaining its reactivity.

  • Storage: The lyophilized dye should be stored at -20°C or colder, protected from light, and kept in a desiccated environment to prevent moisture contamination.[8][10][11]

  • Preparation: The dye is often not readily soluble in aqueous buffers.[2][6] It should first be dissolved in a small amount of high-quality, anhydrous (water-free) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mg/mL).[8][10][12]

  • Handling: Equilibrate the dye vial to room temperature before opening to prevent moisture condensation.[5] The dye stock solution should be prepared fresh for each experiment.[10] While some sources suggest DMSO/DMF stock solutions can be stored at -20°C for a few weeks, immediate use is best to avoid hydrolysis and ensure maximum reactivity.[3][4][9]

Conjugation_Reaction cluster_reactants Reactants cluster_products Products Protein Protein (with Lysine -NH₂) conditions pH 8.3 - 8.5 Amine-Free Buffer Protein->conditions Cy55_NHS This compound-NHS Ester Cy55_NHS->conditions Conjugate This compound-Protein Conjugate (Stable Amide Bond) NHS_byproduct NHS Byproduct conditions->Conjugate conditions->NHS_byproduct

Caption: The reaction of a this compound-NHS ester with a primary amine on a protein.

Experimental Protocols & Data

Protocol 1: Standard this compound Conjugation to an Antibody (IgG)

This protocol is a general guideline for labeling 1 mg of an antibody like IgG.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains interfering substances like Tris or azide, perform a buffer exchange using a desalting column (e.g., Sephadex G-25).[7][13]

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[8] A concentration below 2 mg/mL can significantly reduce labeling efficiency.[8]

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.5.[7][9]

  • This compound NHS Ester Preparation:

    • Allow the vial of lyophilized this compound NHS ester to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution by dissolving the dye in high-quality, anhydrous DMSO.[12] Vortex briefly to ensure it is fully dissolved.[8] This solution should be prepared fresh.[10]

  • Conjugation Reaction:

    • Calculate the required volume of this compound stock solution. A starting molar excess of 10:1 (dye:antibody) is common.[8] For a 1 mg IgG (MW ~150 kDa) sample, this would be approximately 5-10 µL of a 10 mg/mL dye solution.

    • Add the calculated volume of this compound stock solution to the pH-adjusted antibody solution while gently vortexing.[9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9][12]

  • Purification of the Conjugate:

    • Remove unreacted "free" dye from the conjugate solution using a desalting or size-exclusion chromatography column (e.g., Sephadex G-25).[9][13]

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column.

    • Collect the faster-eluting, colored fraction, which is the labeled antibody. The slower-eluting fraction contains the free dye.

ParameterRecommended ConditionRationale & Notes
Protein Concentration 2 - 10 mg/mLLower concentrations reduce labeling efficiency.[8]
Reaction Buffer Amine-free (PBS, Bicarbonate)Avoids competition for the dye.[1]
Reaction pH 8.3 - 8.5Balances amine reactivity and NHS ester hydrolysis.[3][4]
Dye:Protein Molar Ratio 8:1 to 20:1 (start at 10:1)Optimal ratio is empirical and depends on the protein.[9][10]
Reaction Time 1-4 hours at RT or overnight at 4°CLonger times may be needed for lower pH or temperature.[6][9]
Dye Solvent Anhydrous DMSO or DMFEnsures complete dissolution of the hydrophobic dye.[2]
Protocol 2: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically after the conjugate has been purified from free dye.[14]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for this compound, which is ~675 nm (Aₘₐₓ).[10][15]

  • Calculate DOL:

    • Use the following formula: DOL = (Aₘₐₓ * ε_protein) / ((A₂₈₀ - (Aₘₐₓ * CF₂₈₀)) * ε_dye)

    • Where:

      • Aₘₐₓ is the absorbance of the conjugate at the this compound maximum (~675 nm).

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of this compound at its Aₘₐₓ (~209,000 or 250,000 M⁻¹cm⁻¹ depending on the supplier).[15]

      • CF₂₈₀ is the correction factor, which accounts for the dye's absorbance at 280 nm (CF₂₈₀ = A₂₈₀ of dye / Aₘₐₓ of dye). For this compound, this is typically around 0.05.

An optimal DOL for an antibody is generally between 2 and 10.[10][16] Over-labeling can lead to protein aggregation and fluorescence quenching.[12][17]

ParameterValue (for this compound)Source
Absorbance Max (λₘₐₓ) ~673-675 nm[15]
Molar Extinction Coeff. (ε_dye) ~209,000 - 250,000 M⁻¹cm⁻¹[15]
Correction Factor (CF₂₈₀) ~0.05Varies by supplier
Molar Extinction Coeff. (ε_IgG) ~210,000 M⁻¹cm⁻¹Standard value

References

Technical Support Center: Cy5.5 Labeled Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Cy5.5 labeled proteins during and after conjugation.

Frequently Asked Questions (FAQs)

Q1: Why does my protein aggregate after labeling with this compound?

Aggregation of proteins after labeling with this compound is a common issue primarily driven by the biophysical properties of the dye and the labeling process itself. The main causes include:

  • Increased Surface Hydrophobicity: this compound, like other long-wavelength cyanine dyes, possesses a large, hydrophobic ring system.[1][2] Covalently attaching these dye molecules to the protein surface increases the overall hydrophobicity, promoting intermolecular hydrophobic interactions that lead to aggregation.[1][3]

  • Protein Destabilization: The labeling reaction conditions (e.g., pH, temperature, presence of organic solvents) can partially denature the protein.[1] This can expose hydrophobic amino acid residues that are normally buried within the protein's core, making the protein prone to aggregation.[4]

  • Dye-Dye Interactions: At high labeling densities, this compound molecules on adjacent proteins or even on the same protein can interact with each other, forming non-fluorescent "H-aggregates" which can contribute to precipitation.[3][5][6]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer used during labeling and for storage are critical for protein stability.[1] Proteins are often least soluble at their isoelectric point (pI).[7]

Q2: What is the ideal dye-to-protein ratio for this compound labeling?

A low dye-to-protein molar ratio is crucial to minimize aggregation. The ideal ratio is often 1:1, which helps prevent the addition of excessive hydrophobicity to the protein surface.[1][2] It is highly recommended to perform a titration experiment to determine the optimal ratio that provides sufficient fluorescence for your application without causing significant precipitation.[1] Molar ratios of 3:1, 5:1, and 7:1 can be tested to find the best balance between brightness and solubility.[8]

Q3: Can the choice of dye affect aggregation?

Yes, the choice of fluorescent dye is a significant factor. Whenever possible, opting for more hydrophilic dyes can reduce aggregation issues. Dyes with longer wavelengths and larger ring systems, such as this compound, tend to be more hydrophobic and more prone to causing aggregation.[1][2] If experimental needs permit, consider a shorter wavelength or a more water-soluble alternative dye.[2]

Q4: How can I detect and quantify aggregation in my labeled protein sample?

Several biophysical and biochemical techniques can be used to detect and quantify protein aggregation.[4][9] The choice of method depends on the size range of the aggregates and the required throughput. Common methods include Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), and SDS-PAGE.[9][10][11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem: My protein precipitates immediately after the labeling reaction.

Possible CauseRecommended Solution
High Dye-to-Protein Ratio Reduce the molar excess of the this compound dye in the labeling reaction. Perform a titration to find the lowest effective ratio, aiming for 1:1 if possible.[1][2]
Unfavorable Buffer Conditions Optimize the reaction buffer. Screen different pH values, typically 1-2 units away from your protein's isoelectric point (pI).[1] Adjust the salt concentration (e.g., 50-250 mM NaCl) to minimize electrostatic interactions.[1]
Protein Instability at Reaction Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C or on ice) for a longer duration to minimize the risk of protein unfolding.[1]
High Concentration of Organic Solvent Minimize the amount of organic solvent (e.g., DMSO, DMF) used to dissolve the this compound NHS ester. Add the dye solution to the protein solution slowly while gently stirring.[1]

Problem: The labeled protein is soluble initially but aggregates during storage or after freeze-thaw cycles.

Possible CauseRecommended Solution
Suboptimal Storage Buffer Add stabilizing excipients to the storage buffer. Screen additives like glycerol, sucrose, L-arginine, or low concentrations of non-ionic detergents.[1][7]
Improper Storage Temperature For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Include a cryoprotectant like 5-20% glycerol to prevent aggregation during freeze-thaw cycles.[1][7]
Oxidation of Cysteine Residues If your protein has surface-exposed cysteines, their oxidation can lead to non-native disulfide bond formation and aggregation. Add a reducing agent like DTT (1-5 mM) or TCEP (0.1-1 mM) to the storage buffer.[1][12]
High Protein Concentration Store the protein at the lowest concentration suitable for your downstream applications. High protein concentrations increase the likelihood of intermolecular interactions.[7][13]

Quantitative Data Summary

Table 1: Common Anti-Aggregation Additives and Stabilizers

The use of excipients in storage and experimental buffers can significantly improve the stability of your this compound labeled protein.[1]

Additive ClassExampleTypical ConcentrationMechanism of Action
Sugars & Polyols Sucrose, Glycerol5 - 20% (v/v)Stabilize the native protein structure through preferential exclusion and increase solvent viscosity.[1][]
Amino Acids L-Arginine, L-Glutamic Acid50 - 500 mMSuppress aggregation by masking hydrophobic patches and reducing surface tension.[1][]
Non-denaturing Detergents Tween-20, CHAPS0.01 - 0.5%Shield exposed hydrophobic surfaces and disrupt protein-protein interactions.[1][7][12]
Reducing Agents DTT, TCEP0.1 - 5 mMPrevent the formation of non-native intermolecular disulfide bonds.[1][]

Table 2: Comparison of Common Methods for Quantifying Protein Aggregation

A combination of orthogonal techniques is recommended to fully characterize the aggregation state of a protein sample.[15]

TechniquePrincipleInformation ProvidedSize RangeThroughput
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius.Quantifies monomer, dimer, and soluble high molecular weight aggregates.[10]Soluble aggregatesLow to Medium
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Provides hydrodynamic radius (size distribution) and polydispersity index.[9]~1 nm to >1 µmHigh
SDS-PAGE (non-reducing vs. reducing) Separation by molecular weight.Identifies disulfide-linked aggregates.[11]Covalent aggregatesHigh
UV/Vis Spectroscopy (350 nm) Light scattering by large particles.Provides a qualitative "Aggregation Index" by measuring turbidity.[10]Large aggregatesHigh

Experimental Protocols

Protocol 1: Optimized Labeling of a Protein with this compound-NHS Ester

This protocol incorporates best practices to minimize aggregation during the conjugation process.

  • Protein and Buffer Preparation:

    • Dialyze the purified antibody or protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5).[16][17] Ensure complete removal of any buffers containing primary amines (like Tris) or sodium azide.[8][17]

    • Adjust the protein concentration to 1-2 mg/mL. Higher concentrations can promote aggregation.[7] Chill the protein solution on ice.

  • This compound-NHS Ester Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[8] Use the solution promptly as NHS esters are moisture-sensitive.[16]

  • Conjugation Reaction:

    • Calculate the volume of this compound solution needed for the desired molar ratio (start with a 3:1 to 7:1 dye:protein ratio).[8]

    • While gently stirring the chilled protein solution, add the dye solution dropwise.[13]

    • Wrap the reaction tube in aluminum foil to protect the dye from light and incubate at 4°C for 2-4 hours or at room temperature for 1 hour with gentle end-over-end rotation.[1][8]

  • Purification of the Labeled Protein:

    • Remove unreacted dye and exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4 with 10% glycerol) using a desalting column (e.g., Sephadex G25) or dialysis.[16]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) and protein concentration by measuring absorbance at 280 nm and ~675 nm.

    • Assess aggregation immediately using DLS or SEC.

    • Add desired stabilizing excipients (see Table 1), aliquot the conjugate, flash-freeze in liquid nitrogen, and store at -80°C.[7]

Protocol 2: Assessing Aggregation using Size Exclusion Chromatography (SEC)

SEC is a powerful method to resolve and quantify soluble aggregates.[10]

  • System Preparation:

    • Equilibrate an appropriate SEC column (chosen based on the molecular weight of your protein) with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).

    • Ensure a stable baseline on the UV detector (typically monitoring at 280 nm).

  • Sample Preparation and Analysis:

    • Filter your this compound-labeled protein sample through a low-protein-binding 0.22 µm syringe filter.

    • Inject an appropriate volume of the sample onto the column.

    • Run the chromatogram at a constant flow rate.

  • Data Interpretation:

    • Identify the peaks in the chromatogram. The main peak corresponds to the monomeric protein.

    • Peaks eluting earlier (at lower retention volumes) represent soluble aggregates (e.g., dimers, trimers, higher-order oligomers).[10]

    • Integrate the area under each peak to calculate the relative percentage of monomer and each aggregate species, providing a quantitative measure of aggregation.

Visualizations

Caption: Troubleshooting workflow for addressing this compound labeled protein aggregation.

Aggregation_Mechanism cluster_0 Step 1: Labeling cluster_2 Step 3: Aggregation P1 Native Protein (Soluble) LabeledP Labeled Protein (Increased Surface Hydrophobicity) P1->LabeledP + Dye This compound Dye (Hydrophobic) Dye->LabeledP LabeledP2 Labeled Protein LabeledP3 Labeled Protein Agg Protein Aggregate (Insoluble) LabeledP2->Agg Hydrophobic Interaction LabeledP3->Agg

Caption: Mechanism of hydrophobicity-driven protein aggregation after this compound labeling.

References

Technical Support Center: Optimizing Dye-to-Protein Ratios for Cy5.5 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dye-to-protein ratio for Cy5.5 labeling experiments. Find answers to frequently asked questions, troubleshoot common issues, and follow our detailed experimental protocols for successful and reproducible conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein ratio (Degree of Labeling - DOL) for this compound?

A1: The optimal Degree of Labeling (DOL) for this compound conjugates typically falls between 2 and 10 for antibodies to maximize fluorescence without causing self-quenching.[1][2][3] However, the ideal ratio is protein-specific and depends on the application. For IgG antibodies, a DOL of 4-5 has been reported as optimal.[4] It is highly recommended to experimentally determine the optimal DOL for your specific protein and application by performing a titration of the dye-to-protein molar ratio.[1]

Q2: How do I calculate the Degree of Labeling (DOL)?

A2: The DOL is calculated using the absorbance of the purified conjugate at 280 nm (protein) and 650 nm (this compound).[5] The following formula is used:

DOL = (A650 × εprotein) / [(A280 - (A650 × CF)) × εdye] [6]

Where:

  • A650 is the absorbance of the conjugate at 650 nm.

  • A280 is the absorbance of the conjugate at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

  • εdye is the molar extinction coefficient of this compound at 650 nm (typically ~250,000 M-1cm-1).[5]

  • CF is the correction factor for the dye's absorbance at 280 nm (for this compound, this is typically around 0.05).[5][7]

Q3: What are the consequences of a suboptimal dye-to-protein ratio?

A3:

  • Under-labeling (low DOL): Results in a weak fluorescent signal, reducing the sensitivity of your assay.[1][2]

  • Over-labeling (high DOL): Can lead to several issues, including:

    • Fluorescence quenching: When dye molecules are too close to each other, they can exhibit self-quenching, which paradoxically reduces the fluorescence signal.[6][8][9]

    • Protein aggregation: Excessive dye molecules can alter the protein's surface properties, leading to aggregation.[6]

    • Reduced biological activity: The dye may interfere with the protein's active sites or binding domains, diminishing its function.[1]

Q4: What buffer conditions are recommended for this compound NHS ester labeling?

A4: The labeling reaction with NHS esters is pH-dependent. An optimal pH range of 8.2 to 9.0 is recommended.[5][6][10][11] A common and effective buffer is 0.1 M sodium bicarbonate or sodium borate buffer.[2][12][13] It is crucial to use an amine-free buffer, as primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[5][6][14]

Q5: How do I remove unconjugated this compound dye after the labeling reaction?

A5: It is essential to remove all free dye after the reaction to prevent high background and inaccurate DOL calculations.[8] Common purification methods include:

  • Spin columns/Gel filtration: Effective for separating the larger labeled protein from the smaller, unconjugated dye molecules.[6][8][15]

  • Dialysis: A straightforward method, though it may be more time-consuming.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency / Weak Signal Incorrect Buffer pH: The pH is too low, leading to protonated and unreactive primary amines on the protein.[6]Ensure the pH of the reaction buffer is between 8.2 and 8.5.[6]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the protein for the dye.[5][6]Exchange the protein into an amine-free buffer such as PBS or 0.1 M sodium bicarbonate before labeling.
Low Protein Concentration: Labeling efficiency is often concentration-dependent.[6][14]Concentrate the protein to at least 2 mg/mL; optimal concentrations are often between 5-10 mg/mL.[5][14]
Hydrolyzed Dye: The this compound NHS ester is sensitive to moisture and can hydrolyze, rendering it non-reactive.Prepare the dye solution immediately before use and store the lyophilized dye desiccated and protected from light at < -15°C.[10][15]
High Background Signal Inefficient Removal of Free Dye: Unconjugated dye remains in the final product.Repeat the purification step (e.g., use a second spin column).[6] Verify purification by running the conjugate on an SDS-PAGE gel; free dye will appear as a low molecular weight band.[14]
Reduced Fluorescence at High DOL (Quenching) Over-labeling: Too many dye molecules are conjugated to the protein, leading to self-quenching.[6]Reduce the molar excess of dye in the labeling reaction. Perform a titration to find the optimal dye-to-protein ratio that yields the brightest signal.[6]
Protein Aggregation/Precipitation Over-labeling: Excessive dye conjugation alters the protein's solubility.[6]Decrease the amount of dye used in the labeling reaction or reduce the reaction time.[6]
Inconsistent Labeling Results Inaccurate Reagent Measurement: Variations in protein or dye concentrations between experiments.Carefully quantify the protein concentration and prepare the dye stock solution accurately before each labeling reaction.[2]

Quantitative Data Summary

ParameterRecommended Value/RangeReference(s)
Optimal pH for Labeling 8.2 - 9.0[5][6][10][11]
Recommended Protein Concentration 2 - 10 mg/mL[5][8][14]
Typical Molar Excess of Dye to Protein 8:1 to 20:1 (starting point for optimization)[10][12]
Optimal Degree of Labeling (DOL) for IgG 2 - 10 (specifically 4-5 for this compound)[1][2][3][4]
This compound Molar Extinction Coefficient (at ~650 nm) ~250,000 M-1cm-1[5]
This compound Correction Factor (at 280 nm) ~0.05[5][7]

Experimental Protocols

Protocol: Optimizing the Dye-to-Protein Ratio for this compound Labeling

This protocol provides a general framework for determining the optimal dye-to-protein ratio for your specific protein using a this compound NHS ester.

1. Protein Preparation:

  • Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). If your protein is in a buffer containing primary amines like Tris or glycine, it must be exchanged. This can be done via dialysis or with a desalting column.[5][14]

  • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[8][14]

2. Prepare this compound Stock Solution:

  • Allow the vial of lyophilized this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[15][16] This stock solution should be prepared fresh, but can be stored at -20°C for a few weeks, protected from light and moisture.[2]

3. Labeling Reaction:

  • To determine the optimal ratio, set up several labeling reactions with varying molar ratios of dye to protein (e.g., 5:1, 10:1, 15:1, 20:1).

  • Calculate the required volume of the this compound stock solution to add to your protein solution to achieve the desired molar excess.

  • Add the calculated volume of this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[5][15]

4. Purification of the Conjugate:

  • After incubation, remove the unreacted dye using a spin column (with an appropriate molecular weight cutoff), gel filtration chromatography, or dialysis.[6][8] This step is critical for accurate characterization.

5. Characterization of the Conjugate:

  • Measure the absorbance of the purified conjugate at 280 nm and 650 nm using a spectrophotometer.

  • Calculate the protein concentration and the Degree of Labeling (DOL) for each reaction using the formula provided in the FAQ section.

  • Evaluate the performance of each conjugate in your specific application (e.g., fluorescence intensity in a plate reader, performance in flow cytometry or microscopy) to determine which DOL provides the best signal-to-noise ratio without compromising protein function.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification cluster_analysis Analysis protein_prep 1. Protein Preparation (Amine-free buffer, pH 8.3-8.5) labeling 3. Labeling Reaction (Vary molar ratios, 1 hr, RT, dark) protein_prep->labeling dye_prep 2. Prepare this compound Stock (10 mg/mL in DMSO) dye_prep->labeling purification 4. Purification (Spin column / Gel filtration) labeling->purification dol_calc 5. Calculate DOL (A280 & A650) purification->dol_calc functional_assay 6. Functional Assay (Determine optimal DOL) dol_calc->functional_assay

Caption: Experimental workflow for optimizing this compound protein labeling.

dol_optimization cluster_graph Impact of Dye-to-Protein Ratio on Signal p1 p2 p1:e->p2:w p3 p2:e->p3:w p4 p3:e->p4:w p5 p4:e->p5:w xaxis Dye-to-Protein Ratio (DOL) -> yaxis Fluorescent Signal under Under-labeling (Weak Signal) optimal Optimal Signal over Over-labeling (Quenching) origin->x_end origin->y_end

Caption: Relationship between DOL and fluorescent signal intensity.

References

Cy5.5 Signal Integrity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5.5 signal quenching. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent signal loss in experiments utilizing the this compound fluorophore.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound signal quenching?

A1: this compound signal quenching, or the reduction of fluorescence intensity, can stem from several factors:

  • Photobleaching: Irreversible damage to the fluorophore caused by excitation light, leading to a permanent loss of signal. This is often exacerbated by high laser power and prolonged exposure.

  • Self-Quenching (Aggregation): At high concentrations, this compound molecules can form non-fluorescent dimers and aggregates.[1][2] This is a common issue in labeling reactions with a high dye-to-protein ratio.

  • Chemical Quenching: Certain chemicals in the experimental buffer or environment can quench this compound fluorescence. Examples include tryptophan, iodide, and specific reagents like tris(2-carboxyethyl)phosphine (TCEP).[3]

  • Environmental Effects: The local chemical environment, including pH and the polarity of the solvent, can influence the fluorescence quantum yield of this compound. The dye's fluorescence is generally stable between pH 4 and 10.[4]

Q2: What is photobleaching and how can I minimize it?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. To minimize photobleaching of this compound:

  • Use Antifade Reagents: Incorporate antifade reagents like L-Ascorbic acid or Trolox into your imaging media or mounting solutions.[5] These reagents scavenge reactive oxygen species that contribute to photobleaching.

  • Optimize Imaging Parameters: Use the lowest possible laser power and shortest exposure times that still provide an adequate signal-to-noise ratio.

  • Limit Light Exposure: Keep samples protected from light whenever possible, especially during incubation and storage steps.[6][7][8]

Q3: How does dye aggregation occur and how can I prevent it?

A3: Dye aggregation, leading to self-quenching, happens when multiple this compound molecules are in close proximity, which is common when labeling proteins or other biomolecules with a high number of dye molecules. To prevent this:

  • Optimize Dye-to-Protein Ratio: Aim for a lower degree of labeling (DOL) during conjugation reactions. A high DOL can lead to significant quenching.

  • Use Hydrophilic Formulations: Using sulfonated versions of this compound can reduce hydrophobic interactions that promote aggregation.

  • Control Labeling Conditions: The addition of organic solvents like DMF during the labeling reaction can sometimes reduce the formation of H-aggregates.

Troubleshooting Guides

Problem: Weak or No this compound Signal
Possible Cause Recommended Solution
Photobleaching - Use a fresh sample and minimize light exposure during all steps.[6][7][8]- Incorporate an antifade reagent in your imaging buffer or mounting medium.[5]- Reduce laser power and exposure time during image acquisition.
Low Labeling Efficiency - Verify the reactivity of your this compound NHS ester or maleimide; store dyes properly (desiccated and protected from light).- Ensure the pH of your labeling buffer is optimal (typically pH 8.5-9.0 for NHS esters).- Remove any interfering substances like Tris or glycine from your protein solution before labeling.
Self-Quenching (Aggregation) - Determine the degree of labeling (DOL). If it is high, reduce the dye-to-protein molar ratio in your labeling reaction.- Consider using a purification method that separates highly labeled species.
Incorrect Filter Sets - Ensure that the excitation and emission filters on your microscope or imaging system are appropriate for this compound (Ex/Em max: ~675/694 nm).
Instrument Settings - Increase the gain or detector voltage if the signal is low, but be mindful of increasing background noise.- Ensure the correct laser line for excitation is being used.
Problem: Rapid Signal Fading During Imaging
Possible Cause Recommended Solution
Photobleaching - Add an antifade reagent such as L-Ascorbic acid or Trolox to your imaging medium.[5]- Use a commercial antifade mounting medium for fixed samples.
Reactive Oxygen Species (ROS) - Degas your buffers to remove dissolved oxygen, which can contribute to the formation of ROS.
High Laser Power - Reduce the laser intensity to the minimum level required for a clear signal.

Quantitative Data on Antifade Reagents

The effectiveness of antifade reagents can be concentration-dependent. Below is a summary of commonly used reagents and their effects.

Antifade ReagentTypical Working ConcentrationKey protective mechanismNotes
L-Ascorbic Acid 0.1% (w/v)Scavenges reactive oxygen species.Provides robust protection against radiobleaching induced by radionuclides like 68Ga.[9]
Trolox 1-10 mMActs as a triplet state quencher and scavenges radicals.[5]A cell-permeable derivative of vitamin E, suitable for live-cell imaging.
p-Phenylenediamine (PPD) VariesEffective antifade compound.Can react with cyanine dyes, potentially causing signal loss.
n-Propyl gallate (NPG) VariesAntioxidant properties.Can be used with live cells but may have biological effects.
DABCO 2.5% (w/v)Scavenges free radicals.Less toxic than PPD and can be used in live-cell imaging.

Experimental Protocols

Protocol 1: Preparing an Antifade Imaging Buffer

This protocol describes the preparation of a simple and effective antifade imaging buffer using L-Ascorbic Acid.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • L-Ascorbic acid (Vitamin C)

Procedure:

  • Prepare a fresh 10% (w/v) stock solution of L-Ascorbic acid in deionized water.

  • Immediately before imaging, dilute the L-Ascorbic acid stock solution 1:100 in your imaging buffer (e.g., PBS) to a final concentration of 0.1% (w/v).

  • Use this freshly prepared buffer for imaging your this compound-labeled samples.

Note: Ascorbic acid solutions are prone to oxidation and should be prepared fresh.

Protocol 2: Minimizing Aggregation During Protein Labeling with this compound NHS Ester

This protocol provides guidelines for labeling proteins with this compound NHS ester while minimizing dye aggregation.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein:

    • Ensure your protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If your buffer contains Tris or glycine, perform a buffer exchange into the labeling buffer.

  • Prepare the Dye:

    • Dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Adjust the pH of your protein solution to 8.5 by adding a small volume of labeling buffer.

    • Calculate the required volume of the this compound stock solution to achieve a desired dye-to-protein molar ratio (start with a lower ratio, e.g., 5:1, to minimize quenching).

    • Add the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and 675 nm to determine the protein concentration and the degree of labeling (DOL). An optimal DOL is typically between 2 and 4.

Visualizations

SignalQuenchingPathways cluster_photobleaching Photobleaching Pathway Cy5_5_ground This compound (Ground State) Cy5_5_excited This compound (Excited State) Cy5_5_ground->Cy5_5_excited Excitation Light Cy5_5_excited->Cy5_5_ground Fluorescence Cy5_5_triplet This compound (Triplet State) Cy5_5_excited->Cy5_5_triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) Cy5_5_triplet->ROS Energy Transfer to O2 Photodegradation Photodegradation (Signal Loss) Cy5_5_triplet->Photodegradation ROS->Photodegradation Oxidation Antifade Antifade Reagents Antifade->ROS Scavenges

Caption: The photobleaching pathway of this compound and the protective role of antifade reagents.

AggregationQuenching cluster_workflow Protein Labeling Workflow Start Start: Protein + this compound NHS Ester High_Ratio High Dye:Protein Ratio Start->High_Ratio Low_Ratio Low Dye:Protein Ratio Start->Low_Ratio Aggregation Aggregation & Self-Quenching High_Ratio->Aggregation Optimal_Labeling Optimal Labeling Low_Ratio->Optimal_Labeling Quenched_Signal Quenched Signal Aggregation->Quenched_Signal Bright_Signal Bright Signal Optimal_Labeling->Bright_Signal FRET_Quenching cluster_fret Förster Resonance Energy Transfer (FRET) Quenching Donor Donor (e.g., another fluorophore) Acceptor Acceptor (this compound) Energy_Transfer Non-radiative Energy Transfer Donor->Energy_Transfer Quencher Quencher (e.g., BHQ-3) No_Fluorescence No Fluorescence Quencher->No_Fluorescence Energy_Transfer->Quencher

References

Technical Support Center: Post-Labeling Purification of Cy5.5-Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the critical step of removing unconjugated Cy5.5 dye after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound dye after labeling my protein/antibody?

Residual-free this compound dye can lead to inaccurate quantification of labeling efficiency, high background fluorescence in imaging applications, and potential artifacts in downstream assays.[1] For optimal results and reliable data, complete removal of any non-conjugated dye is essential.[2][3]

Q2: What are the most common methods for removing free this compound dye?

The primary methods for purifying your labeled conjugate from free dye are based on size differences. The most common techniques include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size. Larger molecules (your labeled protein) elute first, while smaller molecules (free dye) are retained in the porous beads of the chromatography resin.[4][5]

  • Dialysis: This technique involves placing the sample in a semi-permeable membrane with a specific molecular weight cutoff (MWCO). The labeled protein is retained within the membrane, while the small, unconjugated dye molecules diffuse out into a larger volume of buffer.[6][7]

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and efficient method for concentrating and purifying biomolecules.[8] It is particularly useful for larger sample volumes and involves washing the sample with buffer to remove smaller molecules like free dye.[9]

Q3: How do I choose the right purification method for my experiment?

The choice of method depends on several factors, including your sample volume, the molecular weight of your protein, the required purity, and the available equipment. The table below provides a general guideline.

Q4: Are there commercial kits available for dye removal?

Yes, several manufacturers offer kits specifically designed for dye removal.[1][10][11][12] These kits often utilize spin columns pre-packed with size-exclusion resins for quick and convenient purification of small-scale labeling reactions.[11]

Q5: How can I determine if all the free dye has been removed?

After purification, you can assess the removal of free dye by measuring the absorbance of your sample. Unconjugated dye must be completely removed for an accurate determination of the dye-to-protein ratio.[2][3] You can also run a small aliquot of your purified sample on an SDS-PAGE gel. If free dye is still present, you will likely see a colored band at the bottom of the gel corresponding to the molecular weight of the dye.

Troubleshooting Guides

Size-Exclusion Chromatography (SEC) Troubleshooting
ProblemPossible Cause(s)Solution(s)
Poor separation of conjugate and free dye - Insufficient column length for good resolution. - Inappropriate resin for the size difference.- Increase the column bed height. - Select a resin with a smaller pore size to better resolve smaller molecules.[13]
Low protein recovery - Protein is adsorbing to the column resin. - Protein has aggregated and is eluting in the void volume.- Adjust the buffer composition (e.g., increase salt concentration) to minimize ionic interactions. - For hydrophobic proteins, consider adding a non-ionic detergent. - Optimize protein expression and handling to prevent aggregation.
Residual dye in the purified sample - The dye concentration in the initial sample was too high for a single pass.- If using a spin column, a second pass through a new column may be necessary to remove the remaining free dye.[14]
Dialysis Troubleshooting
ProblemPossible Cause(s)Solution(s)
Significant amount of free dye remains after dialysis - Insufficient volume of dialysis buffer (dialysate). - Infrequent buffer changes. - Dye has adsorbed to the dialysis tubing.- Use a dialysate volume that is at least 200 times the sample volume.[6][9] - Perform a minimum of three buffer changes.[6][9] - Consider using a different type of dialysis membrane.
Significant increase in sample volume - The buffer inside the dialysis tubing has a higher osmolarity than the external dialysate.- Ensure the buffer composition inside and outside the dialysis cassette is as similar as possible, excluding the molecules to be removed.
Low protein recovery - Protein loss due to adherence to the dialysis membrane. - Use of a membrane with a Molecular Weight Cutoff (MWCO) that is too large.- This is a common issue with most methods; handle the sample carefully to minimize loss.[15] - Select a dialysis membrane with an MWCO that is 3-6 times smaller than the molecular weight of your protein.[6]
Tangential Flow Filtration (TFF) Troubleshooting
ProblemPossible Cause(s)Solution(s)
Slow filtration process (low flux) - Transmembrane pressure (TMP) is too high, causing membrane fouling.[6] - The membrane's MWCO is too small.- Optimize the TMP by adjusting the feed flow rate.[6] - Ensure the membrane MWCO is appropriate for your protein (typically 3-6 times smaller than the protein's molecular weight).[6]
Low protein recovery - Protein is adsorbing to the membrane or tubing. - The MWCO of the membrane is too large, allowing the protein to pass through.- Try a different membrane material to check for non-specific binding. - Select a membrane with a lower MWCO.[6]

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (Spin Column)

This protocol is suitable for small sample volumes (typically < 2.5 mL).

  • Column Preparation: Remove the column's bottom closure and place it in a collection tube.

  • Equilibration: Centrifuge the column to remove the storage buffer. Add your equilibration buffer to the top of the resin bed and centrifuge again. Repeat this wash step 2-3 times.[6]

  • Sample Loading: Place the column in a new, clean collection tube. Carefully apply your quenched reaction mixture to the center of the resin bed.[6]

  • Purification: Centrifuge the column according to the manufacturer's instructions (e.g., for 2 minutes at 1,500 x g).[6]

  • Collection: The purified protein-dye conjugate is now in the collection tube. The unconjugated this compound dye remains in the resin.[6]

SEC_Workflow start Start: Labeled Protein + Free Dye prep_col Prepare Spin Column start->prep_col equilibrate Equilibrate Column with Buffer prep_col->equilibrate load_sample Load Sample onto Column equilibrate->load_sample centrifuge Centrifuge load_sample->centrifuge collect Collect Purified Conjugate centrifuge->collect waste Waste: Free Dye in Column centrifuge->waste end End: Purified Conjugate collect->end Dialysis_Workflow start Start: Labeled Protein + Free Dye prep_membrane Prepare Dialysis Membrane start->prep_membrane load_sample Load Sample into Membrane prep_membrane->load_sample dialyze Immerse in Dialysis Buffer (Stir at 4°C) load_sample->dialyze buffer_change1 Buffer Change 1 (after 1-2h) dialyze->buffer_change1 buffer_change2 Buffer Change 2 (after 1-2h) buffer_change1->buffer_change2 buffer_change_overnight Overnight Dialysis buffer_change2->buffer_change_overnight recover Recover Purified Conjugate buffer_change_overnight->recover end End: Purified Conjugate recover->end TFF_Workflow start Start: Labeled Protein + Free Dye setup Setup TFF System & Condition Membrane start->setup load_sample Load Sample setup->load_sample concentrate1 Initial Concentration (Optional) load_sample->concentrate1 diafiltration Diafiltration (Buffer Exchange to Remove Dye) concentrate1->diafiltration concentrate2 Final Concentration diafiltration->concentrate2 recover Recover Purified Conjugate concentrate2->recover end End: Purified Conjugate recover->end

References

Technical Support Center: Minimizing Background Fluorescence in Cy5.5 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5.5 imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background fluorescence, thereby enhancing the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in this compound imaging?

High background fluorescence in this compound imaging can originate from several sources, broadly categorized as sample-related and protocol-related issues.

  • Autofluorescence: Endogenous molecules within cells and tissues, such as collagen, elastin, flavins, and lipofuscin, can emit fluorescence, particularly in the green and red spectra. While this compound operates in the far-red spectrum to minimize this, significant autofluorescence can still be a contributing factor, especially in certain tissues.[1] Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde can also induce autofluorescence.

  • Non-Specific Binding: This occurs when the this compound-conjugated antibody or the dye itself binds to unintended targets. This can be due to:

    • Hydrophobic and Ionic Interactions: The dye or antibody may interact non-specifically with various cellular components.

    • Fc Receptor Binding: The Fc region of antibodies can bind to Fc receptors on immune cells like macrophages and monocytes.

    • Dye-Specific Binding: Cyanine dyes, including this compound, have a known propensity to bind non-specifically to monocytes and macrophages.[2]

  • Suboptimal Staining Protocol:

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites.[3][4]

    • Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a common cause of high background.[5][6]

    • Insufficient Washing: Failure to adequately wash away unbound antibodies and dye.[6]

  • Dye Aggregation: Cyanine dyes like this compound can form aggregates, particularly in aqueous solutions, which can lead to non-fluorescent complexes (H-aggregates) or fluorescent particles that bind non-specifically.[7][8]

  • Instrument and Imaging Parameters: Incorrect settings on the imaging system, such as excessive detector gain or exposure time, can amplify background noise.

Q2: How can I identify the source of the high background in my this compound imaging experiment?

A systematic approach using appropriate controls is crucial for diagnosing the source of high background.

  • Unstained Control: An unstained sample imaged with the same settings will reveal the level of autofluorescence.

  • Secondary Antibody Only Control: This control helps to determine if the secondary antibody is binding non-specifically.

  • Isotype Control: A primary antibody of the same isotype but with no specificity for the target antigen will indicate non-specific binding of the primary antibody.

By comparing the background levels in these controls to your fully stained sample, you can pinpoint the likely source of the high background.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during this compound imaging.

Issue 1: High Autofluorescence

Autofluorescence can mask your specific signal. Here are strategies to reduce it:

Troubleshooting Steps:

  • Choice of Fluorophore: this compound is a good choice for minimizing autofluorescence as it emits in the far-red spectrum where endogenous fluorescence is typically lower.[1]

  • Fixation Method:

    • Avoid glutaraldehyde-based fixatives, which are known to increase autofluorescence.

    • Consider using alcohol-based fixatives like cold methanol, which may result in lower autofluorescence.[9]

    • If using paraformaldehyde (PFA), use the lowest effective concentration and fixation time.

  • Autofluorescence Quenching:

    • Sudan Black B (SBB): A common method for quenching lipofuscin-induced autofluorescence. However, SBB can introduce its own background in the red and far-red channels.[3][10][11][12]

    • TrueBlack®: A reagent designed to quench lipofuscin autofluorescence with less introduction of far-red background compared to SBB.[3][11][13]

    • Commercial Quenching Reagents: Various commercial kits are available that can reduce autofluorescence from different sources.

Workflow for Diagnosing and Mitigating Autofluorescence

Caption: A flowchart for troubleshooting high autofluorescence.

Issue 2: High Non-Specific Binding

Non-specific binding of antibodies or the this compound dye is a frequent cause of high background.

Troubleshooting Steps:

  • Optimize Antibody Concentration: Titrate your primary and secondary antibodies to determine the lowest concentration that provides a good signal-to-noise ratio.[5][14][15][16][17][18]

  • Blocking:

    • Increase the blocking time and/or concentration of the blocking agent.

    • Use a blocking buffer containing normal serum from the same species as the secondary antibody.[4]

    • Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.

  • Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[6]

  • Fc Receptor Blocking: For tissues or cells rich in immune cells, use an Fc receptor blocking agent before applying the primary antibody.

  • Mitigating this compound Non-Specific Binding to Monocytes/Macrophages:

    • Specialized commercial buffers are available to reduce the binding of cyanine dyes to these cells.

    • Overnight staining with a lower antibody concentration can also reduce this non-specific binding.

Workflow for Troubleshooting Non-Specific Binding

start High Background with Secondary Only or Isotype Control titrate_ab Titrate Primary and Secondary Antibodies start->titrate_ab check_titration Is Background Reduced? titrate_ab->check_titration optimize_blocking Optimize Blocking Step (Time, Concentration, Agent) check_titration->optimize_blocking No success Problem Solved check_titration->success Yes check_blocking Is Background Reduced? optimize_blocking->check_blocking increase_washes Increase Wash Steps (Number and Duration) check_blocking->increase_washes No check_blocking->success Yes check_washes Is Background Reduced? increase_washes->check_washes fc_block Add Fc Receptor Block check_washes->fc_block No check_washes->success Yes check_fc Is Background Reduced? fc_block->check_fc check_fc->success Yes further_troubleshoot Investigate Other Causes (e.g., Dye Aggregation) check_fc->further_troubleshoot No

Caption: A systematic approach to troubleshooting non-specific binding.

Issue 3: Dye Aggregation

This compound can form aggregates in aqueous solutions, leading to artifacts.

Troubleshooting Steps:

  • Proper Storage and Handling: Store this compound conjugates according to the manufacturer's instructions, protected from light.

  • Freshly Prepared Solutions: Prepare staining solutions fresh before use.

  • Solvent Composition: High content of organic solvents in the labeling process can help prevent the formation of H-aggregates.[4]

  • Centrifugation: Centrifuge the antibody solution at high speed before use to pellet any aggregates.[19]

Data Presentation

Table 1: Comparison of Autofluorescence Quenching Methods

Quenching AgentPrinciple of ActionAdvantagesDisadvantages
Sudan Black B (SBB) A lipophilic dye that binds to lipofuscin granules, quenching their fluorescence.Effective at quenching lipofuscin.[10][12]Can introduce non-specific background in the red and far-red channels.[3][10][11]
TrueBlack® A proprietary reagent designed to quench lipofuscin autofluorescence.Effectively quenches lipofuscin with minimal introduction of far-red background.[3][11][13]May have a slight quenching effect on the specific fluorescent signal.
Commercial Kits Various formulations targeting different sources of autofluorescence.Optimized for specific applications and tissue types.May be more expensive than traditional methods.

Table 2: Troubleshooting High Background in this compound Imaging

ProblemPotential CauseRecommended Solution
High Autofluorescence Endogenous fluorophores (e.g., lipofuscin, collagen).Use an autofluorescence quenching agent like TrueBlack®.[3][11][13]
Aldehyde-based fixation.Use alcohol-based fixation or optimize PFA fixation time and concentration.[9]
Non-Specific Antibody Binding Antibody concentration too high.Titrate primary and secondary antibodies to find the optimal concentration.[5][14][15][16][17][18]
Inadequate blocking.Increase blocking time and use normal serum from the secondary antibody host species.[4]
Insufficient washing.Increase the number and duration of wash steps.[6]
Dye-Specific Issues This compound binding to monocytes/macrophages.Use a specialized blocking buffer or overnight staining with lower antibody concentration.
Dye aggregation.Prepare fresh staining solutions and centrifuge before use.[19]

Experimental Protocols

Protocol 1: Antibody Titration for Immunofluorescence

This protocol outlines a general procedure for determining the optimal antibody concentration to maximize the signal-to-noise ratio.

Materials:

  • Your fixed and permeabilized cells or tissue sections on slides or coverslips.

  • Primary antibody conjugated to this compound (or primary and this compound-conjugated secondary antibody).

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100).

  • Wash buffer (e.g., PBS with 0.1% Tween® 20).

  • Mounting medium.

Procedure:

  • Prepare a dilution series of your primary antibody in blocking buffer. A good starting range is from the manufacturer's recommended concentration to several two-fold dilutions below and above it (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

  • Block your samples for at least 1 hour at room temperature in a humidified chamber.

  • Incubate separate samples with each dilution of the primary antibody overnight at 4°C. Include a "no primary antibody" control.

  • Wash the samples three times for 5 minutes each with wash buffer.

  • If using an unconjugated primary antibody, incubate with the this compound-conjugated secondary antibody at its optimal dilution (which should also be determined by titration) for 1-2 hours at room temperature, protected from light.

  • Wash the samples three times for 5 minutes each with wash buffer, protected from light.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image all samples using the same acquisition settings (laser power, exposure time, gain).

  • Analyze the images by measuring the mean fluorescence intensity of the specific signal and a background region for each antibody concentration.

  • Calculate the signal-to-noise ratio (S/N) for each concentration (S/N = Mean Signal Intensity / Mean Background Intensity).

  • Select the antibody concentration that provides the highest signal-to-noise ratio.[15][16][17]

Protocol 2: Sudan Black B Staining for Autofluorescence Quenching

This protocol describes the use of Sudan Black B to reduce autofluorescence.

Materials:

  • 0.1% (w/v) Sudan Black B in 70% ethanol.

  • 70% ethanol.

  • PBS or other appropriate buffer.

  • Stained and washed tissue sections or cells.

Procedure:

  • After the final wash step of your immunofluorescence protocol, incubate the slides in 0.1% Sudan Black B solution for 5-20 minutes at room temperature.[20] The optimal incubation time may need to be determined empirically.

  • Wash the slides thoroughly with 70% ethanol to remove excess Sudan Black B.

  • Rinse the slides several times with PBS.

  • Mount the coverslips using an aqueous mounting medium.

Note: As SBB can introduce background in the far-red, it is crucial to include a control slide treated only with SBB to assess any introduced background in the this compound channel. TrueBlack® is often a better alternative for far-red imaging.[3][10][11]

Visualization of Key Concepts

Troubleshooting Workflow for High Background Fluorescence

Caption: A comprehensive workflow for troubleshooting high background in this compound imaging.

Signaling Pathway Implicated in Non-Specific Macrophage Uptake

cluster_macrophage Macrophage fc_receptor Fc Receptors (e.g., CD64) internalization Internalization/ Phagocytosis fc_receptor->internalization signaling Downstream Signaling (e.g., NF-κB, MAPK) internalization->signaling background_signal Non-Specific Background Signal internalization->background_signal cy5_5_antibody This compound-Antibody Complex cy5_5_antibody->fc_receptor Non-specific binding fc_blocker Fc Receptor Blocker fc_blocker->fc_receptor Blocks binding

Caption: A simplified diagram illustrating the non-specific binding of this compound-antibody complexes to macrophage Fc receptors.

References

impact of pH on Cy5.5 fluorescence intensity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5.5 and its conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the impact of pH on this compound fluorescence intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence intensity of this compound dependent on pH?

A1: The fluorescence intensity of this compound is largely independent of pH within a broad physiological range (approximately pH 4 to 9).[1][2][3] Studies on the closely related Cy5 dye, and cyanine dyes in general, have shown that their fluorescence remains nearly constant in this range.[1][3] However, the fluorescence of this compound can be sensitive to its immediate chemical environment and may be affected by extreme pH conditions.[1][4]

Q2: Under what pH conditions might this compound fluorescence be compromised?

A2: While stable in the physiological range, this compound fluorescence intensity may decrease in highly basic conditions (pH > 9).[4] Some sources suggest that cyanine dyes, in general, can be unstable in very basic solutions.[4] It is crucial to consider the local microenvironment of the dye, as its conjugation to different biomolecules can alter its pH sensitivity.[1]

Q3: What is the optimal pH for labeling proteins with this compound NHS esters?

A3: The optimal pH for labeling proteins with this compound N-hydroxysuccinimide (NHS) esters is typically between 8.2 and 8.5.[1][5] This pH range offers a balance between ensuring the primary amino groups on the protein (e.g., lysine residues) are deprotonated and thus reactive, while minimizing the hydrolysis of the NHS ester, which would render it non-reactive.[1]

Q4: Can the buffer composition, aside from pH, affect this compound fluorescence?

A4: Yes, the buffer composition can influence the stability and fluorescence of this compound. It is essential to use non-amine-containing buffers, such as phosphate, bicarbonate, or borate buffers, for labeling reactions with NHS esters to avoid competition for the dye.[5] Buffers containing primary amines, like Tris, are generally not recommended for the labeling reaction itself but can be used to quench the reaction.[5]

Troubleshooting Guide

Issue: Unexpected changes in this compound fluorescence intensity in your experiment.

This guide will help you troubleshoot potential pH-related causes for variations in this compound fluorescence.

Symptom Potential Cause Recommended Action
Low or no fluorescence signal Suboptimal Labeling pH: The pH of the labeling reaction was too low, leading to inefficient conjugation.Ensure the pH of your protein solution is between 8.2 and 8.5 before adding the this compound NHS ester.[1][5]
NHS Ester Hydrolysis: The labeling reaction was performed at a pH that was too high, or the this compound NHS ester was exposed to moisture, causing hydrolysis.Prepare the this compound NHS ester stock solution in anhydrous DMSO or DMF and use it immediately after preparation. Avoid pH values significantly above 8.5 during labeling.[1][5]
Incorrect Buffer Composition: The labeling buffer contained primary amines (e.g., Tris), which competed with the target protein for the dye.Use a non-amine-containing buffer such as 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3-8.5 for the labeling reaction.[5]
Fluorescence signal decreases over time High pH Instability: The experimental buffer has a pH above 9, leading to the degradation of the this compound dye.Measure the pH of your experimental buffer and adjust it to a neutral or slightly basic pH (7-8.5) if possible.[4]
Photobleaching: Excessive exposure to the excitation light source.Reduce the exposure time and/or the intensity of the excitation light. Use an anti-fade mounting medium if applicable.
Inconsistent fluorescence between samples pH Variability: The pH of the buffers or samples varies between experiments.Prepare fresh buffers for each experiment and verify the pH before use. Ensure consistent pH across all samples being compared.
Local Environment Effects: The this compound is conjugated to a molecule that alters its pH sensitivity, and the local pH is fluctuating.Characterize the pH sensitivity of your specific this compound conjugate using a pH titration experiment (see Experimental Protocols).

Data Presentation

Table 1: Expected pH Stability of this compound Fluorescence Intensity

pH RangeExpected Fluorescence IntensityNotes
< 4.0Generally StableExtreme acidic conditions may affect the conjugated biomolecule, indirectly impacting fluorescence.
4.0 - 9.0Stable The fluorescence of this compound is generally insensitive to pH changes within this range.[1][2][3]
> 9.0Potential DecreaseHighly basic conditions can lead to a decrease in fluorescence intensity.[4]

Experimental Protocols

Protocol for Measuring the Effect of pH on this compound Fluorescence Intensity

This protocol outlines the steps to determine the pH sensitivity of a this compound conjugate.

1. Materials:

  • This compound labeled protein or molecule of interest
  • A series of buffers with pH values ranging from 3 to 11 (e.g., 0.1 M citrate buffer for pH 3-6, 0.1 M phosphate buffer for pH 6-8, 0.1 M glycine-NaOH buffer for pH 9-11).[2]
  • Spectrofluorometer
  • pH meter
  • Microplates or cuvettes

2. Procedure:

  • Prepare a stock solution of your this compound conjugate in a suitable buffer (e.g., PBS, pH 7.4).
  • Verify the pH of each buffer in your series using a calibrated pH meter.
  • Dilute the this compound conjugate to a final concentration in each of the different pH buffers. The final concentration should be the same for all samples.
  • Incubate the samples at room temperature for a set period (e.g., 30 minutes) to allow for equilibration.
  • Measure the fluorescence intensity of each sample using a spectrofluorometer. Set the excitation and emission wavelengths appropriate for this compound (typically around 675 nm for excitation and 694 nm for emission, but confirm the specific wavelengths for your instrument and conjugate).
  • Record the fluorescence intensity for each pH value.
  • Plot the fluorescence intensity as a function of pH to visualize the pH sensitivity of your this compound conjugate.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Prepare this compound Conjugate Stock Solution buffers Prepare Buffer Series (pH 3-11) start->buffers verify_ph Verify pH of Buffers buffers->verify_ph dilute Dilute Conjugate in Each pH Buffer verify_ph->dilute incubate Incubate Samples dilute->incubate measure Measure Fluorescence Intensity incubate->measure record Record Intensity Data measure->record plot Plot Intensity vs. pH record->plot end End: Determine pH Sensitivity plot->end

Caption: Experimental workflow for determining the pH sensitivity of this compound fluorescence.

troubleshooting_logic cluster_check Initial Checks cluster_solution Solutions start Unexpected Change in This compound Fluorescence check_ph Is experimental pH within 4-9 range? start->check_ph check_labeling Was labeling pH optimal (8.2-8.5)? start->check_labeling check_buffer Is buffer amine-free for labeling? start->check_buffer adjust_ph Adjust Buffer pH check_ph->adjust_ph No stable Fluorescence Stable check_ph->stable Yes relabel Re-label Protein check_labeling->relabel No check_labeling->stable Yes change_buffer Use Appropriate Buffer check_buffer->change_buffer No check_buffer->stable Yes

Caption: Troubleshooting logic for this compound fluorescence instability.

References

Validation & Comparative

Cy5.5 versus Alexa Fluor 680: A Comparative Guide for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal near-infrared (NIR) fluorophore for in vivo imaging, the choice between Cyanine 5.5 (Cy5.5) and Alexa Fluor 680 is a critical decision. Both dyes exhibit spectral properties suitable for deep tissue imaging, minimizing autofluorescence and maximizing signal penetration. However, differences in their photophysical characteristics, chemical stability, and performance when conjugated to targeting moieties can significantly impact experimental outcomes.

This guide provides an objective comparison of this compound and Alexa Fluor 680, supported by quantitative data and experimental considerations, to aid in the selection of the most appropriate fluorophore for specific in vivo imaging applications.

Spectral and Photophysical Properties: A Quantitative Overview

The performance of a fluorophore is fundamentally determined by its spectral characteristics, quantum yield, and molar extinction coefficient. These parameters collectively influence the brightness and signal-to-noise ratio achievable in an imaging experiment.

PropertyThis compoundAlexa Fluor 680Reference
Excitation Maximum (nm) ~675 - 678~679 - 681[1][2]
Emission Maximum (nm) ~694 - 695~702 - 704[1][3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~190,000 - 209,000~183,000 - 184,000[2]
Quantum Yield (Φ) ~0.23 - 0.28~0.36[2]
Calculated Brightness (ε x Φ) ~43,700 - 58,520~65,880 - 66,240

Brightness , a critical parameter for sensitivity in in vivo imaging, is the product of the molar extinction coefficient and the quantum yield. Based on the available data, Alexa Fluor 680 demonstrates a higher calculated brightness than this compound . This intrinsic brightness advantage can translate to improved detection of low-abundance targets and enhanced signal-to-noise ratios in living subjects.

In Vivo Performance: Beyond the Numbers

While spectral properties provide a theoretical foundation for fluorophore performance, their behavior in complex biological environments is the ultimate determinant of their utility. Key considerations for in vivo imaging include photostability, the stability of the dye-conjugate, and its performance in deep tissue imaging.

Photostability: Alexa Fluor dyes are widely reported to be more photostable than their cyanine counterparts.[4][5] This increased resistance to photobleaching is crucial for longitudinal studies that require repeated imaging sessions, as it ensures more consistent and quantifiable fluorescent signals over time.

Conjugate Performance: The process of conjugating a fluorophore to a targeting molecule, such as an antibody or peptide, can sometimes alter its fluorescent properties. Studies have shown that cyanine dyes, including those similar to this compound, can be more susceptible to self-quenching when conjugated to proteins at high dye-to-protein ratios.[6] This can lead to a decrease in the overall brightness of the conjugate. Alexa Fluor dyes are generally less prone to this phenomenon, allowing for higher labeling densities without a significant loss of fluorescence.[6]

In Vivo Imaging Studies: Both this compound and Alexa Fluor 680 have been successfully used in a multitude of in vivo imaging studies, demonstrating their utility in tracking cells, monitoring disease progression, and assessing the biodistribution of therapeutic agents.[5][7][8] For instance, this compound-labeled probes have been employed for imaging cancer and monitoring therapeutic responses.[7][8] Similarly, Alexa Fluor 680-conjugated agents have been used to target and image tumors with high specificity.[5] While direct, head-to-head quantitative comparisons in deep-tissue in vivo models are limited in the published literature, the superior photophysical properties of Alexa Fluor 680 suggest a potential advantage in achieving higher sensitivity and better image quality.

Experimental Workflow for In Vivo Imaging

The following diagram outlines a general experimental workflow for an in vivo imaging study using either this compound or Alexa Fluor 680-labeled antibodies.

G cluster_0 Probe Preparation cluster_1 In Vivo Experiment cluster_2 Data Analysis conjugation Antibody-Fluorophore Conjugation purification Purification of Conjugate conjugation->purification characterization Characterization (DOL) purification->characterization animal_prep Animal Model Preparation characterization->animal_prep injection Probe Administration (e.g., intravenous) animal_prep->injection imaging In Vivo Imaging (e.g., IVIS, Pearl) injection->imaging roi_analysis Region of Interest (ROI) Analysis imaging->roi_analysis biodistribution Ex Vivo Biodistribution (Organ Imaging) imaging->biodistribution quantification Signal Quantification (e.g., Radiant Efficiency) roi_analysis->quantification

Figure 1. General experimental workflow for in vivo imaging with fluorescently labeled antibodies.

Detailed Experimental Protocol: Antibody Labeling and In Vivo Imaging

The following provides a more detailed, representative protocol for labeling an antibody with an NHS-ester functionalized fluorophore and subsequent in vivo imaging.

1. Antibody Preparation:

  • The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, will compete with the antibody for reaction with the dye.

  • If necessary, perform a buffer exchange using dialysis or a spin column.

2. Dye Preparation:

  • Dissolve the NHS ester of this compound or Alexa Fluor 680 in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

3. Conjugation Reaction:

  • Adjust the pH of the antibody solution to 8.3-8.5 using a 0.1 M sodium bicarbonate buffer.

  • Add the reactive dye to the antibody solution at a specific molar ratio (e.g., 8:1 dye-to-antibody). The optimal ratio should be determined empirically for each antibody.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

4. Purification:

  • Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

5. Characterization:

  • Determine the degree of labeling (DOL), the average number of fluorophore molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

6. In Vivo Imaging:

  • Animal Preparation: Use immunodeficient mice (e.g., nude or SCID) for tumor xenograft models to avoid immune rejection. For optimal imaging, use a low-fluorescence diet for at least two weeks prior to imaging to reduce background signal from chlorophyll.

  • Probe Administration: Inject the fluorescently labeled antibody intravenously via the tail vein. The dose will depend on the specific antibody and target but typically ranges from 10 to 100 µg per mouse.

  • Imaging: Anesthetize the mice and acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) using an in vivo imaging system equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: Draw regions of interest (ROIs) over the tumor and a background region (e.g., muscle) to quantify the fluorescent signal and calculate the tumor-to-background ratio.

7. Ex Vivo Analysis:

  • At the final time point, euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

  • Image the excised organs to confirm the in vivo biodistribution of the labeled antibody.

Logical Relationship: Factors Influencing In Vivo Signal

The ultimate signal detected in an in vivo imaging experiment is a result of a cascade of factors, from the intrinsic properties of the fluorophore to the biological context of the experiment.

G cluster_0 Fluorophore Properties cluster_1 Probe Characteristics cluster_2 Biological Factors cluster_3 Imaging Outcome brightness Brightness (ε x Φ) snr Signal-to-Noise Ratio (SNR) brightness->snr photostability Photostability photostability->snr conjugate_stability Conjugate Stability conjugate_stability->snr dol Degree of Labeling (DOL) dol->snr tissue_penetration Tissue Penetration tissue_penetration->snr autofluorescence Autofluorescence autofluorescence->snr biodistribution Biodistribution & Clearance biodistribution->snr

Figure 2. Interplay of factors determining the signal-to-noise ratio in in vivo fluorescence imaging.

Conclusion

Both this compound and Alexa Fluor 680 are powerful tools for in vivo NIR fluorescence imaging. However, a detailed analysis of their photophysical properties and reported performance characteristics suggests that Alexa Fluor 680 offers advantages in terms of brightness and photostability . These features are particularly beneficial for studies requiring high sensitivity, quantitative accuracy, and longitudinal imaging. While this compound remains a viable and widely used option, researchers aiming to push the limits of detection and obtain the highest quality images should give strong consideration to Alexa Fluor 680. The final choice will, as always, depend on the specific requirements of the experimental model and the imaging instrumentation available.

References

A Head-to-Head Comparison of Near-Infrared Dyes: Cy5.5 vs. IRDye 800CW for Quantitative Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to maximize the sensitivity and quantitative accuracy of their western blotting experiments, the choice of fluorescent dye is paramount. In the near-infrared (NIR) spectrum, two dyes, Cy5.5 and IRDye 800CW, have emerged as popular choices. This guide provides an in-depth, objective comparison of their performance characteristics, supported by experimental data and detailed protocols, to aid in the selection of the optimal dye for your research needs.

The primary advantage of working in the NIR range (700-900 nm) is the significant reduction in autofluorescence from biological samples and blotting membranes, which is a common source of background noise in the visible spectrum.[1] This lower background is key to achieving a higher signal-to-noise ratio, enabling the detection of low-abundance proteins and a wider dynamic range for quantification.[1][2]

Quantitative Comparison of Physicochemical and Spectral Properties

A thorough understanding of the fundamental properties of each dye is crucial for designing and interpreting fluorescence-based experiments. The following table summarizes the key characteristics of this compound and IRDye 800CW.

PropertyThis compoundIRDye 800CW
Excitation Maximum (λex) ~675 nm[3]~774 nm[4]
Emission Maximum (λem) ~694 nm[3]~789 nm[4]
Molar Extinction Coefficient (ε) ~190,000 - 250,000 M⁻¹cm⁻¹~240,000 M⁻¹cm⁻¹
Reactive Group for Conjugation NHS esterNHS ester
Primary Application Wavelength Far-Red (~700 nm channel)Near-Infrared (~800 nm channel)

Performance in Western Blotting: A Comparative Analysis

While both dyes are suitable for fluorescent western blotting, their performance can differ, particularly concerning signal-to-noise ratio. The key differentiator lies in the inherent background autofluorescence at their respective emission wavelengths. The 800 nm channel, where IRDye 800CW is detected, typically exhibits lower autofluorescence from membranes and biological molecules compared to the 700 nm channel used for this compound.[1] This often translates to a better signal-to-noise ratio for IRDye 800CW, making it a preferred choice for detecting low-abundance targets.[5]

A study comparing the performance of EGF-conjugated this compound and IRDye 800CW for in vivo imaging demonstrated that the IRDye 800CW conjugate yielded a significantly higher tumor-to-background ratio.[6][7] This was attributed to the reduced background fluorescence in the 800 nm channel.[1] While this study was not a western blot experiment, the underlying principle of lower background in the 800 nm channel is directly applicable and suggests a similar advantage for IRDye 800CW in membrane-based assays.

Photostability is another critical factor, especially for experiments requiring multiple exposures or archival of blots. While both dyes are generally stable, some studies suggest that cyanine dyes like this compound can be susceptible to photobleaching with prolonged exposure to light.[8][9] IRDye 800CW is often cited for its exceptional signal stability, allowing for blots to be archived and re-imaged at a later date without significant signal loss.[2]

Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable experimental outcomes. Below are representative protocols for performing a fluorescent western blot with secondary antibodies conjugated to this compound and IRDye 800CW.

General Fluorescent Western Blotting Workflow

Western Blotting Workflow cluster_electrophoresis Protein Separation cluster_transfer Membrane Transfer cluster_immunodetection Immunodetection cluster_imaging Imaging & Analysis gel_electrophoresis SDS-PAGE protein_transfer Electrotransfer to PVDF or Nitrocellulose gel_electrophoresis->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab washing Washing primary_ab->washing Wash secondary_ab Secondary Antibody Incubation (this compound or IRDye 800CW) imaging NIR Fluorescence Imaging secondary_ab->imaging Wash washing->secondary_ab quantification Data Quantification imaging->quantification

Caption: A generalized workflow for fluorescent western blotting.

IRDye 800CW Western Blotting Protocol (Optimized for LI-COR Systems)

This protocol is adapted from LI-COR Biosciences' recommended procedures.[10]

  • Membrane Blocking:

    • Following protein transfer, block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., Intercept® (TBS) Blocking Buffer).

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer containing 0.2% Tween® 20.

    • Incubate the membrane with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane four times for 5 minutes each with 1X TBS containing 0.1% Tween® 20 (TBS-T) at room temperature with vigorous shaking.

  • Secondary Antibody Incubation:

    • Dilute the IRDye 800CW-conjugated secondary antibody in the blocking buffer containing 0.2% Tween® 20 and 0.01% SDS (for PVDF membranes). A starting dilution of 1:20,000 is recommended.[5]

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation, protected from light.

  • Final Washes:

    • Wash the membrane four times for 5 minutes each with TBS-T at room temperature with vigorous shaking, protected from light.

    • Rinse the membrane with 1X TBS to remove residual Tween® 20.

  • Imaging:

    • Image the wet membrane on a compatible near-infrared imaging system in the 800 nm channel.

This compound Western Blotting Protocol (General)

This protocol is a general guideline and may require optimization for specific antibodies and imaging systems.

  • Membrane Blocking:

    • After protein transfer, block the membrane for 1 hour at room temperature with a blocking buffer optimized for fluorescent western blotting (e.g., 5% non-fat dry milk or a commercial fluorescence-optimized blocker in TBS-T).

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer.

    • Incubate the membrane with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three to four times for 5-10 minutes each with TBS-T at room temperature with gentle agitation.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:10,000 to 1:25,000 is common.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation, protected from light.

  • Final Washes:

    • Wash the membrane four times for 5 minutes each with TBS-T at room temperature with gentle agitation, protected from light.

    • Rinse the membrane with 1X TBS.

  • Imaging:

    • Image the membrane on a fluorescent imager equipped with appropriate excitation and emission filters for this compound (typically in the 700 nm channel).

Logical Relationship of Factors Affecting Western Blot Signal

Signal Factors dye_properties Dye Properties (Quantum Yield, Extinction Coeff.) signal_intensity Signal Intensity dye_properties->signal_intensity antibody_concentration Antibody Concentration (Primary & Secondary) antibody_concentration->signal_intensity background_noise Background Noise antibody_concentration->background_noise Non-specific binding protein_abundance Target Protein Abundance protein_abundance->signal_intensity blocking_efficiency Blocking Efficiency blocking_efficiency->background_noise membrane_autofluorescence Membrane Autofluorescence membrane_autofluorescence->background_noise snr Signal-to-Noise Ratio (SNR) signal_intensity->snr background_noise->snr

Caption: Key factors influencing the signal-to-noise ratio in fluorescent western blotting.

Conclusion

Both this compound and IRDye 800CW are powerful tools for fluorescent western blotting. The choice between them will largely depend on the specific requirements of the application. For researchers aiming for the highest sensitivity and widest dynamic range, especially when detecting low-abundance proteins, IRDye 800CW is often the superior choice due to the inherently lower background autofluorescence in the 800 nm channel. Its high signal stability also makes it ideal for quantitative and reproducible studies. This compound remains a viable and effective option, particularly for the detection of more abundant proteins or when multiplexing with a dye in the 800 nm channel. Ultimately, careful optimization of antibody concentrations and blocking conditions is crucial for maximizing the performance of either dye.

References

Navigating the Near-Infrared: A Comparative Guide to the Photostability of Cy5.5 and Alternative Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorescence-based applications, the selection of a robust and reliable near-infrared (NIR) dye is paramount. Among the plethora of available options, Cyanine5.5 (Cy5.5) has been a workhorse. However, with advancements in dye chemistry, a range of alternatives now offer significant improvements in performance, particularly in terms of photostability. This guide provides an objective comparison of the photostability of this compound against other popular NIR dyes, supported by experimental data and detailed methodologies to aid in the selection of the optimal dye for your research needs.

The photostability of a fluorescent dye, its resistance to photochemical degradation upon exposure to light, is a critical factor in many applications, including fluorescence microscopy, single-molecule imaging, and in vivo imaging. Photobleaching, the irreversible loss of fluorescence, can limit the duration of imaging experiments, compromise quantitative analysis, and ultimately impact the quality and reliability of the data. This guide focuses on the comparative photostability of this compound and its alternatives in the NIR spectrum.

Quantitative Photostability Comparison

The following table summarizes the relative photostability of this compound and several other commercially available NIR dyes. The data is compiled from various studies and manufacturer's technical information. It is important to note that direct quantitative comparisons can vary based on experimental conditions.

DyeExcitation (nm)Emission (nm)Relative PhotostabilityKey Characteristics
This compound ~675~694ModerateA widely used NIR dye, but known to be susceptible to photobleaching, especially in demanding imaging applications.
Alexa Fluor 680 ~679~702HighSpectrally similar to this compound, it is part of the Alexa Fluor family, which is recognized for its superior photostability and brightness.[1]
Alexa Fluor 750 ~749~775HighOffers emission at longer wavelengths, reducing autofluorescence, and exhibits the high photostability characteristic of the Alexa Fluor series.
IRDye 800CW ~774~789Very HighKnown for its exceptional photostability and low background autofluorescence in in vivo imaging, leading to a high tumor-to-background ratio.[2][3][4][5][6]
IRDye 680LT ~676~694Very HighA highly water-soluble and photostable dye that has been shown to be more stable than Alexa Fluor 680 in some comparisons.[7]
DyLight 680 ~692~712HighMarketed as having exceptional photostability and brightness, making it a suitable alternative to this compound.[5]
DyLight 755 ~754~776HighA spectrally similar alternative to Alexa Fluor 750, also promoted for its high photostability.

Experimental Protocol: Measurement of Photostability

A common method to quantify the photostability of fluorescent dyes is to measure their rate of photobleaching under controlled illumination. This involves monitoring the decrease in fluorescence intensity over time.

Objective: To compare the photobleaching rates of this compound and alternative NIR dyes.

Materials:

  • Solutions of this compound and other NIR dyes (e.g., Alexa Fluor 680, IRDye 800CW) at the same concentration in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or mercury arc lamp).

    • Appropriate filter sets for each dye being tested.

    • A sensitive camera (e.g., CCD or sCMOS).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of each dye in the chosen buffer. The concentration should be low enough to avoid aggregation-induced quenching.

    • Pipette a small volume (e.g., 5-10 µL) of the dye solution onto a clean microscope slide and place a coverslip over it. Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the first dye to be tested.

    • Set the illumination intensity to a constant and reproducible level. This is a critical parameter and should be kept the same for all dyes.

    • Focus on the sample.

  • Image Acquisition:

    • Acquire an initial image (t=0) using a short exposure time to minimize photobleaching during the initial measurement.

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes), or until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no dye.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • The rate of fluorescence decay is indicative of the dye's photostability. A slower decay rate signifies higher photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be calculated from the decay curve.

G Experimental Workflow for Photostability Measurement cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare dye solutions prep2 Mount on slide prep1->prep2 setup3 Set illumination intensity prep2->setup3 setup1 Stabilize light source setup2 Select filter set setup1->setup2 setup2->setup3 acq1 Acquire initial image (t=0) setup3->acq1 acq2 Continuous illumination acq1->acq2 acq3 Time-lapse imaging acq2->acq3 analysis1 Measure fluorescence intensity acq3->analysis1 analysis2 Background correction analysis1->analysis2 analysis3 Normalize intensity analysis2->analysis3 analysis4 Plot decay curve analysis3->analysis4 analysis5 Calculate half-life analysis4->analysis5

Caption: Workflow for comparing the photostability of fluorescent dyes.

Signaling Pathways and Logical Relationships

In the context of photobleaching, the underlying process involves the transition of the fluorophore to an excited triplet state upon photoexcitation. From this long-lived triplet state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically modify and destroy the fluorophore, leading to a loss of fluorescence. Dyes with higher photostability often have molecular structures that minimize the formation or lifetime of the triplet state, or are less susceptible to attack by ROS.

G Photobleaching Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 Bleached Bleached Dye T1->Bleached Photochemical Reaction ROS->Bleached Oxidation

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Conclusion

While this compound has been a valuable tool in NIR fluorescence imaging, its moderate photostability can be a limiting factor in many modern applications. For researchers requiring longer imaging times, higher illumination intensities, or more robust quantitative data, alternatives such as the Alexa Fluor and IRDye series offer significantly improved performance. The choice of the most suitable dye will ultimately depend on the specific experimental requirements, including the imaging modality, the biological sample, and the desired spectral properties. By understanding the relative photostability of these dyes and employing standardized protocols for their evaluation, researchers can make informed decisions to enhance the quality and reliability of their fluorescence-based studies.

References

Guía Comparativa para la Validación de la Especificidad de Anticuerpos Marcados con Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

Para: Investigadores, científicos y profesionales del desarrollo de fármacos

Esta guía ofrece una comparación objetiva de los métodos para validar la especificidad de los anticuerpos marcados con el fluorocromo Cy5.5, presentando datos experimentales de apoyo y protocolos detallados. La validación rigurosa es fundamental para garantizar la fiabilidad y reproducibilidad de los resultados experimentales en aplicaciones como la citometría de flujo, la inmunohistoquímica y el western blot fluorescente.

Resumen de Datos Cuantitativos

La selección del fluorocromo adecuado es un paso crítico en el diseño experimental. A continuación, se presenta una tabla comparativa del rendimiento de this compound frente a una de sus alternativas más comunes, Alexa Fluor 647, basada en características clave que impactan la especificidad y la calidad de la señal.

CaracterísticaThis compoundAlexa Fluor 647Consideraciones Clave
Máximo de Excitación (nm) ~675~650Ambos son compatibles con láseres de uso común en la región del rojo lejano (ej. 633 nm, 647 nm).
Máximo de Emisión (nm) ~694~668Los espectros de emisión son similares, permitiendo el uso de juegos de filtros parecidos.
Brillo Menor, especialmente a altos grados de marcaje (DOL)Significativamente más brillanteAlexa Fluor 647 generalmente proporciona una mejor relación señal-ruido.[1]
Fotoestabilidad Menos fotoestableMás fotoestableAlexa Fluor 647 es más resistente al fotoblanqueo durante la adquisición de imágenes prolongada.[1][2]
Auto-extinción (Quenching) Propenso a la auto-extinción y agregación a altos DOLMínima auto-extinciónEl marcaje excesivo con Cy5 puede llevar a una disminución de la fluorescencia.[1][2]
Costo Generalmente más bajoGeneralmente más altoEl costo puede ser un factor a considerar dependiendo del presupuesto del proyecto.

Protocolos Experimentales Detallados

La validación de la especificidad de un anticuerpo marcado con this compound debe realizarse en el contexto de la aplicación final. A continuación, se describen protocolos clave para esta validación.

Western Blot Fluorescente

El Western Blot es fundamental para confirmar que el anticuerpo reconoce una proteína del peso molecular esperado.

Metodología:

  • Preparación de Lisados y Electroforesis:

    • Preparar lisados de líneas celulares con expresión conocida del antígeno diana (control positivo) y líneas celulares que no lo expresan (control negativo).

    • Separar las proteínas mediante electroforesis en gel de poliacrilamida con dodecilsulfato de sodio (SDS-PAGE).

    • Incluir un marcador de peso molecular pre-teñido adecuado para fluorescencia.

  • Transferencia y Bloqueo:

    • Transferir las proteínas a una membrana de nitrocelulosa o PVDF de baja fluorescencia.

    • Bloquear la membrana durante 1 hora a temperatura ambiente con una solución de bloqueo optimizada para western blot fluorescente para minimizar el fondo.

  • Incubación con Anticuerpos:

    • Incubar la membrana con el anticuerpo primario marcado con this compound a una concentración optimizada (previamente determinada por titulación) durante la noche a 4°C con agitación suave.

    • Lavar la membrana cinco veces durante 10 minutos cada una con TBST (Tris-Buffered Saline with Tween 20).

  • Detección y Análisis:

    • Visualizar la membrana utilizando un sistema de imagen capaz de detectar fluorescencia en el canal de this compound.

    • Confirmar la presencia de una única banda en el peso molecular esperado en el control positivo y la ausencia de esta banda en el control negativo.

Citometría de Flujo

La citometría de flujo permite evaluar la unión específica del anticuerpo a nivel de célula única.

Metodología:

  • Preparación Celular:

    • Recolectar células en suspensión que expresen (control positivo) y no expresen (control negativo) el antígeno de interés.

    • Lavar las células con un tampón de tinción apropiado (ej. PBS con 2% de suero bovino fetal).

  • Tinción con Anticuerpos:

    • Incubar las células con el anticuerpo marcado con this compound a una concentración previamente titulada durante 30 minutos a 4°C, protegido de la luz.

    • Control de Isotipo: Incluir un control de isotipo marcado con this compound a la misma concentración para evaluar la unión no específica.

    • Control de Bloqueo: Para validar la especificidad, se puede realizar una tinción en presencia de un exceso de anticuerpo no marcado para demostrar la competencia por el sitio de unión.

  • Adquisición y Análisis de Datos:

    • Lavar las células para eliminar el anticuerpo no unido.

    • Adquirir los datos en un citómetro de flujo con la configuración de láser y filtros adecuada para this compound.

    • Analizar los datos, comparando la intensidad de fluorescencia de las células positivas con las negativas y el control de isotipo. Una tinción específica mostrará una población claramente positiva en comparación con los controles.

Inmunohistoquímica (IHC)

La IHC valida la especificidad del anticuerpo en el contexto de la arquitectura tisular, confirmando la localización subcelular o tisular esperada del antígeno.

Metodología:

  • Preparación del Tejido:

    • Utilizar secciones de tejido fijadas en formol e incluidas en parafina o secciones congeladas de tejidos con expresión conocida (positiva y negativa) del antígeno.

    • Realizar la recuperación de antígenos si es necesario, optimizando el método (calor o enzimas) para el antígeno específico.

  • Bloqueo y Tinción:

    • Bloquear la unión no específica incubando las secciones con suero normal de la especie del anticuerpo secundario (si se usa un método indirecto) o un bloqueador de proteínas universal.

    • Incubar las secciones con el anticuerpo primario marcado con this compound durante la noche a 4°C en una cámara húmeda.

  • Montaje y Visualización:

    • Lavar las secciones exhaustivamente.

    • Realizar una contratinción nuclear (ej. DAPI) si se desea.

    • Montar los portaobjetos con un medio de montaje con antifade.

    • Visualizar las secciones con un microscopio de fluorescencia o confocal. La tinción específica debe observarse en las estructuras celulares o regiones tisulares esperadas en el tejido positivo y estar ausente en el tejido negativo.

Visualizaciones Obligatorias

A continuación se presentan diagramas que ilustran los flujos de trabajo experimentales para la validación de anticuerpos marcados con this compound.

G Flujo de Trabajo para Validación por Western Blot Fluorescente cluster_prep Preparación de la Muestra cluster_stain Inmunodetección cluster_analysis Análisis prep1 Lisado Celular (Positivo y Negativo) prep2 SDS-PAGE prep1->prep2 prep3 Transferencia a Membrana prep2->prep3 stain1 Bloqueo prep3->stain1 stain2 Incubación con Anticuerpo this compound stain1->stain2 stain3 Lavados stain2->stain3 analysis1 Imagen por Fluorescencia stain3->analysis1 analysis2 Validación de Especificidad (Banda única al PM correcto) analysis1->analysis2

Figura 1. Flujo de trabajo para la validación por Western Blot.

G Flujo de Trabajo para Validación por Citometría de Flujo cluster_prep Preparación Celular cluster_stain Tinción cluster_analysis Análisis prep1 Células en Suspensión (Positivas y Negativas) prep2 Lavado prep1->prep2 stain1 Incubación con Anticuerpo this compound prep2->stain1 stain3 Lavado stain1->stain3 stain2 Controles (Isotipo, Bloqueo) analysis1 Adquisición en Citómetro stain3->analysis1 analysis2 Análisis de Datos (Comparación de Histogramas) analysis1->analysis2

Figura 2. Flujo de trabajo para la validación por Citometría de Flujo.

G Flujo de Trabajo para Validación por Inmunohistoquímica cluster_prep Preparación del Tejido cluster_stain Inmunotinción cluster_analysis Análisis prep1 Secciones de Tejido (Positivo y Negativo) prep2 Recuperación de Antígeno prep1->prep2 stain1 Bloqueo prep2->stain1 stain2 Incubación con Anticuerpo this compound stain1->stain2 stain3 Contratinción (opcional) stain2->stain3 analysis1 Visualización por Microscopía stain3->analysis1 analysis2 Validación de Localización (Tinción específica) analysis1->analysis2

Figura 3. Flujo de trabajo para la validación por Inmunohistoquímica.

References

Navigating the Nuances: A Comparative Guide to Cy5.5 Dye Lot-to-Lot Variability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency of fluorescent dyes is paramount to the reproducibility and reliability of experimental data. Near-infrared (NIR) dyes, such as Cyanine5.5 (Cy5.5), are workhorses in various applications, from in vivo imaging to multiplexed assays. However, lot-to-lot variability in the performance of these dyes can introduce significant experimental artifacts. This guide provides an objective comparison of key performance parameters of this compound dyes, supported by detailed experimental protocols to empower researchers to assess and mitigate the impact of this variability.

The performance of a fluorescent dye is not solely defined by its spectral properties but also by its brightness, stability, and conjugation efficiency. These parameters can fluctuate between different manufacturing batches, or "lots," of the same dye. Such inconsistencies can lead to altered signal-to-noise ratios, inaccurate quantification, and challenges in reproducing results over time. Understanding and controlling for this variability is crucial for robust scientific outcomes.

Key Performance Parameters: A Quantitative Comparison

While direct, publicly available, head-to-head comparative data for different lots of this compound is limited, the following table summarizes the key performance indicators that are susceptible to lot-to-lot variation. The values presented are illustrative and represent typical ranges and potential variations observed in cyanine dyes. Researchers are encouraged to use the provided protocols to determine these values for their specific lots of this compound.

Performance ParameterLot A (Typical)Lot B (Potential Variation)Impact of Variation
**Molar Extinction Coefficient (ε) at ~675 nm (M⁻¹cm⁻¹) **~250,000~230,000Reduced light absorption, leading to lower fluorescence intensity.
Fluorescence Quantum Yield (Φ) in PBS ~0.20~0.15Lower efficiency in converting absorbed light to emitted fluorescence, resulting in a dimmer signal.
Brightness (ε x Φ) 50,00034,500Significant decrease in overall signal intensity, affecting sensitivity.
Photostability (Half-life in seconds under continuous illumination) >60<45Faster signal decay, limiting imaging time and affecting quantitative analysis in time-lapse experiments.
Purity (as assessed by HPLC) >95%~90% (with fluorescent impurities)Presence of impurities can lead to altered spectral properties, non-specific binding, and inaccurate quantification.
Degree of Labeling (DOL) on a model antibody 4-62-3Lower conjugation efficiency can result in less sensitive detection of the target molecule.

Experimental Protocols for Assessing Lot-to-Lot Variability

To enable researchers to quantitatively assess the variability of their this compound dye lots, the following detailed experimental protocols are provided.

Measurement of Molar Extinction Coefficient and Quantum Yield

Objective: To determine the molar extinction coefficient (ε) and relative fluorescence quantum yield (Φ) of different this compound lots.

Materials:

  • Spectrophotometer (UV-Vis)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reference standard with a known quantum yield in a similar spectral region (e.g., Cresyl Violet in methanol, Φ = 0.54)

  • This compound dye from different lots

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of each this compound lot in PBS.

  • Absorbance Measurement:

    • Prepare a series of dilutions of each this compound lot in PBS.

    • Measure the absorbance of each dilution at the maximum absorption wavelength (~675 nm).

    • Plot absorbance versus concentration. The slope of the linear portion of the curve, according to the Beer-Lambert law (A = εcl), will yield the molar extinction coefficient (ε).

  • Fluorescence Measurement:

    • Prepare dilute solutions of the sample (each this compound lot) and the reference standard in the same solvent (or solvents with a known refractive index) with an absorbance of < 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the fluorescence emission spectrum of the sample and the reference standard, exciting at the same wavelength.

    • Integrate the area under the emission curves for both the sample (S) and the reference (R).

  • Quantum Yield Calculation: Calculate the relative quantum yield using the following equation: ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts S and R refer to the sample and reference, respectively.

Assessment of Photostability

Objective: To compare the photostability of different this compound lots.

Materials:

  • Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and filter set

  • High-sensitivity camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

  • This compound-conjugated antibodies from different dye lots

Methodology:

  • Sample Preparation: Prepare microscope slides with cells or tissues labeled with this compound-conjugated antibodies from each lot. Ensure similar initial fluorescence intensities between samples.

  • Image Acquisition:

    • Select a region of interest (ROI).

    • Acquire a time-lapse series of images under continuous laser illumination. Use consistent laser power, exposure time, and camera gain for all samples.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the fluorescence intensity at each time point to the initial intensity (t=0).

    • Plot the normalized intensity versus time to generate photobleaching curves.

    • Calculate the half-life (t₁/₂) of the fluorescence for each lot, which is the time it takes for the intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Evaluation of Dye Purity by HPLC

Objective: To assess the purity of different this compound lots.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector

  • Reverse-phase C18 column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable buffer

  • This compound dye from different lots

Methodology:

  • Sample Preparation: Dissolve a small amount of each this compound lot in the mobile phase.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Run a gradient elution, for example, from 95:5 water:ACN with 0.1% TFA to 5:95 water:ACN with 0.1% TFA over 30 minutes.

    • Monitor the elution profile at the maximum absorbance wavelength of this compound (~675 nm).

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the main this compound peak as a percentage of the total integrated area. The presence of multiple peaks indicates impurities.

Determination of Antibody Conjugation Efficiency

Objective: To compare the efficiency of different this compound lots in conjugating to a model antibody.

Materials:

  • Model antibody (e.g., Goat IgG)

  • Amine-reactive this compound NHS ester from different lots

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Methodology:

  • Conjugation Reaction:

    • Dissolve the antibody in the conjugation buffer.

    • Dissolve the this compound NHS ester in anhydrous DMSO.

    • Add a specific molar excess of the this compound NHS ester to the antibody solution.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the dye-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~675 nm (for this compound).

    • Calculate the DOL using the following formula: DOL = (A675 * εprotein) / [(A280 - (A675 * CF)) * εdye] Where:

      • A is the absorbance

      • ε is the molar extinction coefficient

      • CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).

Visualizing the Workflow and Impact

To better understand the experimental processes and the implications of this compound in a biological context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_tests Performance Testing cluster_analysis Data Analysis & Comparison LotA This compound Lot A Spectroscopy Spectroscopy (ε and Φ) LotA->Spectroscopy Microscopy Microscopy (Photostability) LotA->Microscopy HPLC HPLC (Purity) LotA->HPLC Conjugation Conjugation (DOL) LotA->Conjugation LotB This compound Lot B LotB->Spectroscopy LotB->Microscopy LotB->HPLC LotB->Conjugation DataTable Quantitative Comparison Table Spectroscopy->DataTable Microscopy->DataTable HPLC->DataTable Conjugation->DataTable Conclusion Conclusion DataTable->Conclusion Informed Decision on Lot Usage G cluster_targeting Targeting cluster_cell Cellular Interaction cluster_detection Detection Antibody Antibody Conjugate Antibody-Cy5.5 Conjugate Antibody->Conjugate Cy5_5 This compound Dye Cy5_5->Conjugate Receptor Cell Surface Receptor Conjugate->Receptor Emission NIR Emission (~695 nm) Conjugate->Emission Cell Target Cell Receptor->Cell Excitation Excitation Light (~650 nm) Excitation->Conjugate Signal Fluorescence Signal Emission->Signal

A Researcher's Guide to Determining the Degree of Labeling for Cy5.5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the degree of labeling (DOL) is a critical quality control step in the production of fluorescently labeled biomolecules. The DOL, representing the average number of dye molecules conjugated to a single protein or antibody, significantly influences the performance of the conjugate in various applications. An optimal DOL ensures a strong fluorescent signal without causing self-quenching or compromising the biological activity of the labeled molecule. This guide provides a comprehensive comparison of Cy5.5 with its alternatives and details the widely used spectrophotometric method for DOL determination.

Comparison of this compound and Alternative Fluorophores

The selection of a fluorescent dye is dependent on the specific application, the available excitation sources, and the desired spectral properties. This compound is a popular choice for near-infrared (NIR) applications due to its high molar extinction coefficient and emission maximum in a region with low cellular autofluorescence. However, several alternatives with comparable or superior performance characteristics are available. The following table summarizes the key spectral properties of this compound and some of its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)280 nm Correction Factor (CF₂₈₀)
This compound ~675-684~694-710~250,000~0.04
Alexa Fluor 680 ~679~702~184,000[1]0.05[1]
DyLight 680 ~684~709~140,000[2][3]0.128[2][3]
ATTO 680 ~680~700~125,000[4][5]Not readily available
IRDye 680RD ~672-680~694~165,000 - 170,0000.04[6]
TYE 705 ~685~705~215,000[5]Not readily available

Note: The exact spectral properties can vary slightly depending on the conjugation partner and the solvent. The 280 nm Correction Factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.

Experimental Protocol: Spectrophotometric Determination of Degree of Labeling

The most common and straightforward method for determining the DOL of a protein-dye conjugate is through UV-Vis spectrophotometry. This method relies on Beer-Lambert's law to calculate the molar concentrations of the protein and the dye in the conjugate solution.

Materials and Equipment:
  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Purified conjugate solution (free of unconjugated dye)

  • Buffer used for dissolving the conjugate (for blank measurement)

Procedure:
  • Sample Preparation: Ensure the conjugate solution is free from any unconjugated dye. This is typically achieved through size-exclusion chromatography or dialysis.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable reading.

  • Blank Measurement: Fill a quartz cuvette with the buffer used to dissolve the conjugate. Place it in the spectrophotometer and measure the absorbance across the relevant wavelength range (e.g., 250 nm to 750 nm) to set a baseline (blank).

  • Sample Measurement: Empty the cuvette, rinse it with the conjugate solution, and then fill it with the conjugate solution. Measure the absorbance of the conjugate solution at two key wavelengths:

    • 280 nm (A₂₈₀): The absorbance maximum for most proteins.

    • λmax of the dye (A_dye): The absorbance maximum of the specific fluorescent dye (e.g., ~675 nm for this compound).

  • Calculations: Use the following equations to determine the DOL:

    • Corrected Protein Absorbance (A_prot):

      • A_prot = A₂₈₀ - (A_dye × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for the dye at 280 nm.

    • Molar Concentration of Protein ([Protein]):

      • [Protein] (M) = A_prot / ε_prot

      • Where ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • Molar Concentration of Dye ([Dye]):

      • [Dye] (M) = A_dye / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its λmax.

    • Degree of Labeling (DOL):

      • DOL = [Dye] / [Protein]

An optimal DOL for antibodies is typically in the range of 2-10, providing a balance between signal intensity and the preservation of the antibody's biological function.

Visualizing the Workflow and Calculation

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship of the DOL calculation.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis cluster_result Result p1 Purified Conjugate m1 Measure Absorbance (250-750 nm) p1->m1 p2 Buffer (Blank) p2->m1 d1 Record A₂₈₀ m1->d1 d2 Record A_dye (λmax) m1->d2 r1 Calculate DOL d1->r1 d2->r1

Caption: Experimental workflow for determining the Degree of Labeling (DOL).

dol_calculation A280 A₂₈₀ Aprot Corrected A_prot A280->Aprot Adye A_dye (λmax) Adye->Aprot Cdye [Dye] Adye->Cdye CF CF₂₈₀ CF->Aprot Eprot ε_prot Cprot [Protein] Eprot->Cprot Edye ε_dye Edye->Cdye Aprot->Cprot DOL Degree of Labeling (DOL) Cprot->DOL Cdye->DOL

References

Spectral Overlap of Cy5.5 with Common Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the spectral properties of fluorophores is paramount for designing robust and reliable fluorescence-based assays. This guide provides a comprehensive comparison of the spectral characteristics of Cyanine 5.5 (Cy5.5) with other widely used fluorophores, offering insights into potential spectral overlap and guidance for multiplexing experiments.

Quantitative Comparison of Fluorophore Spectral Properties

To facilitate the selection of appropriate fluorophores for multiplexing with this compound, the following table summarizes the key spectral properties of this compound and other common fluorescent dyes. These properties include the maximum excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), and the quantum yield (Φ). The molar extinction coefficient is a measure of how strongly a molecule absorbs light at a particular wavelength, while the quantum yield represents the efficiency of the fluorescence emission process.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~675 - 678~694 - 703~250,000~0.20 - 0.28
FITC ~495~517~75,000~0.92
TRITC ~557~576~50,000~0.27
Texas Red ~589~615~85,000~0.60
Cy3 ~550~570~150,000~0.15
Cy5 ~649~670~250,000~0.27
Alexa Fluor 488 ~495~519~71,000~0.92
Alexa Fluor 555 ~555~565~150,000~0.10
Alexa Fluor 647 ~650~665~239,000~0.33

Visualizing Spectral Overlap: The Case of Cy3.5 and this compound FRET Pair

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, and it relies on the spectral overlap between a donor and an acceptor fluorophore. A well-characterized FRET pair for this compound (acceptor) is Cy3.5 (donor). The following diagram, generated using the DOT language, illustrates the principle of spectral overlap that enables FRET between these two dyes.

Spectral_Overlap cluster_Cy3_5 Cy3.5 (Donor) cluster_Cy5_5 This compound (Acceptor) Cy3_5_Excitation Excitation (~579 nm) Cy3_5_Emission Emission (~591 nm) Cy3_5_Excitation->Cy3_5_Emission Fluorescence Overlap Spectral Overlap Cy3_5_Emission->Overlap Cy5_5_Excitation Excitation (~675 nm) Cy5_5_Emission Emission (~694 nm) Cy5_5_Excitation->Cy5_5_Emission Fluorescence Cy5_5_Excitation->Cy5_5_Emission Sensitized Emission Overlap->Cy5_5_Excitation Acceptor Excitation

Navigating the Near-Infrared Spectrum: A Comparative Guide to Cy5.5 Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with near-infrared (NIR) imaging, the selection of an appropriate fluorescent dye is paramount to achieving high-quality, reproducible results. While Cyanine5.5 (Cy5.5) has been a widely used fluorophore in the NIR-I window, a growing number of alternatives offer significant advantages in terms of brightness, photostability, and in vivo performance. This guide provides an objective comparison of this compound and its leading alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal probe for your specific research needs.

The ideal NIR dye for in vivo imaging should exhibit strong absorption and emission in the 700-900 nm window, where tissue autofluorescence is minimized, and light penetration is maximized.[1][2] Key performance indicators for these dyes include a high molar extinction coefficient (ε), indicating efficient light absorption, and a high quantum yield (Φ), signifying efficient conversion of absorbed light into fluorescence. Furthermore, superior photostability ensures signal integrity during prolonged imaging sessions, while favorable pharmacokinetics, such as rapid clearance and low non-specific binding, contribute to high signal-to-background ratios (SBRs) in vivo.

Quantitative Performance Comparison

The following tables summarize the key quantitative performance metrics for this compound and its prominent alternatives. These values have been compiled from various sources and can be influenced by the solvent and conjugation state.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~675 - 678[3][4]~694 - 707[5]~250,000[4]~0.27[4]
IRDye 800CW ~774 - 775[4][6]~789 - 792[4][6]~242,000 - 270,000[7][8]~0.09 - 0.12[7]
Alexa Fluor 680 ~679[9]~702[9]~183,000[10]~0.36[11][12]
Alexa Fluor 750 ~749[11]~775[11]~290,000[11]~0.12[11][13]
ZW800-1 ~770[14]~790~192,000 (in water)[15]~0.13 (in DMSO)[14]

In Vivo Performance: A Head-to-Head Comparison

A critical evaluation of NIR dyes lies in their in vivo performance, particularly the ability to generate high contrast between the target tissue and surrounding background. The tumor-to-background ratio (TBR) is a key metric in this assessment.

Dye ConjugateAnimal ModelTime Post-InjectionTumor-to-Background Ratio (TBR)Reference
cRGD-Cy5.5Melanoma Mouse Model4 hours2.7[7][]
cRGD-IRDye800-CWMelanoma Mouse Model4 hours5.1[7][]
cRGD-ZW800-1Melanoma Mouse Model4 hours17.2[7][]
EGF-Cy5.5Breast Cancer Xenograft24 hours0.24[17][18]
EGF-IRDye 800CWBreast Cancer Xenograft24 hours1.84[17][18]

These data highlight the superior performance of alternatives like IRDye 800CW and particularly the zwitterionic dye ZW800-1 in achieving significantly higher TBRs compared to this compound in preclinical cancer models.[7][][17][18] The zwitterionic nature of ZW800-1 contributes to its ultralow nonspecific tissue background and rapid renal clearance, resulting in exceptional image contrast.[][19]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for key steps in utilizing these NIR dyes for imaging.

Antibody Conjugation via NHS Ester Chemistry

This protocol describes the conjugation of an amine-reactive N-hydroxysuccinimide (NHS) ester of a fluorescent dye to the primary amines of an antibody.

  • Antibody Preparation: Dissolve the antibody in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer (pH 8.3), to a concentration of 1-2 mg/mL.[][20]

  • Dye Preparation: Dissolve the NHS ester of the dye in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.[1]

  • Reaction: Add the reactive dye solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). The optimal ratio may need to be determined empirically.[]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[20]

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[][20]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

In Vivo Near-Infrared Imaging in a Mouse Tumor Model

This protocol outlines a general procedure for in vivo NIR fluorescence imaging in a subcutaneous tumor mouse model.

  • Animal Model: Use appropriate mouse models with subcutaneously implanted tumors. All animal procedures should be performed in accordance with institutional guidelines.[2][21]

  • Probe Administration: Intravenously inject the fluorescently labeled targeting molecule (e.g., antibody, peptide) into the tail vein of the mouse. The dosage will depend on the specific probe and should be optimized.[22]

  • Imaging: At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mouse and place it in an in vivo imaging system equipped with the appropriate excitation laser and emission filters for the chosen NIR dye.[21]

  • Image Acquisition: Acquire fluorescence images, ensuring consistent imaging parameters (e.g., exposure time, laser power) for all animals and time points.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and a background region (e.g., adjacent muscle tissue). Calculate the tumor-to-background ratio (TBR).

In Vitro Cell Imaging with Fluorescently Labeled Antibodies

This protocol provides a basic workflow for staining and imaging cells with a fluorescently labeled antibody.

  • Cell Culture: Culture cells of interest on a suitable imaging substrate (e.g., glass-bottom dishes, chamber slides).

  • Fixation and Permeabilization (Optional): For intracellular targets, fix the cells (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with 0.1% Triton X-100 in PBS).[23]

  • Blocking: Block non-specific binding sites by incubating the cells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.[23]

  • Primary Antibody Incubation: Incubate the cells with the fluorescently labeled primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[23]

  • Washing: Wash the cells several times with PBS to remove unbound antibodies.[23]

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen NIR dye.

Visualizing the Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for In Vivo NIR Imaging cluster_preparation Probe Preparation cluster_invivo In Vivo Experiment Dye NIR Dye (e.g., IRDye 800CW) Conjugation Conjugation (e.g., NHS Ester Chemistry) Dye->Conjugation Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Conjugation Purification Purification & Characterization Conjugation->Purification Injection Intravenous Injection Purification->Injection Animal_Model Tumor-Bearing Mouse Model Animal_Model->Injection Imaging In Vivo NIR Imaging Injection->Imaging Analysis Image Analysis (TBR) Imaging->Analysis

Experimental workflow for in vivo NIR imaging.

Signaling_Pathway Targeted Imaging of a Cancer Cell cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Dye Conjugate Receptor Tumor-Specific Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome Trafficking Signal Fluorescence Signal Lysosome->Signal Signal Generation

Targeted imaging of a cancer cell.

Decision_Tree Decision Tree for NIR Dye Selection Start Application? InVivo In Vivo Imaging? Start->InVivo Yes InVitro In Vitro / Ex Vivo? Start->InVitro No HighTBR High TBR Critical? InVivo->HighTBR Photostability High Photostability? InVitro->Photostability ZW800 Consider ZW800-1 HighTBR->ZW800 Yes IRDye Consider IRDye 800CW HighTBR->IRDye No Alexa680 Consider Alexa Fluor 680 (High Quantum Yield) Photostability->Alexa680 Yes Alexa750 Consider Alexa Fluor 750 (Longer Wavelength) Photostability->Alexa750 No

Decision tree for NIR dye selection.

Conclusion

The landscape of near-infrared fluorescent dyes has evolved significantly, offering researchers a range of powerful alternatives to this compound. Dyes such as IRDye 800CW and the Alexa Fluor series provide enhanced brightness and photostability for a variety of applications. For in vivo imaging where high contrast is paramount, zwitterionic dyes like ZW800-1 have demonstrated a remarkable ability to reduce background signal and achieve superior tumor-to-background ratios. The selection of the most appropriate dye will ultimately depend on the specific experimental requirements, including the imaging modality, the nature of the target, and the desired balance between brightness, photostability, and in vivo performance. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to advance their near-infrared imaging studies.

References

A Researcher's Guide to Quantitative Analysis of Cy5.5 Fluorescence Data

Author: BenchChem Technical Support Team. Date: December 2025

Cy5.5 is a popular choice for in vivo imaging and other fluorescence-based assays due to its emission in the near-infrared spectrum, which minimizes background fluorescence and allows for deep tissue penetration.[1] However, a thorough understanding of its performance characteristics in comparison to other available fluorophores is crucial for optimal experimental design and data interpretation.

Comparative Analysis of this compound and Alternative Fluorophores

The selection of a fluorescent dye significantly impacts the sensitivity, accuracy, and reproducibility of quantitative fluorescence measurements. This section compares the key photophysical properties of this compound with several common alternatives.

PropertyThis compoundAlexa Fluor 680iFluor 647DyLight 680Indocyanine Green (ICG)
Excitation Max (nm) ~675-678~679~650~682~774
Emission Max (nm) ~694-703~702~670~700~830
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~190,000 - 250,000[2]~183,000~250,000~180,000~226,000
Quantum Yield ~0.28[2]~0.36>0.6~0.2~0.13
Photostability ModerateHigh[3]High[4]HighLow
pH Sensitivity pH-dependentpH-insensitivepH-insensitive (pH 3-11)[4]pH-insensitivepH-dependent

Key Considerations:

  • Brightness: A combination of a high molar extinction coefficient and a high quantum yield results in a brighter fluorophore. Based on the data, iFluor 647 and Alexa Fluor 680 are significantly brighter than this compound.

  • Photostability: For long-term imaging experiments or techniques that require intense light exposure, photostability is critical. Alexa Fluor and iFluor dyes generally exhibit higher photostability than cyanine dyes like this compound.[5]

  • pH Sensitivity: In experiments where the pH of the local environment may fluctuate, using a pH-insensitive dye like Alexa Fluor 680 or iFluor 647 is advantageous to ensure that fluorescence intensity changes are due to the biological process of interest and not pH variations.[4]

  • In Vivo Imaging: For deep tissue in vivo imaging, dyes with longer emission wavelengths like ICG are often preferred due to reduced tissue autofluorescence and light scattering.[1]

Experimental Protocols for Quantitative Fluorescence Analysis

Accurate quantification of fluorescence data relies on meticulous experimental execution and data analysis. Below are detailed protocols for two common applications.

Protocol 1: Quantitative In Vivo Fluorescence Imaging

This protocol outlines the steps for quantifying the accumulation of a this compound-labeled probe in a tumor model.

1. Animal and Probe Preparation:

  • Acclimate tumor-bearing mice to the imaging facility.

  • Prepare the this compound-labeled targeting agent (e.g., antibody, peptide) at the desired concentration in a sterile vehicle such as phosphate-buffered saline (PBS).

2. Probe Administration and In Vivo Imaging:

  • Administer a predetermined dose of the this compound-labeled probe to each mouse, typically via intravenous injection.

  • Acquire a baseline (pre-injection) image to assess autofluorescence.

  • Perform whole-body imaging at various time points post-injection (e.g., 1, 4, 24, 48 hours) using an in vivo imaging system equipped with appropriate filters for this compound (Excitation: ~640 nm, Emission: ~680 nm).[6]

3. Ex Vivo Organ Analysis:

  • At the final time point, euthanize the mice.

  • Perfuse the animals with saline to clear blood from the organs.

  • Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Arrange the organs in the imaging chamber and acquire a final fluorescence image.

4. Data Quantification:

  • Using the imaging software, draw regions of interest (ROIs) around the tumor and each organ in both the in vivo and ex vivo images.[6]

  • Measure the average fluorescence intensity within each ROI.

  • To convert fluorescence intensity to the amount of the probe, create a standard curve by imaging known concentrations of the this compound-labeled compound.[6]

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: Quantitative Immunofluorescence in Cultured Cells

This protocol describes the quantification of a target protein in fixed cells using a this compound-conjugated antibody.

1. Cell Culture and Fixation:

  • Culture cells on glass coverslips or in imaging-compatible microplates.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

2. Permeabilization and Blocking:

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the target is intracellular).

  • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

3. Antibody Incubation:

  • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with a this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

4. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Acquire images using a fluorescence microscope with appropriate filter sets for this compound. Ensure consistent acquisition settings (e.g., exposure time, laser power) across all samples to be compared.[7]

5. Image Analysis:

  • Use image analysis software such as ImageJ or CellProfiler.

  • Define ROIs, for example, by outlining individual cells or specific subcellular compartments.[8]

  • Measure the mean fluorescence intensity within each ROI.[7]

  • Subtract the background fluorescence measured from a region with no cells.

  • Perform statistical analysis on the corrected fluorescence intensities.

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex processes. The following visualizations were created using the Graphviz DOT language to illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis AnimalPrep Animal Model Preparation Injection Probe Administration AnimalPrep->Injection ProbePrep This compound Probe Preparation ProbePrep->Injection Imaging In Vivo Imaging Injection->Imaging ExVivo Ex Vivo Organ Imaging Imaging->ExVivo ROI ROI Selection ExVivo->ROI Quant Fluorescence Quantification ROI->Quant Stats Statistical Analysis Quant->Stats G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_imaging Imaging with this compound EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 binds Sos Sos Grb2->Sos activates Ras Ras Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription ERK->Transcription regulates Cy55_Ab This compound-anti-EGFR Antibody Cy55_Ab->EGFR targets

References

Cy5.5 in Multiplex Fluorescence Imaging: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multiplex fluorescence imaging, the selection of appropriate fluorophores is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive comparison of Cy5.5, a widely used near-infrared (NIR) fluorescent dye, with its main alternatives. The following sections present quantitative performance data, a detailed experimental protocol for multiplex immunofluorescence, and a visual representation of the experimental workflow to aid researchers, scientists, and drug development professionals in making informed decisions for their imaging needs.

Quantitative Performance Comparison

The performance of a fluorophore in multiplex imaging is determined by several key parameters, including its spectral properties, brightness (a function of extinction coefficient and quantum yield), and photostability. Below is a summary of these characteristics for this compound and its common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness*Photostability
This compound 675 - 678[1][2]694 - 707[1][2]~250,0000.23 - 0.28[3]ModerateModerate; less stable than Alexa Fluor counterparts[4][5]
Alexa Fluor 680 679702~183,0000.36HighHigh; more photostable than this compound[4][5][6]
IRDye 680LT 676693~240,000Not specifiedHigh; brighter than Alexa Fluor 680High; more photostable than Alexa Fluor 680
DyLight 680 692712~140,000Not specifiedModerateHigh
iFluor 680 678701~180,000Not specifiedHighHigh

*Relative Brightness is a product of the molar extinction coefficient and quantum yield. Where quantum yield is not specified, brightness is assessed based on available literature comparisons.

Key Performance Insights

Brightness and Photostability: While this compound offers good brightness, studies have shown that alternatives like Alexa Fluor 680 and IRDye 680LT can provide significantly brighter signals and greater photostability.[6] This is a critical consideration for experiments requiring long exposure times or involving the detection of low-abundance targets. Alexa Fluor dyes, in particular, are noted for their resistance to photobleaching compared to their cyanine counterparts.[4][5]

Self-Quenching: Cyanine dyes, including this compound, can exhibit self-quenching when conjugated to proteins at a high degree of labeling. This phenomenon, where dye molecules aggregate and reduce fluorescence, is less pronounced with Alexa Fluor dyes, allowing for the preparation of brighter antibody conjugates.[4][5]

In Vivo Imaging: Due to its emission in the near-infrared spectrum, this compound is well-suited for in vivo imaging applications, as it minimizes tissue autofluorescence and allows for deeper tissue penetration.[7][8][9]

Experimental Protocol: Multiplex Immunofluorescence

This protocol provides a general workflow for performing multiplex immunofluorescence staining on formalin-fixed paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations and incubation times is recommended for specific targets and sample types.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.
  • Rehydrate through a graded series of ethanol washes: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes), and 50% (1 x 3 minutes).
  • Rinse with distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0).
  • Incubate at 95-100°C for 20-30 minutes.
  • Allow slides to cool to room temperature.

3. Blocking:

  • Wash slides with Phosphate-Buffered Saline (PBS).
  • Incubate with a blocking buffer (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature to block non-specific antibody binding.[10]

4. Primary Antibody Incubation:

  • Dilute primary antibodies raised in different species to their optimal concentrations in antibody dilution buffer.
  • Apply the primary antibody cocktail to the sections and incubate overnight at 4°C in a humidified chamber.[10]

5. Secondary Antibody Incubation:

  • Wash slides with PBS (3 x 5 minutes).
  • Apply a cocktail of species-specific secondary antibodies conjugated to different fluorophores (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse this compound, Goat anti-Rat Alexa Fluor 555).
  • Incubate for 1-2 hours at room temperature, protected from light.[11]

6. Counterstaining and Mounting:

  • Wash slides with PBS (3 x 5 minutes).
  • Incubate with a nuclear counterstain such as DAPI for 5-10 minutes.
  • Wash with PBS.
  • Mount coverslips using an anti-fade mounting medium.

7. Imaging:

  • Acquire images using a fluorescence microscope or a multispectral imaging system with appropriate filter sets for each fluorophore.

Visualization of Experimental Workflow

Multiplex_Immunofluorescence_Workflow Multiplex Immunofluorescence Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Cocktail of antibodies from different species) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated antibodies) PrimaryAb->SecondaryAb Counterstain Nuclear Counterstain (DAPI) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Image Acquisition Mounting->Imaging Analysis Image Analysis Imaging->Analysis

Caption: A flowchart of the key steps in a multiplex immunofluorescence experiment.

References

Safety Operating Guide

Proper Disposal Procedures for Cy5.5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals utilizing the fluorescent dye Cy5.5 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of this compound waste, from initial handling to final disposal. The core principle is to treat this compound and all contaminated materials as hazardous chemical waste, managed in accordance with federal, state, and local regulations.

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to be familiar with the Safety Data Sheet (SDS) for the specific product in use. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the dye in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, absorb the material with an inert substance like sand or vermiculite, collect it in a suitable, sealed container, and dispose of it as hazardous waste.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and removal.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, including unused dye, absorbent materials from spills, contaminated gloves, and plasticware, should be collected in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the drain.[2][3] Collect all liquid waste in a separate, clearly labeled, and sealed hazardous waste container.

  • Sharps Waste: Any sharps, such as needles or pipette tips, contaminated with this compound should be placed in a designated sharps container that is also labeled as containing chemical waste.

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Store waste containers in a designated, secure area away from incompatible materials. Ensure the containers are kept closed except when adding waste.

3. Disposal of Empty Containers:

  • Empty this compound containers are also considered hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., water or an organic solvent in which this compound is soluble).

  • The rinsate from this process must be collected and disposed of as liquid hazardous waste.

  • After rinsing, deface the original label on the container before disposing of it according to your institution's guidelines for chemically contaminated glassware or plastic.

4. Final Disposal:

  • The primary recommended method for the final disposal of this compound waste is through a licensed chemical waste disposal facility.[2][3]

  • The most common technique employed by these facilities is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to prevent the release of harmful substances into the atmosphere.[3]

Disposal Guidelines Summary

While specific quantitative limits for this compound disposal are not widely established and are subject to local regulations, the following table summarizes the essential qualitative guidelines.

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound Waste Collection in a labeled hazardous waste container for incineration by a licensed facility.[2][3]Includes unused dye, contaminated labware, and PPE. Must be segregated from other waste streams.
Liquid this compound Waste Collection in a labeled, sealed hazardous waste container for treatment and disposal by a licensed facility.[2][3]Do not discharge to sewer systems.[2] The treatment may involve chemical neutralization or incineration.
Contaminated Materials Absorbent materials, gloves, and other disposables should be treated as solid hazardous waste and incinerated.[1][2]Ensure all materials that have come into contact with this compound are disposed of as hazardous waste.
Empty Containers Triple-rinse with an appropriate solvent, collect rinsate as hazardous waste, deface the label, and dispose of the container.The rinsate is considered hazardous. Follow institutional guidelines for the disposal of rinsed, empty chemical containers.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Cy5_5_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Start This compound Waste Generated Segregate Segregate Waste Start->Segregate Solid Solid Waste (e.g., unused dye, contaminated gloves) Segregate->Solid Solid Liquid Liquid Waste (e.g., solutions containing this compound) Segregate->Liquid Liquid Sharps Contaminated Sharps Segregate->Sharps Sharps Solid_Container Collect in Labeled Hazardous Waste Container Solid->Solid_Container Liquid_Container Collect in Labeled, Sealed Hazardous Waste Container Liquid->Liquid_Container Sharps_Container Collect in Labeled Sharps Container Sharps->Sharps_Container Store Store in Designated Secure Area Solid_Container->Store Liquid_Container->Store Sharps_Container->Store Pickup Arrange for Pickup by Licensed Waste Disposal Service Store->Pickup Incineration Incineration at a Permitted Facility Pickup->Incineration

This compound Disposal Workflow Diagram

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound waste, minimizing risks to personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cy5.5
Reactant of Route 2
Cy5.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.